molecular formula C4H10ClNO2 B555407 L-beta-Homoalanine hydrochloride CAS No. 58610-41-6

L-beta-Homoalanine hydrochloride

Número de catálogo: B555407
Número CAS: 58610-41-6
Peso molecular: 139.58 g/mol
Clave InChI: UHYVVUABAWKTJJ-DFWYDOINSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(S)-3-Aminobutanoic acid hydrochloride, also known as L-β-Homoalanine hydrochloride, is a chiral, non-proteinogenic amino acid with the molecular formula C₄H₁₀ClNO₂ and a molecular weight of 139.58 g/mol . This compound serves as a valuable building block in organic synthesis and biochemical research. It is of significant interest in metabolic studies, particularly in the investigation of bone biology. Research has shown that enantiomers of aminobutyric acids, such as the (S)-isomer, are being studied as potential biomarkers for chronic conditions like osteoporosis . The compound can be synthesized via an enantioselective chemoenzymatic process, achieving excellent enantiomeric excess (up to 99% ee) . As a white powder, it is soluble in various solvents including DMSO and should be stored desiccated at -20°C to maintain stability . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Propiedades

IUPAC Name

(3S)-3-aminobutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2.ClH/c1-3(5)2-4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYVVUABAWKTJJ-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974155
Record name 3-Aminobutanoic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58610-41-6
Record name 3-Aminobutanoic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58610-41-6
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Foundational & Exploratory

An In-depth Technical Guide to L-beta-Homoalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of L-beta-Homoalanine hydrochloride, an amino acid derivative of interest in pharmaceutical development and biochemical research.

Chemical Structure and Properties

This compound, systematically known as (3S)-3-aminobutanoic acid hydrochloride, is an alanine (B10760859) derivative with the amino group attached to the beta-carbon.[1][2][3] This structural feature distinguishes it from its alpha-amino acid counterpart, alanine. The hydrochloride salt form enhances its stability and solubility.

The chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

The key properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name (3S)-3-aminobutanoic acid hydrochloride[3]
Synonyms L-β-HomoAla-OH·HCl, (S)-3-Aminobutyric acid hydrochloride[4]
CAS Number 58610-41-6[4][5]
Molecular Formula C₄H₉NO₂·HCl[4]
Molecular Weight 139.58 g/mol [1][4]
Appearance White to off-white powder[4][5]
Purity ≥ 97-98% (NMR)[3][4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2][5]
Storage Temperature Room temperature or 0-8°C, under inert atmosphere[4][5]
Optical Rotation [a]D²⁵ = +22 ± 2º (c=1 in H₂O)[4]
InChI Key UHYVVUABAWKTJJ-DFWYDOINSA-N[3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

This protocol is adapted from a reported method involving a Michael addition followed by enzymatic resolution and hydrolysis.[6]

Materials:

  • Ethyl crotonate

  • Benzylamine (B48309)

  • Lipase (B570770) from Candida antarctica B (CAL-B), immobilized

  • Methyl tert-butyl ether (MTBE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium hydroxide (B78521) (NaOH) solution (1 M and 0.1 M)

  • Ion exchange resin (e.g., Merck-III)

  • Hydrochloric acid (HCl) solution (1 M)

Procedure:

  • Michael Addition: In a round-bottom flask, heat a mixture of ethyl crotonate and benzylamine at 60°C for 30 hours. Monitor the reaction's completion via ¹H-NMR spectroscopy.[6]

  • Enzymatic Resolution: Add immobilized CAL-B lipase to the reaction mixture and stir at 60°C for 16 hours.[6] Completion is monitored by ¹H-NMR.

  • Extraction: Filter to remove the enzyme. Wash the mixture with MTBE. The organic solution is then washed with saturated NaHCO₃ solution.[6]

  • Hydrolysis: Add 1 M NaOH solution to the organic layer and stir at room temperature for 16 hours.[6]

  • Purification: Separate the aqueous layer. Add ion exchange resin and stir for one hour. Wash the resin with water.[6]

  • Elution and Isolation: Elute the product from the resin using 1 M HCl solution. Evaporate the hydrochloric acid solution under reduced pressure to obtain this compound.[6]

Synthesis_Workflow cluster_synthesis Synthesis Protocol start Ethyl Crotonate + Benzylamine michael_addition Michael Addition (60°C, 30h) start->michael_addition enzymatic_resolution Enzymatic Resolution (CAL-B, 60°C, 16h) michael_addition->enzymatic_resolution extraction Extraction with MTBE & NaHCO₃ Wash enzymatic_resolution->extraction hydrolysis Saponification (1M NaOH) extraction->hydrolysis purification Ion Exchange Chromatography hydrolysis->purification isolation Elution (1M HCl) & Evaporation purification->isolation end L-beta-Homoalanine Hydrochloride isolation->end

Caption: Workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for confirming the structure and assessing the purity of this compound.

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Sample Preparation:

  • Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire ¹H-NMR and ¹³C-NMR spectra.

  • Typical ¹H-NMR signals would correspond to the methyl (CH₃), methine (CH), and methylene (B1212753) (CH₂) protons, with chemical shifts and coupling patterns characteristic of the (S)-3-aminobutanoic acid structure.

  • The purity can be estimated by integrating the signals corresponding to the product and comparing them to any impurity signals.[4]

Applications in Drug Development and Research

This compound serves as a valuable building block in medicinal chemistry and biochemistry.[4]

  • Peptide Synthesis: It is used to synthesize peptidomimetics and other modified peptides. Its incorporation can enhance the stability against enzymatic degradation and improve the pharmacokinetic properties of therapeutic peptides.[4]

  • Pharmaceutical Development: This compound is a precursor for synthesizing molecules with therapeutic potential, such as compounds for the treatment of Hepatitis B Virus (HBV) infection.[6]

  • Neuroscience Research: It is employed in studies related to neurotransmitter function and neuronal signaling.[4]

Application_Pathway cluster_application Drug Development Application start L-beta-Homoalanine Hydrochloride peptide_synthesis Incorporation into Peptide Chains start->peptide_synthesis stability Enhanced Proteolytic Stability peptide_synthesis->stability bioactivity Improved Bioactivity & Pharmacokinetics peptide_synthesis->bioactivity drug_candidate Novel Therapeutic Peptide/Drug stability->drug_candidate bioactivity->drug_candidate preclinical Preclinical Studies (e.g., HBV, Neuroscience) drug_candidate->preclinical clinical Clinical Development preclinical->clinical

Caption: Logical workflow of this compound in drug development.

References

L-beta-Homoalanine Hydrochloride: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical and physical properties, experimental protocols, and key applications of L-beta-Homoalanine hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and peptide synthesis.

Core Chemical and Physical Properties

This compound is an amino acid derivative recognized for its utility in enhancing the stability and bioactivity of peptides.[1] Its structural characteristics make it a valuable building block in the development of novel therapeutic agents. The fundamental properties of this compound are summarized below.

PropertyValueReference
CAS Number 58610-41-6[1]
Molecular Formula C₄H₉NO₂·HCl[1]
Molecular Weight 139.58 g/mol [1]
Appearance White to off-white powder[1][2]
Purity ≥ 98% (NMR)[1]
Optical Rotation [a]D25 = +22 ± 2º (C=1 in H₂O)[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2][3]
Storage Temperature 0-8°C or Inert atmosphere, Room Temperature[1][2]
IUPAC Name (3S)-3-aminobutanoic acid hydrochloride
Synonyms L-β-HomoAla-OH·HCl, (S)-3-Aminobutyric acid hydrochloride[1]

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of ethyl crotonate and benzylamine (B48309).[4]

Materials:

  • Ethyl crotonate

  • Benzylamine

  • Lipase (B570770) from Candida antarctica B (CAL-B), immobilized

  • Methyl tert-butyl ether (MTBE)

  • Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution

  • Sodium Hydroxide (NaOH) solution (1 M and 0.1 M)

  • Ion exchange resin (Merck-III)

  • Hydrochloric acid (HCl) aqueous solution (1 M)

  • Diethylamine

  • Ethyl acetate

  • 2-propanol

Procedure:

  • In a 5 mL round-bottom flask, combine ethyl crotonate (20 mmol, 2.28 g) and benzylamine (44 mmol, 481 mL).

  • Heat the mixture at 60°C and stir for 30 hours. The progress of this Michael addition reaction can be monitored by ¹H-NMR spectroscopy.[4]

  • Add immobilized CAL-B lipase (100 mg) to the reaction mixture.

  • Continue stirring at 60°C for an additional 16 hours. Monitor the reaction's completion via ¹H-NMR spectroscopy.[4]

  • Filter the mixture to separate the immobilized enzyme.

  • Wash the reaction mixture with MTBE (20 mL).

  • Wash the resulting organic solution three times with a saturated aqueous solution of NaHCO₃ (1 mL).

  • Add a 1 M NaOH solution (14.4 mL) to the organic layer.

  • Stir the mixture at room temperature for 16 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:2-propanol (95:5 v/v) with 0.1% diethylamine.[4]

  • Separate the aqueous layer. Extract the organic phase three times with a 0.1 M NaOH aqueous solution (1 mL).

  • Add ion exchange resin (14.4 g) to the combined aqueous layers and stir for one hour.

  • Wash the mixture with water (40 mL).

  • Elute the final product with a 1 M HCl aqueous solution (70 mL).

  • Evaporate the hydrochloric acid solution under reduced pressure at 60°C to obtain this compound.[4]

G cluster_synthesis Synthesis Workflow Start Start Michael Addition Michael Addition: Ethyl Crotonate + Benzylamine (60°C, 30h) Start->Michael Addition Reactants Enzymatic Resolution Enzymatic Resolution: Add CAL-B Lipase (60°C, 16h) Michael Addition->Enzymatic Resolution Intermediate Extraction Extraction & Washing: MTBE & NaHCO3 Enzymatic Resolution->Extraction Crude Product Saponification Saponification: NaOH Solution Extraction->Saponification Ion Exchange Ion Exchange Chromatography Saponification->Ion Exchange Elution & Evaporation Elution with HCl & Evaporation Ion Exchange->Elution & Evaporation Final Product L-beta-Homoalanine hydrochloride Elution & Evaporation->Final Product

Synthesis workflow for this compound.
Analytical Protocol: HPLC with Pre-column Derivatization

Amino acids like L-beta-Homoalanine are often analyzed by reverse-phase HPLC following a derivatization step to enhance detection.[5][6] A common method involves derivatization with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).

Materials:

  • This compound standard or sample

  • Sodium borate (B1201080) buffer (0.4 M, pH 8.5)

  • FMOC-Cl solution (4.0 mg/mL in a suitable organic solvent like acetone)

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

Procedure:

  • Prepare a standard or sample solution of this compound.

  • In a vial, mix 100 µL of the standard or sample solution with 500 µL of 0.4 M sodium borate buffer (pH 8.5).[6]

  • Add 500 µL of the FMOC-Cl solution.[6]

  • Allow the reaction to proceed at room temperature for a set time (e.g., 20 minutes) to form the FMOC-amino acid derivative.[5]

  • Transfer the derivatized sample to an HPLC autosampler vial for analysis.[6]

  • Inject the sample into the HPLC system.

  • Separate the components using a suitable gradient elution on a reversed-phase C18 column.

  • Detect the FMOC-derivatized L-beta-Homoalanine using a fluorescence detector.

  • Quantify the amount of L-beta-Homoalanine by comparing the peak area to that of a known standard.

Applications and Biological Significance

This compound is a versatile compound with applications primarily in pharmaceutical development and biochemical research.[1]

  • Peptide Synthesis: It serves as a crucial building block in synthesizing peptides with enhanced stability and biological activity.[1] Its unique structure can be leveraged to improve the pharmacokinetic properties of therapeutic peptides.[1]

  • Pharmaceutical Development: This compound has been identified as a potential component in the preparation of drugs for treating Hepatitis B Virus (HBV) infection.[4]

  • Neuroscience Research: It is utilized in studies related to neurotransmitter function and neuronal signaling.[1]

  • Chiral Auxiliary: It is also explored for its use as a chiral auxiliary in asymmetric synthesis.[1]

G cluster_applications Key Application Areas LBH L-beta-Homoalanine Hydrochloride PeptideSynthesis Peptide Synthesis LBH->PeptideSynthesis Building Block PharmaDev Pharmaceutical Development LBH->PharmaDev Precursor Neuroscience Neuroscience Research LBH->Neuroscience Research Tool AsymmetricSynthesis Asymmetric Synthesis LBH->AsymmetricSynthesis Chiral Auxiliary EnhancedPeptides Peptides with Enhanced Stability & Bioactivity PeptideSynthesis->EnhancedPeptides Leads to HBVTherapeutics Anti-HBV Compounds PharmaDev->HBVTherapeutics e.g.

Applications of this compound.

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.

References

(S)-3-Aminobutyric Acid Hydrochloride: A Technical Guide to its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Aminobutyric acid hydrochloride, the hydrochloride salt of the S-enantiomer of β-aminobutyric acid, is a compound of significant interest in neuroscience and pharmacology. As a gamma-aminobutyric acid (GABA) analogue, it holds potential for modulating the principal inhibitory neurotransmitter systems in the central nervous system (CNS). This technical guide provides a comprehensive overview of the biological significance of (S)-3-Aminobutyric acid hydrochloride, with a focus on its mechanism of action, relevant signaling pathways, and potential therapeutic applications. This document synthesizes available data to offer a resource for researchers and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of its molecular interactions.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS, playing a crucial role in reducing neuronal excitability.[1] Its effects are mediated through ionotropic GABAA receptors and metabotropic GABAB receptors.[1] The modulation of the GABAergic system is a cornerstone of treatment for a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.[2]

(S)-3-Aminobutyric acid is a chiral molecule and a structural analogue of GABA.[3][4] Its hydrochloride salt is a common form used in research and development due to its stability and solubility. This guide explores the biological functions and significance of this specific enantiomer.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-3-Aminobutyric acid and its hydrochloride salt is presented in Table 1.

Property(S)-3-Aminobutyric Acid(S)-3-Aminobutyric Acid Hydrochloride
Molecular Formula C4H9NO2C4H10ClNO2
Molecular Weight 103.12 g/mol [4]139.58 g/mol
CAS Number 3775-72-2[4]58610-41-6
Appearance White powder[5]Solid
Solubility Soluble in waterSoluble in water

Mechanism of Action and Biological Significance

(S)-3-Aminobutyric acid primarily exerts its biological effects through interaction with the GABAergic system, particularly as an agonist at GABAB receptors.

GABAB Receptor Activation

GABAB receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[6] Activation of GABAB receptors by an agonist such as (S)-3-Aminobutyric acid initiates a signaling cascade with several key downstream effects:

  • Inhibition of Adenylyl Cyclase: The activated Gi/o alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

  • Modulation of Ion Channels: The dissociated Gβγ subunit directly modulates ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[8][9] Simultaneously, it inhibits high-voltage activated Ca2+ channels, which reduces neurotransmitter release from presynaptic terminals.[9]

These actions collectively contribute to a reduction in neuronal excitability, which is the basis for its potential therapeutic effects in conditions characterized by neuronal hyperexcitability, such as epilepsy.[2]

Potential Therapeutic Applications
  • Epilepsy: By enhancing inhibitory neurotransmission, (S)-3-Aminobutyric acid and other GABAB agonists have the potential to suppress seizure activity.[2]

  • Anxiety Disorders: The anxiolytic effects of compounds that enhance GABAergic function are well-established, suggesting a potential role for (S)-3-Aminobutyric acid in the treatment of anxiety.

  • Neuropathic Pain: Modulation of GABAB receptors has been shown to be effective in certain models of neuropathic pain.

Quantitative Data

CompoundReceptor TargetAssay TypeValueReference
GABAGABABIC5025.0 nM[10]
BaclofenGABABIC5035.0 - 50.0 nM[10]
BaclofenGABABKi6000.0 nM[10]

Note: The data presented are for comparative purposes and may not be directly representative of the activity of (S)-3-Aminobutyric acid hydrochloride.

Signaling Pathways

The primary signaling pathway modulated by (S)-3-Aminobutyric acid is the GABAB receptor signaling cascade.

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gprotein G-protein S3ABA (S)-3-Aminobutyric Acid GABAB_R GABAB Receptor S3ABA->GABAB_R Binds to G_alpha Gαi/o GABAB_R->G_alpha Activates G_betagamma Gβγ GABAB_R->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK Channel (K+ Efflux) G_betagamma->K_channel Activates Ca_channel Ca2+ Channel (Influx Inhibition) G_betagamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_channel->Hyperpolarization Reduced_NT_release Reduced Neurotransmitter Release Ca_channel->Reduced_NT_release Patch_Clamp_Workflow A Brain Slice Preparation B Transfer to Recording Chamber A->B C Obtain Whole-Cell Configuration B->C D Record Baseline Activity C->D E Bath Apply (S)-3-Aminobutyric Acid Hydrochloride D->E F Record Post-Application Activity E->F G Data Analysis F->G Seizure_Model_Workflow A Animal Acclimation B Administer (S)-3-Aminobutyric Acid Hydrochloride or Vehicle A->B C Administer Pro-convulsant (e.g., PTZ or Kainic Acid) B->C D Observe and Score Seizure Severity (e.g., Racine Scale) C->D E Measure Seizure Latency and Duration D->E F Data Analysis E->F

References

Unraveling the Biological Role of L-beta-Homoalanine Hydrochloride: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in drug discovery and peptide therapeutics are exploring the utility of non-natural amino acids to enhance the properties of bioactive peptides. Among these, L-beta-Homoalanine hydrochloride, a synthetic derivative of the amino acid alanine, has garnered interest as a building block in peptide synthesis. However, a comprehensive understanding of its direct mechanism of action within biological systems remains largely uncharted territory, with current literature primarily focusing on its application in the synthesis of novel therapeutic agents rather than its intrinsic biological activity.

This compound is recognized for its unique structural characteristics, which can be leveraged to modify peptide stability and bioactivity.[1] Its incorporation into peptide chains can influence their conformation and resistance to enzymatic degradation, thereby potentially improving their pharmacokinetic profiles.[2] This has led to its use in pharmaceutical development and neuroscience research, where it is employed in the creation of peptides targeting specific biological pathways and in studies concerning neurotransmitter function.[1]

Despite its application in these fields, detailed investigations into the specific molecular targets and signaling pathways directly modulated by this compound are not extensively documented in publicly available research. The current body of evidence does not provide specific quantitative data, such as binding affinities or half-maximal inhibitory concentrations (IC50), that would elucidate its direct interactions with biological macromolecules.

General Applications and Research Context

The primary application of this compound is as a component in peptide synthesis.[1][3] Researchers utilize it to create structurally diverse peptides with potentially enhanced therapeutic properties.[2] Its role is largely passive, contributing to the overall structure and function of the final peptide rather than acting as a standalone bioactive molecule.

In the broader context of amino acid derivatives, related compounds like beta-alanine (B559535) have well-defined biological roles. Beta-alanine, for instance, is a precursor to the dipeptide carnosine, which plays a role in pH buffering in muscle cells and acts as a neurotransmitter.[4][5] However, it is crucial to distinguish this compound from beta-alanine, as their structural differences likely lead to distinct biological activities, or lack thereof.

The Path Forward: A Need for Mechanistic Studies

The absence of detailed mechanistic studies on this compound highlights a significant gap in the current understanding of this synthetic amino acid. Future research should be directed towards elucidating its potential biological targets and downstream effects. Standard experimental protocols, such as radioligand binding assays, enzyme inhibition assays, and cell-based signaling pathway analysis, would be instrumental in uncovering its mechanism of action.

Experimental Workflow for Investigating the Mechanism of Action of this compound

cluster_0 Initial Screening cluster_1 In Vitro Validation cluster_2 Mechanism Elucidation cluster_3 In Vivo Confirmation Target Identification Target Identification Binding Assays Binding Assays Target Identification->Binding Assays Phenotypic Screening Phenotypic Screening Cell-Based Assays Cell-Based Assays Phenotypic Screening->Cell-Based Assays Signaling Pathway Analysis Signaling Pathway Analysis Binding Assays->Signaling Pathway Analysis Enzyme Inhibition Assays Enzyme Inhibition Assays Enzyme Inhibition Assays->Signaling Pathway Analysis Cell-Based Assays->Signaling Pathway Analysis Animal Models Animal Models Signaling Pathway Analysis->Animal Models Structural Biology Structural Biology Structural Biology->Animal Models

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Without such foundational research, this compound will continue to be viewed primarily as a tool for peptide chemists rather than a compound with its own distinct biological narrative. The scientific community awaits dedicated studies to unlock the potential mechanisms of action of this and other synthetic amino acids, which could open new avenues for therapeutic intervention.

References

An In-depth Technical Guide to the Historical Discovery and Synthesis of L-beta-Homoalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-beta-Homoalanine hydrochloride, a non-proteinogenic β-amino acid, has garnered significant interest within the scientific community, particularly in the realms of peptide synthesis and drug development. Its unique structural properties, featuring an additional methylene (B1212753) group in its backbone compared to its α-amino acid counterpart, L-alanine, confer novel conformational characteristics and metabolic stability to peptides and other bioactive molecules. This technical guide provides a comprehensive overview of the historical context of β-amino acids, the synthesis of this compound through various chemical and enzymatic methodologies, and its application in synthetic workflows. Detailed experimental protocols, comparative data, and workflow visualizations are presented to serve as a valuable resource for researchers in the field.

Historical Context: The Emergence of β-Amino Acids

The formal discovery and characterization of the first few α-amino acids date back to the early 19th century. For instance, asparagine was isolated in 1806, and glycine (B1666218) and leucine (B10760876) were discovered in 1820. The journey into the world of β-amino acids began later, with β-alanine being one of the first to be identified as a component of carnosine in the early 20th century. While the precise historical details of the first synthesis of L-beta-Homoalanine ((S)-3-aminobutanoic acid) are not extensively documented in readily available literature, its development is intrinsically linked to the broader exploration of β-amino acid synthesis methodologies that gained momentum throughout the 20th century. The pursuit of novel peptide structures with enhanced biological activity and resistance to enzymatic degradation has been a primary driver for the synthesis of a diverse array of β-amino acids, including L-beta-Homoalanine.

Synthesis of this compound

The synthesis of enantiomerically pure this compound can be achieved through several distinct strategies, including chemical synthesis with enzymatic resolution, asymmetric synthesis, and biosynthesis. Each method offers advantages and disadvantages concerning yield, scalability, cost, and environmental impact.

Chemical Synthesis Followed by Enzymatic Resolution

A common and effective method for producing this compound involves the chemical synthesis of a racemic mixture of 3-aminobutanoic acid, followed by the enzymatic resolution of an appropriate derivative to isolate the desired L-enantiomer. A well-documented approach utilizes the reaction of ethyl crotonate and benzylamine (B48309).

Experimental Protocol: Synthesis from Ethyl Crotonate and Benzylamine with Enzymatic Resolution [1]

  • Michael Addition: In a round-bottom flask, ethyl crotonate (20 mmol) and benzylamine (44 mmol) are heated at 60°C and stirred for 30 hours. The reaction progress is monitored by ¹H-NMR spectroscopy.

  • Enzymatic Resolution: Lipase from Candida antarctica B (CAL-B) (100 mg) is added to the reaction mixture, which is then stirred at 60°C for an additional 16 hours. This step facilitates the enantioselective acylation of one of the enantiomers.

  • Workup and Separation: The immobilized enzyme is removed by filtration. The filtrate is washed with methyl tert-butyl ether (MTBE). The organic solution is then washed with a saturated aqueous solution of NaHCO₃ to separate the desired (S)-3-aminobutanoic acid derivative from the acylated (R)-enantiomer.

  • Hydrolysis: A solution of NaOH (1 M) is added to the organic layer containing the (S)-enantiomer derivative, and the mixture is stirred at room temperature for 16 hours to hydrolyze the ester.

  • Purification: The aqueous layer is separated and treated with an ion-exchange resin.

  • Salt Formation: The desired L-beta-Homoalanine is eluted from the resin with an aqueous solution of HCl (1 M). The solution is then evaporated under reduced pressure to yield this compound.

Asymmetric Synthesis

Asymmetric synthesis provides a more direct route to enantiomerically pure L-beta-Homoalanine by employing chiral auxiliaries or catalysts. These methods circumvent the need for resolving a racemic mixture, often leading to higher overall yields of the desired stereoisomer. One strategy involves the conjugate addition of a chiral amine to an α,β-unsaturated ester.

Biosynthesis

Biosynthetic routes offer an environmentally friendly alternative to chemical synthesis. These methods typically involve the use of whole cells or isolated enzymes to catalyze the production of the target molecule. For instance, L-aspartate-α-decarboxylase is a key enzyme in the biosynthesis of β-alanine from L-aspartic acid. While not a direct synthesis of L-beta-Homoalanine, similar enzymatic approaches could be developed. The enzymatic synthesis of L-homophenylalanine from 2-oxo-4-phenylbutyric acid using a recombinant aromatic L-amino acid transaminase highlights the potential of biocatalysis in producing non-proteinogenic amino acids with high enantiomeric purity.

Comparison of Synthesis Methods

The choice of synthesis method depends on various factors, including the desired scale of production, cost considerations, and available expertise. The following table summarizes the key quantitative parameters of different approaches.

Synthesis MethodKey Reagents/EnzymesTypical YieldEnantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Chemical Synthesis with Enzymatic Resolution Ethyl crotonate, Benzylamine, Lipase CAL-B91.0% (product-related conversion in Michael addition)>99%High enantiopurity, well-established methodMulti-step process, requires separation of enantiomers
Asymmetric Synthesis Chiral auxiliaries or catalystsVaries depending on catalyst/auxiliaryOften >95%Direct synthesis of the desired enantiomer, potentially fewer stepsChiral reagents can be expensive, optimization may be required
Biosynthesis (Whole-cell/Enzymatic) Engineered microorganisms or isolated enzymes (e.g., transaminases)Can be high (>90%)Often >99%"Green" chemistry, high stereoselectivityRequires development of specific biocatalysts, potential for substrate/product inhibition

Application in Peptide Synthesis: A Workflow

L-beta-Homoalanine is a valuable building block in peptide synthesis, where its incorporation can lead to peptides with enhanced stability against proteolytic degradation and unique conformational properties. The most common method for peptide synthesis is Solid-Phase Peptide Synthesis (SPPS), typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Workflow: Incorporation of Fmoc-L-beta-Homoalanine into a Peptide via SPPS

The following diagram illustrates the general workflow for the incorporation of an Fmoc-protected L-beta-Homoalanine residue into a growing peptide chain on a solid support.

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_reagents Reagents Resin Resin with Linker and Growing Peptide Chain Deprotection_Step Fmoc Removal (Deprotection) Resin->Deprotection_Step 1. Add Deprotection Solution Fmoc_AA Fmoc-L-beta-Homoalanine Coupling_Step Amino Acid Coupling Deprotection Deprotection Solution (e.g., Piperidine (B6355638) in DMF) Coupling Coupling Reagents (e.g., HATU, DIPEA) Wash Wash Solvent (e.g., DMF) Wash_Step1 Washing Wash_Step2 Washing Deprotection_Step->Wash_Step1 Wash_Step1->Coupling_Step Coupling_Step->Wash_Step2 Resin_Elongated Resin with Elongated Peptide Chain Wash_Step2->Resin_Elongated 5. Peptide Elongated

Caption: Workflow for the incorporation of Fmoc-L-beta-Homoalanine in SPPS.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Cycle

  • Resin Swelling: The solid support resin is swelled in a suitable solvent, typically dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treatment with a solution of piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling: The incoming Fmoc-L-beta-Homoalanine is pre-activated with a coupling reagent (e.g., HATU) in the presence of a base (e.g., DIPEA) and then added to the resin. The mixture is agitated to facilitate the coupling reaction.

  • Washing: The resin is washed again with DMF to remove unreacted amino acid and coupling reagents.

  • Repeat: This cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel peptides and other biologically active molecules. While its specific historical discovery is not as clearly chronicled as that of the proteinogenic amino acids, its importance has grown with the advancement of synthetic methodologies. The availability of multiple synthetic routes, including chemical synthesis with enzymatic resolution and asymmetric synthesis, provides researchers with a range of options to access this important compound. The ability to incorporate L-beta-Homoalanine into peptides using established techniques like SPPS opens up exciting avenues for the development of new therapeutics with improved stability and unique structural features. This guide serves as a foundational resource for scientists and researchers looking to explore the potential of L-beta-Homoalanine in their work.

References

The Structural Influence of L-beta-Homoalanine Hydrochloride on Peptide Secondary Structure: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry and materials science to modulate conformational preferences, enhance proteolytic stability, and fine-tune biological activity. L-beta-homoalanine, an unnatural amino acid with an additional methylene (B1212753) group in its backbone, presents a unique tool for influencing peptide secondary structure. This technical guide provides a comprehensive overview of the anticipated role of L-beta-homoalanine hydrochloride in shaping peptide conformations, specifically its impact on the formation and stability of α-helices and β-sheets. Due to a paucity of specific experimental data for L-beta-homoalanine, this guide leverages findings from studies on the closely related β-alanine and other β-amino acids to infer its structural effects. Detailed experimental protocols for the synthesis of β-amino acid-containing peptides and their structural analysis via Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography are provided, alongside illustrative diagrams of these workflows.

Introduction to L-beta-Homoalanine and its Significance

L-beta-Homoalanine, systematically known as (S)-3-aminobutanoic acid, is a chiral β-amino acid. Its hydrochloride salt is a stable, solid form commonly used in peptide synthesis. The key structural feature of L-beta-homoalanine is the extension of the peptide backbone by one methylene unit compared to its α-amino acid counterpart, L-alanine. This seemingly minor alteration introduces significant conformational flexibility and alters the hydrogen-bonding patterns that dictate the formation of secondary structures.

The incorporation of β-amino acids like L-beta-homoalanine into peptides can lead to several desirable properties:

  • Enhanced Proteolytic Stability: The unnatural peptide bond is often resistant to cleavage by endogenous proteases, leading to a longer in vivo half-life.

  • Novel Secondary Structures: β-amino acids can induce unique helical and sheet-like conformations not accessible to α-peptides.

  • Modulation of Biological Activity: By altering the three-dimensional arrangement of side chains, the binding affinity and selectivity of peptides for their biological targets can be precisely controlled.

This guide will explore the fundamental principles governing the structural impact of L-beta-homoalanine on peptide architecture.

Influence of L-beta-Homoalanine on α-Helical Structures

The canonical α-helix is characterized by a tight helical turn with 3.6 residues per turn and is stabilized by i, i+4 hydrogen bonds. The introduction of a β-amino acid, such as L-beta-homoalanine, disrupts this regular pattern. The additional methylene group in the backbone extends the distance between consecutive residues, making the formation of the i, i+4 hydrogen bonds sterically unfavorable.

Instead, peptides composed entirely of β-amino acids are known to form various helical structures, with the 14-helix being one of the most common. The 14-helix is characterized by a 14-membered hydrogen-bonded ring formed between the C=O of residue i and the N-H of residue i+3. It is anticipated that the incorporation of L-beta-homoalanine would favor the formation of such β-peptide helical structures rather than canonical α-helices.

Even a single incorporation of L-beta-homoalanine within an α-helical sequence is expected to introduce a "kink" or disruption in the helix. The extent of this disruption would depend on the position of the substitution and the surrounding sequence.

Role of L-beta-Homoalanine in β-Sheet Formation

β-sheets are formed by the alignment of extended peptide chains, stabilized by inter-strand hydrogen bonds. The incorporation of β-amino acids can have a more nuanced effect on β-sheet stability compared to α-helices. While the extended conformation of a β-strand can accommodate the longer backbone of a β-amino acid, the precise geometry of the hydrogen bonding network will be altered.

Studies on peptides containing β-alanine have shown that they can be incorporated into β-sheet structures. However, the registration of the hydrogen bonds between strands may be shifted, and the overall planarity of the sheet can be affected. The methyl side chain of L-beta-homoalanine, being small and non-polar, is not expected to sterically hinder its participation in a β-sheet. In fact, alanine (B10760859) itself has a high propensity to form β-sheets. It is plausible that L-beta-homoalanine could act as a β-sheet promoter, potentially with altered inter-strand distances and geometries.

Quantitative Analysis of Secondary Structure

The following tables summarize representative quantitative data from studies on peptides containing β-alanine, which serve as a proxy for the expected behavior of L-beta-homoalanine-containing peptides.

Table 1: Circular Dichroism (CD) Spectroscopy Data for β-Alanine Containing Peptides

Peptide SequenceSolventSecondary StructureKey CD Features (nm)Reference
cyclo-(L-Pro-β-Ala-L-Pro-β-Ala)Acetonitrileγ-turns-[1]
N-alkyl-β-alanine oligomersAcetonitrileOrdered, likely helicalLength-dependent ellipticity[2]

Table 2: NMR Spectroscopy Data for β-Alanine Containing Peptides

Peptide SequenceSolventKey NMR ObservablesInferred ConformationReference
cyclo-(L-Pro-β-Ala-L-Pro-β-Ala)CD3CNTwo-fold symmetry, consistent with solid stateγ-turns[1]
cyclo-(Pro-Phe-β-Ala-Phe-Phe-β-Ala)DMSOcis-trans isomerism around β-Ala-Pro bondβ-turns[3]

Table 3: X-ray Crystallography Data for β-Alanine Containing Peptides

Peptide SequenceSpace GroupKey Structural FeaturesReference
cyclo-(L-Pro-β-Ala-L-Pro-β-Ala)P2(1)2(1)2(1)Intramolecular C7 hydrogen bonds, γ-turns[1]
cyclo-(Pro-Phe-β-Ala-Phe-Phe-β-Ala)P2(1)cis β-Ala-Pro peptide bond, pseudo type I and type I β-turns[3]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a β-Amino Acid-Containing Peptide

This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating a β-amino acid.

experimental_workflow_spps cluster_synthesis_cycle Peptide Synthesis Cycle resin 1. Resin Swelling (e.g., in DMF) fmoc_deprotection 2. Fmoc Deprotection (e.g., 20% piperidine (B6355638) in DMF) resin->fmoc_deprotection wash1 3. Washing (DMF) fmoc_deprotection->wash1 coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF) wash1->coupling wash2 5. Washing (DMF) coupling->wash2 wash2->fmoc_deprotection Repeat for each amino acid cleavage 6. Cleavage and Deprotection (e.g., TFA/TIS/H2O) wash2->cleavage start Start: Fmoc-Rink Amide Resin start->resin precipitation 7. Precipitation (Cold diethyl ether) cleavage->precipitation purification 8. Purification (RP-HPLC) precipitation->purification analysis 9. Analysis (Mass Spectrometry) purification->analysis end Final Peptide analysis->end

Figure 1: Workflow for Solid-Phase Peptide Synthesis.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

experimental_workflow_cd sample_prep 1. Sample Preparation (Peptide in appropriate buffer) instrument_setup 2. Instrument Setup (Spectropolarimeter, N2 purge) sample_prep->instrument_setup data_acquisition 3. Data Acquisition (Far-UV scan, e.g., 190-260 nm) instrument_setup->data_acquisition data_processing 4. Data Processing (Blank subtraction, conversion to MRE) data_acquisition->data_processing analysis 5. Secondary Structure Analysis (Deconvolution algorithms) data_processing->analysis

Figure 2: Workflow for CD Spectroscopy Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about the three-dimensional structure and dynamics of peptides in solution.

experimental_workflow_nmr sample_prep 1. Sample Preparation (Peptide in deuterated solvent) data_acquisition 2. Data Acquisition (1D, 2D-TOCSY, 2D-NOESY/ROESY) sample_prep->data_acquisition resonance_assignment 3. Resonance Assignment (Assigning signals to specific nuclei) data_acquisition->resonance_assignment structural_restraints 4. Deriving Structural Restraints (NOEs for distances, J-couplings for dihedral angles) resonance_assignment->structural_restraints structure_calculation 5. Structure Calculation (Molecular dynamics simulations) structural_restraints->structure_calculation structure_validation 6. Structure Validation (Checking against experimental data) structure_calculation->structure_validation

Figure 3: Workflow for NMR Spectroscopy Analysis.

X-ray Crystallography

X-ray crystallography can provide a high-resolution, static picture of the peptide's conformation in the solid state.

experimental_workflow_xray crystallization 1. Crystallization (Screening of conditions) diffraction_data 2. X-ray Diffraction Data Collection (Using a diffractometer) crystallization->diffraction_data phase_determination 3. Phase Determination (Solving the phase problem) diffraction_data->phase_determination model_building 4. Model Building (Fitting atoms into electron density map) phase_determination->model_building refinement 5. Refinement (Optimizing the model) model_building->refinement validation 6. Validation (Checking the quality of the final structure) refinement->validation

Figure 4: Workflow for X-ray Crystallography.

Conclusion and Future Directions

The incorporation of this compound into peptides offers a promising avenue for the design of novel therapeutics and biomaterials with enhanced stability and tailored conformations. Based on the available data for related β-amino acids, it is anticipated that L-beta-homoalanine will act as a disruptor of canonical α-helical structures and a potential modulator of β-sheet formation, likely inducing unique turn and helical motifs.

The lack of specific experimental data for peptides containing L-beta-homoalanine highlights a critical knowledge gap. Future research should focus on the synthesis and detailed structural characterization of a series of peptides with systematic L-beta-homoalanine substitutions. Such studies, employing the techniques outlined in this guide, will be invaluable for elucidating the precise conformational preferences of this intriguing amino acid and unlocking its full potential in peptide design. This will enable a more rational and predictable approach to the development of next-generation peptide-based drugs and materials.

References

Comprehensive literature review on L-beta-Homoalanine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-beta-Homoalanine hydrochloride is a synthetic amino acid derivative that has garnered interest in medicinal chemistry and drug development. As a beta-amino acid, its structure, featuring the amino group on the beta-carbon, imparts unique conformational properties to peptides and other molecules into which it is incorporated. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, synthesis, and applications, with a particular emphasis on its role as a building block for novel therapeutic agents.

Chemical and Physical Properties

This compound is a white to off-white powder. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 58610-41-6[1]
Molecular Formula C4H10ClNO2[2]
Molecular Weight 139.58 g/mol [2]
Synonyms (S)-3-Aminobutanoic acid hydrochloride, H-β-HomoAla-OH·HCl[3]
Appearance White to off-white powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Storage Temperature Inert atmosphere, Room Temperature[1]

Synthesis of this compound

A detailed, multi-step synthesis of this compound has been described in the literature.[4] The process begins with a Michael addition reaction, followed by enzymatic resolution and subsequent hydrolysis and purification steps.

Experimental Protocol: Synthesis of this compound[4]

Step 1: Thermal Michael Addition

  • In a 5 mL round-bottom flask equipped with a glass stopper, combine ethyl crotonate (20 mmol, 2.28 g) and benzylamine (B48309) (44 mmol, 4.81 mL).

  • Heat the reaction mixture to 60°C and stir for 30 hours.

  • Monitor the reaction progress by ¹H-NMR spectroscopy. Expect a conversion of approximately 93.0%.

Step 2: Enzymatic Kinetic Resolution

  • To the reaction mixture, add Lipase from Candida antarctica B (CAL-B) (100 mg).

  • Continue stirring at 60°C for an additional 16 hours.

  • Monitor the conversion by ¹H-NMR spectroscopy (expect ~61.2% conversion).

  • Separate the immobilized enzyme by filtration and wash the reaction mixture with methyl tert-butyl ether (MTBE, 20 mL).

Step 3: Extraction and Hydrolysis

  • Wash the organic solution three times with a saturated aqueous solution of NaHCO₃ (1 mL).

  • To the organic layer, add a 1 M NaOH solution (14.4 mL) in a 10 mL round-bottom flask.

  • Stir the resulting mixture at room temperature for 16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:2-propanol (95:5 v/v) with 0.1% diethylamine.

  • After completion, separate the aqueous layer using a separatory funnel.

  • Extract the organic phase three times with a 0.1 M NaOH aqueous solution (1 mL).

Step 4: Ion Exchange and Final Product Isolation

  • To the combined aqueous layers, add Ion exchange resin Merck-III (14.4 g).

  • Stir the mixture for one hour.

  • Wash the resin with water (40 mL).

  • Elute the product with a 1 M HCl aqueous solution (70 mL).

  • Evaporate the hydrochloric acid solution under reduced pressure at 60°C to yield this compound.

Synthesis Workflow

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Purification Ethyl Crotonate Ethyl Crotonate Reaction Mixture 1 Reaction Mixture 1 Ethyl Crotonate->Reaction Mixture 1 60°C, 30h Benzylamine Benzylamine Benzylamine->Reaction Mixture 1 Reaction Mixture 2 Reaction Mixture 2 Reaction Mixture 1->Reaction Mixture 2 60°C, 16h CAL-B CAL-B CAL-B->Reaction Mixture 2 Aqueous Layer Aqueous Layer Reaction Mixture 2->Aqueous Layer RT, 16h NaOH NaOH NaOH->Aqueous Layer Ion Exchange Resin Ion Exchange Resin Aqueous Layer->Ion Exchange Resin Final Product Final Product Ion Exchange Resin->Final Product Elution HCl HCl HCl->Final Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the development of novel therapeutic agents. Its primary applications are in peptide synthesis and as a precursor for compounds with potential antiviral activity.

Peptide Synthesis

The incorporation of beta-amino acids like L-beta-Homoalanine into peptides can enhance their stability against enzymatic degradation and introduce specific conformational constraints.[3] This is advantageous in designing peptide-based drugs with improved pharmacokinetic properties.

Potential Anti-HBV Activity

This compound has been identified as a precursor for the synthesis of compounds aimed at treating Hepatitis B Virus (HBV) infection.[4] While specific compounds derived directly from this compound with reported anti-HBV activity are not detailed in the available literature, the general class of molecules is of interest for developing new antiviral therapies.[4]

The general workflow for utilizing L-beta-Homoalanine in drug discovery is outlined below.

G L-beta-Homoalanine L-beta-Homoalanine Peptide Synthesis Peptide Synthesis L-beta-Homoalanine->Peptide Synthesis Antiviral Compound Synthesis Antiviral Compound Synthesis L-beta-Homoalanine->Antiviral Compound Synthesis Modified Peptides Modified Peptides Peptide Synthesis->Modified Peptides Potential Anti-HBV Agents Potential Anti-HBV Agents Antiviral Compound Synthesis->Potential Anti-HBV Agents Biological Evaluation Biological Evaluation Modified Peptides->Biological Evaluation Potential Anti-HBV Agents->Biological Evaluation Lead Compound Lead Compound Biological Evaluation->Lead Compound

Caption: General drug discovery workflow utilizing L-beta-Homoalanine.

Biological Activity and Mechanism of Action

Direct quantitative biological data for this compound is limited in the public domain. Its biological effects are primarily inferred from its role as a structural component in larger molecules.

As an Alanine (B10760859) Derivative

L-beta-Homoalanine is an alanine derivative.[2] Amino acid derivatives are known to have various physiological roles, including influencing the secretion of anabolic hormones and serving as fuel during exercise.[2]

Neuroscience Research

While not directly studied, related beta-amino acids are known to interact with glycine (B1666218) receptors in the central nervous system.[5] This suggests a potential, though unexplored, role for L-beta-Homoalanine in neuroscience research.[3]

Conclusion

This compound is a valuable synthetic building block with potential applications in drug discovery, particularly in the fields of peptide-based therapeutics and antiviral agents. While a detailed synthesis protocol is available, a significant gap exists in the literature regarding its specific quantitative biological activities and mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. This technical guide provides a foundation for researchers and drug development professionals interested in exploring the utility of this compound in their work.

References

L-beta-Homoalanine Hydrochloride: A Technical Guide to its Stereochemistry and Chiral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-beta-Homoalanine hydrochloride, systematically known as (S)-3-aminobutanoic acid hydrochloride, is a chiral non-proteinogenic β-amino acid derivative. Its structural distinction from its α-amino acid analogue, L-alanine, lies in the position of the amino group, which is attached to the β-carbon (C3) of the butanoic acid backbone. This unique arrangement imparts distinct conformational properties and biological activities, making it a valuable building block in medicinal chemistry and drug development. The chirality at the C3 position is a critical determinant of its biological function and its incorporation into peptidomimetics and other bioactive molecules. This guide provides an in-depth overview of the stereochemical and chiral properties of this compound, including its synthesis, characterization, and methods for determining its enantiomeric purity.

Stereochemistry and Chiral Properties

L-beta-Homoalanine possesses a single stereocenter at the C3 carbon, giving rise to two enantiomers: L-beta-Homoalanine ((S)-3-aminobutanoic acid) and D-beta-Homoalanine ((R)-3-aminobutanoic acid). The "L" designation in this compound refers to its stereochemical relationship to L-glyceraldehyde, which corresponds to the (S) configuration according to the Cahn-Ingold-Prelog priority rules. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

The precise stereochemical configuration is crucial for its application in peptide synthesis, where it can influence the secondary structure and biological activity of the resulting peptides.[1] The incorporation of β-amino acids like L-beta-Homoalanine can lead to the formation of more stable peptide structures, such as helices and sheets, due to their different backbone conformation compared to α-amino acids.

Logical Relationship of Stereoisomers

stereoisomers cluster_beta_homoalanine β-Homoalanine L-beta-Homoalanine L-beta-Homoalanine D-beta-Homoalanine D-beta-Homoalanine L-beta-Homoalanine->D-beta-Homoalanine Enantiomers (Non-superimposable mirror images)

Caption: Stereoisomers of beta-Homoalanine.

Quantitative Data

The following tables summarize key quantitative data for this compound.

PropertyValueReference
Synonyms (S)-3-Aminobutanoic acid hydrochloride, L-β-HomoAla-OH·HCl[2]
CAS Number 58610-41-6[2]
Molecular Formula C₄H₉NO₂·HCl[2]
Molecular Weight 139.58 g/mol [2]
Appearance White powder[2]
Optical Rotation [α]D²⁵ = +22 ± 2° (c=1 in H₂O)[2]
Purity (by NMR) ≥ 98%[2]

Spectroscopic Data (Related Compounds)

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J)AssignmentReference
¹H NMR ~3.2 (in D₂O)Triplet-CH₂-NH₃⁺
~2.6 (in D₂O)Triplet-CH₂-COOH
¹³C NMR ~175Singlet-COOH[3]
~34Singlet-CH₂-NH₃⁺[3]
~31Singlet-CH₂-COOH[3]

Experimental Protocols

Synthesis of this compound

The following protocol is based on a reported enzymatic kinetic resolution approach.[4]

Workflow for Synthesis

synthesis_workflow A Michael Addition: Ethyl crotonate + Benzylamine (B48309) B Enzymatic Kinetic Resolution with Lipase CAL-B A->B Heat, 30h C Separation of Enantiomers B->C Stir, 16h; Filtration D Hydrolysis of (S)-ester C->D NaOH solution E Purification by Ion Exchange D->E Ion exchange resin F Isolation of L-beta-Homoalanine HCl E->F Elution with HCl, Evaporation

Caption: Synthesis workflow for L-beta-Homoalanine HCl.

Methodology:

  • Michael Addition: In a round-bottom flask, ethyl crotonate (1 equivalent) and benzylamine (2.2 equivalents) are heated at 60°C for 30 hours. The reaction progress is monitored by ¹H-NMR spectroscopy to confirm the formation of the racemic β-amino ester.[4]

  • Enzymatic Kinetic Resolution: To the reaction mixture, Lipase from Candida antarctica B (CAL-B) is added. The mixture is stirred at 60°C for 16 hours. The enzyme selectively hydrolyzes the (R)-enantiomer of the N-benzyl protected β-amino ester.[4]

  • Separation: The immobilized enzyme is removed by filtration. The organic solution is washed with a saturated aqueous solution of NaHCO₃ to separate the unreacted (S)-N-benzyl-3-aminobutanoic acid ethyl ester from the hydrolyzed (R)-N-benzyl-3-aminobutanoic acid.[4]

  • Hydrolysis: The organic layer containing the (S)-ester is treated with an aqueous solution of NaOH (1M) and stirred at room temperature for 16 hours to hydrolyze the ester.[4]

  • Purification: The aqueous layer is separated and passed through an ion-exchange resin. The resin is washed with water.[4]

  • Isolation: The desired L-beta-Homoalanine is eluted from the resin with an aqueous solution of HCl (1M). The eluate is then concentrated under reduced pressure to yield this compound as a solid.[4]

Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric excess (e.e.) of this compound can be determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Experimental Workflow for Chiral HPLC Analysis

hplc_workflow A Sample Preparation: Dissolve L-beta-Homoalanine HCl in mobile phase C Injection and Separation A->C B HPLC System Setup: Chiral column (e.g., Astec CHIROBIOTIC T) Isocratic mobile phase B->C D Detection (UV) C->D E Data Analysis: Integrate peak areas of L and D enantiomers D->E F Calculate Enantiomeric Excess (e.e.) E->F %e.e. = [(Area_L - Area_D) / (Area_L + Area_D)] x 100

Caption: Workflow for chiral HPLC analysis.

Methodology:

  • Instrumentation: An HPLC system equipped with a UV detector is used.

  • Chiral Stationary Phase: A teicoplanin-based macrocyclic glycopeptide chiral stationary phase, such as an Astec CHIROBIOTIC® T column, is effective for the separation of underivatized amino acid enantiomers.[5]

  • Mobile Phase: A typical mobile phase consists of a mixture of water, methanol, and a small amount of an acidic modifier like formic acid (e.g., water:methanol:formic acid, 30:70:0.02 v/v/v).[6] The exact composition may require optimization for baseline separation.

  • Sample Preparation: A standard solution of racemic Dthis compound and a solution of the this compound sample are prepared in the mobile phase.

  • Analysis: The racemic standard is injected first to determine the retention times of the D and L enantiomers. Subsequently, the sample is injected. On macrocyclic glycopeptide CSPs, the D-enantiomer is typically more strongly retained than the L-enantiomer.[5]

  • Quantification: The peak areas for the L and D enantiomers in the sample chromatogram are integrated. The enantiomeric excess is calculated using the formula: % e.e. = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100

Conclusion

The stereochemistry of this compound is a fundamental aspect that dictates its utility in the development of novel therapeutics and research probes. Its (S)-configuration at the β-carbon provides a unique structural motif for the design of peptidomimetics with enhanced stability and specific biological activities. A thorough understanding of its synthesis, characterization, and the methods for ensuring its enantiopurity are essential for its effective application in research and development. The protocols and data presented in this guide offer a comprehensive resource for scientists and professionals working with this important chiral building block.

References

Scientific Overview of L-beta-Homoalanine Hydrochloride (CAS Number: 58610-41-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

L-beta-Homoalanine hydrochloride, with the CAS number 58610-41-6, is a non-proteinogenic β-amino acid derivative. Its chemical name is (S)-3-aminobutanoic acid hydrochloride. This chiral compound serves as a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and peptide science. Its structure, featuring an amino group on the β-carbon, imparts unique conformational properties and metabolic stability to molecules that incorporate it.

Physicochemical Data
PropertyValueReference
IUPAC Name (3S)-3-aminobutanoic acid;hydrochloride
Synonyms This compound, (S)-3-aminobutanoic acid hydrochloride, H-β-HoAla-OH·HCl[1]
Molecular Formula C₄H₁₀ClNO₂[1]
Molecular Weight 139.58 g/mol [1]
Appearance White to off-white powder[2]
Melting Point Not consistently reported
Solubility Soluble in water, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Optical Rotation [α]D²⁵ = +22 ± 2º (c=1 in H₂O)
Safety Information
Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

This information is based on available safety data sheets and may not be exhaustive.[2]

Synthesis and Manufacturing

A documented method for the synthesis of this compound involves a multi-step process starting from ethyl crotonate and benzylamine (B48309). The key steps include a thermal Michael addition, an enzymatic kinetic resolution using a lipase, hydrolysis, and subsequent purification using an ion-exchange resin.[3]

Synthetic Workflow Diagram

G cluster_synthesis Synthesis of this compound ethyl_crotonate Ethyl Crotonate michael_addition Thermal Michael Addition (60°C, 30h) ethyl_crotonate->michael_addition benzylamine Benzylamine benzylamine->michael_addition racemic_intermediate Racemic Intermediate michael_addition->racemic_intermediate lipase Lipase (CAL-B) (60°C, 16h) racemic_intermediate->lipase separation Separation of Enantiomers lipase->separation s_enantiomer (S)-3-aminobut-2-enoic acid derivative separation->s_enantiomer hydrolysis NaOH Hydrolysis (rt, 16h) s_enantiomer->hydrolysis intermediate_salt Intermediate Salt hydrolysis->intermediate_salt ion_exchange Ion Exchange Chromatography (Merck-III resin) intermediate_salt->ion_exchange elution Elution with HCl (1M) ion_exchange->elution final_product This compound elution->final_product

A flowchart illustrating the key steps in the synthesis of this compound.

Biological Activity and Applications

Role in Peptide Synthesis

The incorporation of L-beta-Homoalanine into peptide chains is a key application. This modification can lead to:

  • Enhanced Proteolytic Stability: The altered backbone structure makes peptides more resistant to degradation by proteases, which can increase their in vivo half-life.

  • Conformational Constraints: The additional methylene (B1212753) group in the backbone can induce specific secondary structures, such as helices and turns, which can be crucial for receptor binding and biological activity.[4]

  • Improved Pharmacokinetic Properties: By increasing stability and potentially altering polarity, the inclusion of β-amino acids can lead to improved bioavailability and tissue distribution of peptide-based drugs.[5]

Neuroscience Research

(S)-3-aminobutanoic acid is explored in neuroscience for its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[6] Research in this area investigates its potential to modulate neuronal excitability. While its precise mechanism of action is not fully elucidated, it is studied for its potential role in conditions related to neuronal signaling.[7]

Antiviral Research

There are reports in the literature suggesting that this compound can be used as a starting material for the synthesis of compounds with potential activity against the Hepatitis B Virus (HBV).[3] These derivatives are designed to enhance the inhibition of the virus, aiming to reduce viral load and slow disease progression.

Conceptual Role in Drug Development

G cluster_drug_development Role of L-beta-Homoalanine in Peptide Drug Development cluster_properties Enhanced Properties lbh L-beta-Homoalanine (CAS 58610-41-6) peptide_synthesis Peptide Synthesis lbh->peptide_synthesis modified_peptide Modified Peptide peptide_synthesis->modified_peptide stability Increased Proteolytic Stability modified_peptide->stability conformation Defined Conformation modified_peptide->conformation pk_properties Improved Pharmacokinetics modified_peptide->pk_properties biological_activity Enhanced Biological Activity stability->biological_activity conformation->biological_activity pk_properties->biological_activity

A diagram illustrating how L-beta-Homoalanine is used to enhance peptide properties for drug development.

Experimental Protocols

Synthesis of this compound[4]
  • Michael Addition: In a round-bottom flask, ethyl crotonate (20 mmol) and benzylamine (44 mmol) are heated at 60°C and stirred for 30 hours. The reaction progress is monitored by ¹H-NMR spectroscopy.

  • Enzymatic Resolution: Lipase from Candida antarctica B (CAL-B) is added to the reaction mixture, which is then stirred for an additional 16 hours at 60°C.

  • Separation and Extraction: The enzyme is removed by filtration. The organic solution is washed with a saturated aqueous solution of NaHCO₃.

  • Hydrolysis: An aqueous solution of NaOH (1 M) is added to the organic layer containing the (S)-enantiomer, and the mixture is stirred at room temperature for 16 hours.

  • Purification: The aqueous layer is separated and treated with an ion-exchange resin (Merck-III).

  • Elution and Isolation: The compound is eluted from the resin with a 1 M aqueous solution of HCl. The eluate is evaporated under reduced pressure to yield this compound.

Conclusion

This compound (CAS 58610-41-6) is a specialized chemical intermediate with significant potential in drug discovery and development. Its primary value is as a building block for modifying peptides to enhance their therapeutic properties, including stability, conformation, and pharmacokinetics. While direct quantitative biological data for the compound itself is limited, the extensive research on β-amino acids and their impact on peptide and protein function underscores the importance of this compound in the design of novel therapeutics. Further research is warranted to explore its direct pharmacological effects and to fully elucidate its potential in various therapeutic areas, including neuroscience and antiviral applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of Peptides Containing L-β-Homoalanine

Introduction: The Significance of L-β-Homoalanine in Peptide Chemistry

Peptides are at the forefront of therapeutic innovation, yet their development is often hampered by inherent limitations such as low metabolic stability and conformational flexibility. A key strategy to overcome these challenges is the incorporation of non-proteinogenic amino acids. Among these, L-β-Homoalanine (L-β-hAla), a β-amino acid homologue of L-Alanine, offers significant advantages for drug design.

L-β-Homoalanine is a β-amino acid, meaning its amino group is attached to the β-carbon, two atoms away from the carboxyl group. This contrasts with the 22 proteinogenic α-amino acids where the amino group is on the α-carbon.[1] The "homo" designation indicates that its carbon skeleton has been extended by one methylene (B1212753) group compared to its α-amino acid counterpart.[1][2] This seemingly minor structural alteration has profound implications for the resulting peptide.

Key Advantages of Incorporating L-β-Homoalanine:

  • Enhanced Proteolytic Resistance: The altered backbone structure makes peptide bonds involving L-β-hAla less recognizable by common proteases, significantly increasing the peptide's biological half-life.[1][2]

  • Conformational Constraint: The additional backbone carbon atom influences the peptide's folding, often inducing specific secondary structures like γ-turns, which can be crucial for receptor binding and biological activity.[3]

  • Improved Pharmacological Properties: The inclusion of β-homo amino acids can lead to increased potency, enhanced receptor selectivity, and reduced toxicity, making them highly valuable in the development of peptide-based pharmaceuticals.[2][4]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare Bacterial Inoculum (0.5 McFarland) A1 Inoculate wells with bacterial suspension P1->A1 P2 Prepare Peptide Serial Dilutions in 96-well plate P2->A1 A2 Incubate plate (37°C, 18-24h) A1->A2 AN1 Visually inspect for turbidity or measure OD600 A2->AN1 AN2 Determine MIC: Lowest concentration with no visible growth AN1->AN2 cluster_setup Setup cluster_treat Treatment cluster_measure Measurement cluster_analyze Analysis S1 Seed cancer cells in 96-well plate S2 Incubate 24h for cell attachment S1->S2 T1 Treat cells with serial dilutions of peptide S2->T1 T2 Incubate for 24-72 hours T1->T2 M1 Add MTT reagent to wells T2->M1 M2 Incubate 2-4h (Formazan formation) M1->M2 M3 Solubilize formazan crystals with DMSO M2->M3 M4 Read absorbance at 570 nm M3->M4 A1 Calculate % Cell Viability M4->A1 A2 Determine IC50 value A1->A2 Apoptotic_Stimulus Apoptotic Stimulus (e.g., Anticancer Peptide) Procaspase8 Procaspase-8 Apoptotic_Stimulus->Procaspase8 Activates Caspase8 Active Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cleaves & Activates Procaspase7 Procaspase-7 Caspase8->Procaspase7 Cleaves & Activates Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleaves Caspase7 Active Caspase-7 (Executioner) Procaspase7->Caspase7 Caspase7->Substrates Cleaves Apoptosis Apoptosis (Cell Death) Substrates->Apoptosis

References

L-beta-Homoalanine Hydrochloride: A Technical Guide to its Application as a Precursor in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-beta-Homoalanine, a non-proteinogenic β-amino acid, is a valuable building block in medicinal chemistry and pharmaceutical research. Provided as a stable hydrochloride salt, this precursor is instrumental in the synthesis of modified peptides and other novel compounds with enhanced therapeutic potential. The incorporation of a β-amino acid structure into a peptide backbone can induce unique conformational constraints, improve metabolic stability by resisting enzymatic degradation, and enhance pharmacokinetic properties.[1][2] Its utility has been noted in the development of therapeutic agents, including compounds designed for the treatment of HBV infection.[3] This guide provides a comprehensive overview of L-beta-Homoalanine hydrochloride, detailing its properties, synthesis, and application in synthetic protocols for creating next-generation therapeutics.

Physicochemical Properties and Specifications

Effective utilization of a precursor in synthesis begins with a thorough understanding of its physical and chemical properties. The data for this compound is summarized below.

PropertyValueReference
CAS Number 58610-41-6[4]
IUPAC Name (3S)-3-aminobutanoic acid hydrochloride[4]
Molecular Formula C₄H₁₀ClNO₂[4]
Molecular Weight 139.58 g/mol [4]
Physical Form Solid[4]
Purity ≥97%[4]
Storage Temperature 4°C[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[5]

Synthesis of the Precursor: this compound

The precursor itself can be synthesized through a multi-step process starting from common laboratory reagents. The following protocol is based on a documented chemoenzymatic method.[3]

Experimental Protocol 1: Synthesis of this compound[3]
  • Michael Addition:

    • In a 5 mL round-bottom flask, combine ethyl crotonate (20 mmol, 2.28 g) and benzylamine (B48309) (44 mmol, 4.81 mL).

    • Heat the mixture at 60°C with stirring for 30 hours.

    • Monitor the reaction's completion via ¹H-NMR spectroscopy. A typical overall conversion is ~93.0%.

  • Enzymatic Resolution:

    • To the reaction mixture, add Lipase from Candida antarctica B (CAL-B) (100 mg).

    • Stir the mixture at 60°C for an additional 16 hours. Monitor conversion by ¹H-NMR spectroscopy (~61.2% conversion).

    • Separate the immobilized enzyme by filtration and wash the reaction mixture with methyl tert-butyl ether (MTBE, 20 mL).

  • Extraction and Hydrolysis:

    • Wash the organic solution three times with a saturated aqueous solution of NaHCO₃ (1 mL each).

    • Add a 1 M NaOH solution (14.4 mL) to the organic layer.

    • Stir the resulting mixture at room temperature for 16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:2-propanol (95:5 v/v) with 0.1% diethylamine.

  • Purification and Salt Formation:

    • After the reaction is complete, separate the aqueous layer. Extract the organic phase three times with 0.1 M NaOH (1 mL each).

    • To the combined aqueous layers, add Ion exchange resin Merck-III (14.4 g) and stir for one hour.

    • Wash the mixture with water (40 mL).

    • Elute the desired compound with a 1 M HCl aqueous solution (70 mL).

    • Evaporate the hydrochloric acid solution under reduced pressure at 60°C to yield the final product, this compound.

G cluster_synthesis Synthesis Workflow for L-beta-Homoalanine HCl start Ethyl Crotonate + Benzylamine michael Thermal Michael Addition (60°C, 30h) start->michael Step 1 enzymatic Enzymatic Resolution (CAL-B, 60°C, 16h) michael->enzymatic Step 2 extract Extraction & Hydrolysis (NaOH) enzymatic->extract Step 3 purify Ion Exchange & Elution (HCl) extract->purify Step 4 product L-beta-Homoalanine Hydrochloride purify->product

Figure 1: Chemoenzymatic synthesis workflow for this compound.

Application in Novel Compound Synthesis: Peptide Coupling

This compound is a key precursor for incorporating a β-amino acid moiety into a peptide chain. This process typically involves neutralizing the hydrochloride salt to free the amine, followed by coupling with an N-terminally protected amino acid that has a chemically activated carboxyl group. The following is a generalized protocol adapted from standard solution-phase peptide synthesis methodologies.[6][7]

Experimental Protocol 2: Dipeptide Synthesis using this compound

This protocol details the coupling of an N-terminally protected amino acid (e.g., Fmoc-L-Alanine) to this compound using HATU as the coupling agent.

Materials:

  • This compound (or its methyl/ethyl ester)

  • Fmoc-L-alanine (or other N-protected amino acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) and/or N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for flash chromatography

Methodology:

  • Preparation of the Free Amine Component:

    • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottomed flask.

    • Cool the solution to 0°C in an ice bath.

    • Add DIPEA (1.1 eq) dropwise to the stirred solution to neutralize the hydrochloride salt.

    • Stir for 15-20 minutes at 0°C. The free amine of L-beta-Homoalanine is now ready for coupling.

  • Activation of the Carboxylic Acid Component:

    • In a separate flask, dissolve Fmoc-L-alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to this solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid, forming the active ester.

  • Coupling Reaction:

    • Add the activated carboxylic acid solution from Step 2 to the free amine solution from Step 1.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by flash column chromatography on silica gel to obtain the pure product.

Common Peptide Coupling Reagents

The choice of coupling agent can influence reaction efficiency and yield. Below are common reagents used in peptide synthesis.

Coupling AgentBaseTypical Yield (%)Reference
HATU DIPEA>90%[6]
HBTU/HOBt DIPEA85-95%[6]
TBTU DIPEA88-96%[6]
DCC/HOBt DIPEA/TEA70-90%[7]

Note: Yields are illustrative and can vary based on specific substrates and reaction conditions.

G cluster_peptide Logical Flow of Peptide Synthesis start L-beta-Homoalanine HCl neutralize Neutralization (e.g., DIPEA) start->neutralize free_amine Free Amine (Nucleophile) neutralize->free_amine coupling Coupling Reaction (Peptide Bond Formation) free_amine->coupling protected_aa N-Protected Amino Acid (e.g., Fmoc-Ala-OH) activate Carboxyl Activation (e.g., HATU) protected_aa->activate active_ester Active Ester (Electrophile) activate->active_ester active_ester->coupling dipeptide Protected Dipeptide coupling->dipeptide

Figure 2: Logical workflow for utilizing L-beta-Homoalanine HCl in peptide coupling.

Signaling Pathways and Broader Applications

The true value of this compound as a precursor lies in the diverse applications of the resulting compounds. By replacing a standard α-amino acid with a β-homo-amino acid, researchers can create peptidomimetics with altered secondary structures and improved resistance to proteases. This strategy is critical in designing long-acting drugs.

Potential Therapeutic Areas:

  • Antivirals: As demonstrated by its use in synthesizing compounds for HBV, incorporating β-amino acids can lead to potent viral inhibitors.[3]

  • Metabolic Disorders & Ergogenics: Amino acid derivatives are recognized for their role in influencing anabolic hormones and serving as fuel during exercise.[8]

  • Neuroscience: Modified amino acids are employed in studies of neurotransmitter function and neuronal signaling, opening avenues for treating neurological disorders.[1]

  • Oncology: The enhanced stability of peptides containing β-amino acids makes them promising candidates for developing targeted cancer therapeutics.[9]

G cluster_applications Therapeutic Potential from L-beta-Homoalanine HCl Precursor precursor L-beta-Homoalanine HCl peptidomimetics Peptidomimetics precursor->peptidomimetics bioactive Other Bioactive Compounds precursor->bioactive stability Increased Proteolytic Stability peptidomimetics->stability conformation Altered 3D Conformation peptidomimetics->conformation pk_props Improved PK Properties peptidomimetics->pk_props antivirals Antivirals (e.g., Anti-HBV) peptidomimetics->antivirals neuro Neuroactive Agents peptidomimetics->neuro oncology Oncology Agents peptidomimetics->oncology metabolic Metabolic Modulators bioactive->metabolic

Figure 3: Conceptual diagram of applications stemming from L-beta-Homoalanine HCl.

Conclusion

This compound is a versatile and highly valuable precursor for the synthesis of novel chemical entities, particularly modified peptides. Its ability to impart enhanced stability and unique structural features makes it an essential tool for overcoming common challenges in drug development. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and scientists to leverage this compound in their pursuit of innovative and effective therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of L-beta-Homoalanine Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy in drug discovery and development to enhance proteolytic stability, modulate receptor binding affinity, and control peptide conformation. L-beta-homoalanine, a β-amino acid homolog of L-alanine, is a valuable building block for these purposes. Its incorporation can lead to peptides with improved pharmacokinetic profiles and novel biological activities.[1][2] These application notes provide detailed protocols for the successful incorporation of Fmoc-L-beta-homoalanine-OH into peptide sequences using solid-phase peptide synthesis (SPPS).

Challenges and Considerations

The primary challenge in incorporating L-beta-homoalanine, as with other β-amino acids, lies in its steric hindrance compared to α-amino acids. This can lead to slower and less efficient coupling reactions.[3] To overcome this, the use of more potent coupling reagents and optimized reaction conditions, such as microwave-assisted synthesis, is often necessary to achieve high coupling efficiency.[2][4]

Key Materials and Reagents

  • Fmoc-L-beta-homoalanine-OH (ensure high purity, ≥99.5%)[5]

  • Standard Fmoc-protected α-amino acids

  • Rink Amide or Wang resin

  • Coupling reagents: HATU, HBTU, or PyBOP

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a peptide containing L-beta-homoalanine.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in DMF for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes.
  • Drain the solution.
  • Repeat the piperidine treatment for an additional 15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times).

3. L-beta-Homoalanine Coupling:

  • In a separate vial, dissolve Fmoc-L-beta-homoalanine-OH (3-5 equivalents), HATU (2.9-4.5 equivalents), and DIPEA (6-10 equivalents) in DMF.
  • Pre-activate the mixture for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-4 hours at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.[6]
  • Monitor the coupling reaction using a qualitative Kaiser test. A negative result (yellow beads) indicates complete coupling.[7]

4. Washing:

  • After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3-5 times).

5. Chain Elongation:

  • Repeat steps 2-4 for the subsequent amino acid couplings.

6. Final Fmoc Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.
  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5.
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.
  • Precipitate the peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
  • Dry the crude peptide under vacuum.

Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis

Microwave-assisted SPPS can significantly reduce reaction times and improve coupling efficiency for sterically hindered amino acids like L-beta-homoalanine.[8]

1. Resin Swelling and Deprotection:

  • Swell the resin and perform Fmoc deprotection as described in the manual protocol. Microwave heating can be applied during deprotection to reduce the time to approximately 3-5 minutes.[8]

2. Microwave-Assisted Coupling of L-beta-Homoalanine:

  • Prepare the activated Fmoc-L-beta-homoalanine-OH solution as described in the manual protocol.
  • Add the solution to the resin in a microwave-compatible reaction vessel.
  • Apply microwave irradiation (e.g., 20-40W, max temperature 75-90°C) for 5-10 minutes.[7]
  • Monitor the coupling reaction with a Kaiser test.

3. Subsequent Steps:

  • Continue the synthesis, cleavage, and deprotection steps as outlined in the manual protocol.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the incorporation of L-beta-homoalanine. Note that these values are illustrative and may require optimization based on the specific peptide sequence and synthesis scale.

Table 1: Recommended Coupling Conditions for Fmoc-L-beta-homoalanine-OH

ParameterManual SPPSMicrowave-Assisted SPPS
Coupling Reagent HATU, HBTU, or PyBOPHATU or HCTU
Equivalents of Amino Acid 3 - 53 - 5
Equivalents of Coupling Reagent 2.9 - 4.52.9 - 4.5
Equivalents of Base (DIPEA) 6 - 106 - 10
Reaction Time 1 - 4 hours5 - 10 minutes
Temperature Room Temperature75 - 90 °C

Table 2: Expected Purity and Yield

ParameterExpected OutcomeNotes
Coupling Efficiency >95%May require double coupling for difficult sequences. Monitoring with a Kaiser test is crucial.
Crude Peptide Purity (by HPLC) 60-85%Sequence-dependent. Purification by preparative HPLC is typically required.
Overall Yield 40-70%Highly dependent on the peptide length and sequence.

Mandatory Visualizations

Experimental Workflow

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_Synthesis_Cycle Synthesis Cycle (Repeat n times) cluster_Final_Steps Final Steps Resin Start with Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple Amino Acid (HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification Proteolytic_Stability cluster_alpha α-Peptide cluster_beta β-Peptide (contains L-β-homoalanine) Alpha_Peptide α-Peptide Protease_A Protease Alpha_Peptide->Protease_A Degradation_A Rapid Degradation Protease_A->Degradation_A Beta_Peptide β-Peptide Protease_B Protease Beta_Peptide->Protease_B Stability_B Increased Stability Protease_B->Stability_B mTOR_Signaling GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Amino_Acids Amino Acids (including L-β-homoalanine analogs) Amino_Acids->mTORC1 activates

References

Application Notes and Protocols for L-beta-Homoalanine Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the standard protocols for utilizing L-beta-Homoalanine hydrochloride in solid-phase peptide synthesis (SPPS). This document outlines the necessary materials, detailed experimental procedures, and expected outcomes for the successful incorporation of this beta-amino acid into peptide chains.

Introduction

L-beta-Homoalanine, a homologue of L-alanine, is a non-proteinogenic beta-amino acid that has garnered significant interest in drug discovery and development. Its incorporation into peptides can induce unique conformational constraints, enhance proteolytic stability, and modulate biological activity. This compound is the stable salt form commonly used as a building block in peptide synthesis. This document details the standard Fmoc-based solid-phase peptide synthesis protocols for its use.

Physicochemical Properties

PropertyValue
Chemical Formula C₄H₁₀ClNO₂
Molecular Weight 139.58 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water and DMF

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies.

Resin Selection and Swelling

Standard resins for Fmoc-SPPS, such as Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal carboxylic acids), are suitable for peptides containing L-beta-Homoalanine.

Protocol:

  • Place the desired amount of resin in a reaction vessel.

  • Add sufficient N,N-Dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Fmoc Deprotection

The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain is a critical step.

Protocol:

  • Add a 20% solution of piperidine (B6355638) in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

L-beta-Homoalanine Coupling

The coupling of Fmoc-L-beta-Homoalanine-OH to the deprotected N-terminus of the peptide-resin is a key step that may require optimization due to the steric hindrance of the beta-amino acid.

Activation of Fmoc-L-beta-Homoalanine-OH: In a separate vial, dissolve Fmoc-L-beta-Homoalanine-OH (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, HATU, or HCTU; 2.9-4.5 equivalents), and an activator base (e.g., DIPEA or 2,4,6-collidine; 6-10 equivalents) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

Coupling Protocol:

  • Add the pre-activated Fmoc-L-beta-Homoalanine-OH solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature. Due to the potentially slower reaction kinetics of beta-amino acids, a longer coupling time of 2-4 hours is recommended. For difficult couplings, the reaction time can be extended up to 12 hours, as the activated esters of beta-amino acids are generally more stable than their alpha-counterparts.

  • After the coupling, drain the reaction mixture and wash the resin with DMF (5 x 1 min).

Monitoring the Coupling Reaction: The completeness of the coupling reaction should be monitored using a qualitative method such as the Kaiser test or the Chloranil test. A negative result (yellow beads for the Kaiser test) indicates the absence of free primary amines and a successful coupling. If the test is positive, a second coupling (double coupling) is recommended.

Capping (Optional)

To prevent the formation of deletion sequences, any unreacted N-terminal amines can be capped.

Protocol:

  • Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA in DMF) for 30 minutes.

  • Drain the capping solution and wash the resin with DMF (3 x 1 min).

Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Protocol:

  • Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Quantitative Data

The following table summarizes typical parameters for the coupling of Fmoc-L-beta-Homoalanine-OH in SPPS. These values are representative and may require optimization based on the specific peptide sequence and synthesis scale.

ParameterTypical Value/RangeNotes
Equivalents of Amino Acid 3 - 5Higher equivalents can drive the reaction to completion.
Equivalents of Coupling Reagent 2.9 - 4.5HBTU, HATU, and HCTU are commonly used.
Equivalents of Base 6 - 10DIPEA or 2,4,6-collidine.
Coupling Time 2 - 12 hoursBeta-amino acids often require longer coupling times.
Coupling Temperature Room Temperature
Expected Coupling Yield >95%May be lower for sterically hindered sequences. Double coupling can improve the yield.
Final Crude Purity (Post-Cleavage) 50 - 80%Highly sequence-dependent.
Final Purity (Post-HPLC) >95%Achievable with standard purification protocols.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Fmoc-SPPS Workflow for Incorporating L-beta-Homoalanine

SPPS_Workflow Resin Resin Swelling in DMF Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling Coupling of Fmoc-L-beta-Homoalanine-OH (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest DoubleCouple Double Coupling KaiserTest->DoubleCouple Positive Repeat Repeat for next amino acid KaiserTest->Repeat Negative DoubleCouple->Wash2 Capping Capping (Optional) (Acetic Anhydride/DIPEA) Repeat->Deprotection1 Continue Elongation Cleavage Cleavage and Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Standard workflow for Fmoc-SPPS incorporating L-beta-Homoalanine.

Signaling Pathway of Peptide Synthesis Logic

Peptide_Synthesis_Logic Start Start Synthesis ResinReady Swollen & Deprotected Resin Start->ResinReady AminoAcidReady Activated Fmoc-L-beta-Homoalanine-OH Start->AminoAcidReady Reaction Coupling Reaction ResinReady->Reaction AminoAcidReady->Reaction CheckCompletion Check for Complete Reaction Reaction->CheckCompletion Success Coupling Successful CheckCompletion->Success Kaiser Test Negative Failure Incomplete Coupling CheckCompletion->Failure Kaiser Test Positive Troubleshoot Troubleshooting: - Extend reaction time - Double couple - Check reagents Failure->Troubleshoot Troubleshoot->Reaction

Caption: Logical flow for the coupling step in peptide synthesis.

Application of L-amino Acid Analogs in Hepatitis B Virus (HBV) Research: A Focus on L-Nucleoside Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-beta-Homoalanine hydrochloride is an amino acid derivative recognized as a potential starting material in the synthesis of compounds aimed at treating Hepatitis B Virus (HBV) infection. While not employed directly as an antiviral agent, its structural motif is of interest in the development of novel therapeutic agents. Research in the field has demonstrated that modifications of L-amino acids, particularly their incorporation into nucleoside analogs, can yield potent and selective inhibitors of HBV replication. This document provides detailed application notes and protocols for the evaluation of such L-amino acid-derived compounds, using the well-characterized L-nucleoside analog, β-L-2',3'-dideoxy-2',3'-didehydroadenosine (β-L-D4A), as a primary example.

Application Notes: β-L-D4A as a Case Study

β-L-D4A is an unnatural L-nucleoside analog that has demonstrated significant inhibitory effects on HBV replication in vitro. Its mechanism of action, like many nucleoside analogs, is presumed to involve the inhibition of the viral polymerase (reverse transcriptase) after intracellular phosphorylation to its triphosphate form. This active metabolite competes with natural deoxynucleotides for incorporation into the elongating viral DNA chain, leading to chain termination and cessation of viral replication.

Key Characteristics:
  • Potency: Exhibits potent anti-HBV activity with a low effective concentration.

  • Selectivity: Demonstrates a high therapeutic index, indicating minimal cytotoxicity at effective antiviral concentrations.

  • Mitochondrial Toxicity: Shows little to no significant inhibition of mitochondrial DNA synthesis, a common concern with some nucleoside analogs.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity and cytotoxicity of the L-nucleoside analog β-L-D4A against HBV in the HepG2 2.2.15 cell line.

CompoundED₅₀ (μM)ID₅₀ (μM)Therapeutic Index (TI)
β-L-D4A0.22001000

ED₅₀ (50% Effective Dose): The concentration of the compound that inhibits HBV replication by 50%.[1] ID₅₀ (50% Inhibitory Dose): The concentration of the compound that causes a 50% reduction in cell viability (cytotoxicity).[1] Therapeutic Index (TI): The ratio of ID₅₀ to ED₅₀, indicating the selectivity of the compound. A higher TI is desirable.[1]

Experimental Protocols

Protocol 1: In Vitro Anti-HBV Activity Assay using HepG2 2.2.15 Cells

This protocol details the methodology to determine the in vitro antiviral activity of a test compound against HBV.

1. Cell Culture and Treatment:

1.1. Seed HepG2 2.2.15 cells, a human hepatoblastoma cell line that constitutively expresses HBV, in 12-well plates at a density of 5 x 10⁴ cells per well. 1.2. Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. 1.3. After 24 hours, treat the cells with various concentrations of the test compound (e.g., β-L-D4A ranging from 0.08 μM to 10 μM) for 6 days. Include a no-drug control.

2. Sample Collection:

2.1. After the 6-day incubation period, collect the cell culture supernatant. 2.2. Lyse the cells to extract intracellular DNA.

3. Analysis of HBV DNA:

3.1. Extracellular HBV DNA: 3.1.1. Precipitate viral particles from the supernatant using polyethylene (B3416737) glycol (PEG). 3.1.2. Extract viral DNA from the precipitated virions. 3.2. Intracellular HBV DNA: 3.2.1. Extract total intracellular DNA from the cell lysates. 3.2.2. Digest the DNA with HindIII to linearize the HBV genome. 3.3. Southern Blot Analysis: 3.3.1. Separate the extracted DNA (both extracellular and intracellular) by agarose (B213101) gel electrophoresis. 3.3.2. Transfer the DNA to a Hybond-N membrane. 3.3.3. Hybridize the membrane with a ³²P-labeled HBV-specific DNA probe. 3.3.4. Visualize the HBV DNA bands by autoradiography. 3.3.5. Quantify the band intensities using densitometry to determine the extent of HBV DNA replication inhibition.

4. Data Analysis:

4.1. Calculate the percentage of inhibition of HBV DNA replication for each compound concentration relative to the no-drug control. 4.2. Determine the ED₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the test compound on the host cells.

1. Cell Seeding and Treatment:

1.1. Seed HepG2 2.2.15 cells in 24-well plates. 1.2. Treat the cells with the same concentrations of the test compound as in the antiviral assay.

2. MTT Assay:

2.1. After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. 2.2. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. 2.3. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). 2.4. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Data Analysis:

3.1. Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. 3.2. Determine the ID₅₀ value by plotting the percentage of cell viability against the compound concentration.

Visualizations

Signaling Pathway and Workflow Diagrams

HBV_Replication_and_Inhibition cluster_0 HBV Life Cycle in Hepatocyte cluster_1 Mechanism of L-Nucleoside Analog (β-L-D4A) HBV_entry HBV Entry rcDNA_to_cccDNA rcDNA to cccDNA (in Nucleus) HBV_entry->rcDNA_to_cccDNA Transcription Transcription rcDNA_to_cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Viral_Proteins Viral Proteins (Polymerase, Core, Surface) Translation->Viral_Proteins Viral_Proteins->Encapsidation Reverse_Transcription Reverse Transcription (pgRNA -> ssDNA -> dsDNA) Encapsidation->Reverse_Transcription Virion_Assembly Virion Assembly Reverse_Transcription->Virion_Assembly Virion_Release Virion Release Virion_Assembly->Virion_Release beta_L_D4A β-L-D4A Intracellular_Phosphorylation Intracellular Phosphorylation beta_L_D4A->Intracellular_Phosphorylation beta_L_D4A_TP β-L-D4A-TP Intracellular_Phosphorylation->beta_L_D4A_TP Inhibition Inhibition beta_L_D4A_TP->Inhibition Competes with natural dNTPs Inhibition->Reverse_Transcription Blocks DNA Elongation

Caption: HBV life cycle and the inhibitory mechanism of L-nucleoside analogs.

Experimental_Workflow cluster_dna HBV DNA Analysis cluster_cyto Cytotoxicity Assay start Start seed_cells Seed HepG2 2.2.15 Cells start->seed_cells add_compound Add Test Compound (e.g., β-L-D4A) seed_cells->add_compound incubate Incubate for 6 Days add_compound->incubate collect_samples Collect Supernatant & Lyse Cells incubate->collect_samples extract_dna Extract Extracellular & Intracellular DNA collect_samples->extract_dna mtt_assay Perform MTT Assay collect_samples->mtt_assay southern_blot Southern Blot Analysis extract_dna->southern_blot quantify_dna Quantify HBV DNA southern_blot->quantify_dna calculate_ed50 Calculate ED₅₀ quantify_dna->calculate_ed50 measure_absorbance Measure Absorbance mtt_assay->measure_absorbance calculate_viability Calculate Cell Viability measure_absorbance->calculate_viability calculate_id50 Calculate ID₅₀ calculate_viability->calculate_id50 end End calculate_ed50->end calculate_id50->end

Caption: Workflow for in vitro evaluation of anti-HBV compounds.

References

L-β-Homoalanine Hydrochloride in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-β-Homoalanine hydrochloride is a chiral building block utilized in the synthesis of modified peptides and pharmacologically active molecules. While not conventionally employed as a removable chiral auxiliary, its inherent chirality is fundamental to the stereochemical outcome of the final products. This document provides an overview of its role in synthesis, alongside detailed protocols and application notes for well-established chiral auxiliaries in asymmetric synthesis, offering a practical guide for researchers in the field.

Introduction: The Role of L-β-Homoalanine Hydrochloride

L-β-Homoalanine, a homolog of L-alanine, is a chiral β-amino acid. Its hydrochloride salt is a stable, solid form convenient for handling and storage. In the context of asymmetric synthesis, L-β-homoalanine hydrochloride primarily serves as a chiral building block rather than a traditional chiral auxiliary. This means its chiral center is incorporated into the final molecular structure, directing the stereochemistry of the target molecule from within. This is distinct from a chiral auxiliary, which is a temporary chiral moiety attached to a substrate to direct a stereoselective reaction, and is subsequently removed.

The main applications of L-β-homoalanine and its derivatives, such as Boc-L-β-homoalanine, are in:

  • Peptide Synthesis: Incorporation of β-amino acids like L-β-homoalanine into peptides can enhance their biological activity and improve their pharmacokinetic properties by increasing stability against enzymatic degradation.

  • Drug Development: It is a key component in the synthesis of novel therapeutics, including cyclic peptides and other bioactive compounds, where its structure can lead to increased potency and selectivity.[1]

  • Bioconjugation: Used in processes to attach biomolecules to drugs or diagnostic agents.[1]

While direct use as a detachable auxiliary is not documented, the principles of asymmetric synthesis that govern its application as a building block are the same. To provide actionable protocols for common asymmetric transformations, this document will detail methods using established chiral auxiliaries, particularly those derived from amino acids, which share conceptual similarities.

Asymmetric Synthesis Using Chiral Auxiliaries: An Overview

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered. This strategy is widely used for stereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions.

Below is a generalized workflow for asymmetric synthesis using a chiral auxiliary.

Asymmetric_Synthesis_Workflow Prochiral Prochiral Substrate Attach Attachment of Auxiliary Prochiral->Attach Auxiliary Chiral Auxiliary (e.g., Evans Oxazolidinone) Auxiliary->Attach ChiralSubstrate Chiral Substrate-Auxiliary Adduct Attach->ChiralSubstrate Diastereoselective Diastereoselective Reaction (e.g., Alkylation, Aldol) ChiralSubstrate->Diastereoselective ProductAuxiliary Product-Auxiliary Adduct Diastereoselective->ProductAuxiliary Removal Removal of Auxiliary ProductAuxiliary->Removal ChiralProduct Enantiomerically Pure Product Removal->ChiralProduct RecoveredAux Recovered Auxiliary Removal->RecoveredAux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Application & Protocols: Asymmetric Alkylation

Asymmetric alkylation is a fundamental C-C bond-forming reaction. Evans oxazolidinones, derived from amino acids, are highly effective chiral auxiliaries for this transformation.

Data Presentation: Asymmetric Alkylation using Evans-type Auxiliaries
EntryElectrophile (R-X)BaseDiastereomeric Ratio (d.r.)Yield (%)Reference
1BnBrLDA>99:195Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739.
2MeINaHMDS98:292Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739.
3Allyl IodideKHMDS97:388Crimmins, M. T. et al. Org. Lett.2000 , 2, 2165-2167.
4EtILDA99:194Evans, D. A. et al. J. Am. Chem. Soc.1982 , 104, 1737-1739.
Experimental Protocol: Asymmetric Alkylation of an Acyl Oxazolidinone

This protocol is adapted from the seminal work by Evans and coworkers.

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M).

  • Cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

  • Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise and stir for 15 minutes.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (B1210297).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M).

  • Cool the solution to -78 °C.

  • Add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared or commercial solution) dropwise. Stir for 30 minutes to form the lithium enolate.

  • Add the alkyl halide (e.g., benzyl (B1604629) bromide, 1.2 eq) dropwise.

  • Stir at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material.

  • Quench with saturated aqueous NH₄Cl and allow to warm to room temperature.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to isolate the alkylated product.

Step 3: Cleavage of the Auxiliary

  • Dissolve the alkylated product-auxiliary adduct (1.0 eq) in a mixture of THF and water (4:1, 0.2 M).

  • Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq).

  • Stir at 0 °C for 2 hours.

  • Quench with aqueous sodium sulfite.

  • Extract the aqueous layer with dichloromethane (B109758) to recover the chiral auxiliary.

  • Acidify the aqueous layer with HCl and extract with ethyl acetate to isolate the chiral carboxylic acid product.

Application & Protocols: Asymmetric Aldol Reaction

The Evans auxiliary provides excellent stereocontrol in aldol reactions by forming a rigid, chelated transition state.

Data Presentation: Asymmetric Aldol Reactions
EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
1Isobutyraldehyde>99:185Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129.
2Benzaldehyde>99:180Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129.
3Acetaldehyde97:375Gage, J. R.; Evans, D. A. Org. Synth.1990 , 68, 83.
4Propionaldehyde98:282Evans, D. A. et al. J. Am. Chem. Soc.1981 , 103, 2127-2129.
Experimental Protocol: Asymmetric Aldol Reaction

This protocol is based on the boron-mediated aldol reaction developed by Evans.

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add dibutylboron triflate (1.1 eq) dropwise, followed by diisopropylethylamine (1.2 eq).

  • Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for 1 hour to ensure formation of the (Z)-enolate.

  • Cool the reaction back down to -78 °C.

  • Add the aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate (B84403) buffer.

  • Extract with dichloromethane. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to yield the aldol adduct. Cleavage of the auxiliary can be performed as described in the alkylation protocol.

Aldol_Mechanism cluster_0 Enolate Formation cluster_1 Zimmerman-Traxler Transition State cluster_2 Product Formation AcylOx N-Acyl Oxazolidinone R = Alkyl BoronEnolate Boron Enolate (Z)-geometry favored AcylOx->BoronEnolate + Bu₂BOTf, DIPEA TS {Chair-like Transition State | Aldehyde approaches from less hindered face} BoronEnolate->TS + R'CHO AldolAdduct Syn Aldol Adduct High Diastereoselectivity TS->AldolAdduct Reaction

Caption: Proposed mechanism for the Evans asymmetric aldol reaction.

Conclusion

L-β-Homoalanine hydrochloride is a valuable chiral synthon, primarily serving as a building block to introduce a specific stereocenter into a target molecule. While it is not typically used as a recoverable chiral auxiliary, the principles of stereocontrol are central to its application. For researchers aiming to perform asymmetric transformations like alkylations and aldol reactions, established chiral auxiliaries such as Evans oxazolidinones offer reliable and highly predictable stereochemical outcomes. The protocols and data presented here provide a robust starting point for the synthesis of enantiomerically enriched molecules, a critical task in drug discovery and development.

References

Application Notes and Protocols: 1H and 13C NMR Spectroscopy Analysis of L-beta-Homoalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of L-beta-Homoalanine hydrochloride using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes tabulated spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and visual representations of the molecular structure and experimental workflow. These application notes are intended to guide researchers in the structural elucidation and quality control of this important amino acid derivative, which serves as a valuable building block in peptide synthesis and pharmaceutical development.[1]

Introduction

This compound, also known as (S)-3-Aminobutyric acid hydrochloride, is a non-proteinogenic beta-amino acid derivative. Its incorporation into peptides can enhance their stability and biological activity, making it a compound of significant interest in medicinal chemistry and drug discovery. Accurate structural characterization is paramount for its application in synthesis and pharmaceutical formulation. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure and purity of small molecules like this compound. This note details the expected 1H and 13C NMR spectral features and provides standardized protocols for their acquisition.

Chemical Structure

The chemical structure of this compound is presented below. The numbering of the carbon and hydrogen atoms is provided for clear assignment of the NMR signals.

Caption: Chemical structure of this compound with atom numbering.

NMR Spectral Data

The following tables summarize the experimental 1H NMR and predicted 13C NMR spectral data for this compound.

1H NMR Data

Solvent: D₂O Spectrometer Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
3.75 - 3.65m1H-H3
2.75dd1H16.8, 5.2H2a
2.65dd1H16.8, 7.6H2b
1.30d3H6.8H4

Note: The 1H NMR data is based on the spectrum provided by MedChemExpress for batch HY-W001210-251557.

Predicted 13C NMR Data

Solvent: D₂O Spectrometer Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~175C1 (C=O)
~45C3 (CH)
~39C2 (CH₂)
~18C4 (CH₃)

Note: The 13C NMR chemical shifts are predicted based on the known values for (S)-3-aminobutyric acid and considering the deshielding effect of the protonated amine group.

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterium (B1214612) oxide (D₂O).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

1H NMR Data Acquisition
  • Spectrometer: 400 MHz NMR spectrometer or higher.

  • Solvent: D₂O.

  • Temperature: 298 K (25 °C).

  • Pulse Program: Standard 1D proton experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: 16 ppm (centered around 4.7 ppm).

  • Referencing: The residual water signal in D₂O is set to 4.79 ppm.

13C NMR Data Acquisition
  • Spectrometer: 100 MHz NMR spectrometer or higher.

  • Solvent: D₂O.

  • Temperature: 298 K (25 °C).

  • Pulse Program: Standard 1D carbon experiment with proton decoupling (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as the 13C nucleus is less sensitive.

  • Relaxation Delay: 2 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 240 ppm (centered around 100 ppm).

  • Referencing: A small amount of 1,4-dioxane (B91453) can be used as an internal standard (δ = 67.19 ppm), or the spectrometer can be referenced externally.

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh L-beta-Homoalanine hydrochloride dissolve Dissolve in D2O weigh->dissolve transfer Transfer to NMR tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr process Process Spectra (FT, Phasing, Baseline Correction) h1_nmr->process c13_nmr->process integrate Integrate 1H Signals process->integrate assign Assign Signals integrate->assign report Generate Report assign->report

References

Application Note: Mass Spectrometry Fragmentation Analysis of L-beta-Homoalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of L-beta-Homoalanine hydrochloride using electrospray ionization tandem mass spectrometry (ESI-MS/MS). L-beta-Homoalanine is a non-proteinogenic beta-amino acid of interest in pharmaceutical research for its potential role in peptide-based therapeutics and as a biomarker. Understanding its fragmentation pattern is crucial for its accurate identification and quantification in complex biological matrices. This document outlines a proposed fragmentation pathway, experimental procedures for sample preparation and mass spectrometric analysis, and data presentation guidelines.

Introduction

L-beta-Homoalanine, also known as (S)-3-aminobutanoic acid, is a chiral beta-amino acid. Its structure is similar to the proteinogenic amino acid L-alanine but with the amino group attached to the beta-carbon. This structural difference significantly influences its chemical properties and metabolic stability, making it a valuable building block in the synthesis of peptide analogs with enhanced resistance to enzymatic degradation. Accurate and sensitive analytical methods are essential for pharmacokinetic studies, metabolism research, and quality control in drug development. Mass spectrometry, particularly with electrospray ionization, offers high selectivity and sensitivity for the analysis of such small molecules.

Proposed Fragmentation Pattern of this compound

Upon electrospray ionization in positive mode, L-beta-Homoalanine (molecular weight of the free base: 103.12 g/mol ) is expected to be observed as the protonated molecule [M+H]⁺ at an m/z of 104.1. The fragmentation of this precursor ion in tandem mass spectrometry (MS/MS) is anticipated to proceed through the following primary pathways:

  • Loss of Water (H₂O): A common fragmentation pathway for amino acids is the neutral loss of a water molecule from the carboxylic acid group, resulting in a fragment ion at m/z 86.1.

  • Loss of Formic Acid (HCOOH): Another characteristic fragmentation is the loss of the entire carboxylic acid group as formic acid, leading to a fragment ion at m/z 58.1.

  • Cleavage of the Cα-Cβ Bond: Studies on beta-alanine (B559535) have indicated that the cleavage of the bond between the alpha and beta carbons is a significant fragmentation pathway. For L-beta-Homoalanine, this would result in the formation of a fragment ion corresponding to [CH₃-CH-NH₂]⁺ at m/z 44.1.

  • Loss of Ammonia (B1221849) (NH₃): Neutral loss of ammonia from the protonated molecule can also occur, yielding a fragment ion at m/z 87.1.

These proposed fragmentation pathways are illustrated in the diagram below and the expected m/z values are summarized in Table 1.

Experimental Protocols

Sample Preparation

High-purity this compound should be used for standard preparation.

Standard Solution Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.

  • Perform serial dilutions of the stock solution with a mixture of water and acetonitrile (B52724) (1:1, v/v) containing 0.1% formic acid to prepare working standards at desired concentrations (e.g., 1 µM, 10 µM, 100 µM).

  • For analysis in biological matrices (e.g., plasma, urine), a protein precipitation step is recommended. Add three volumes of cold acetonitrile to one volume of the biological sample, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins. The supernatant can then be diluted for analysis.

Mass Spectrometry Conditions

The following parameters are provided as a starting point and may require optimization for specific instrumentation.

Instrumentation: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source is suitable for this analysis.

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C
Nebulizer Gas (Nitrogen) Instrument dependent
Drying Gas (Nitrogen) Instrument dependent
Collision Gas Argon
Collision Energy 10 - 30 eV (Optimize for key transitions)
Scan Type Product Ion Scan (for fragmentation pattern) / Multiple Reaction Monitoring (MRM for quantification)
Precursor Ion (m/z) 104.1

Data Presentation

Quantitative data for the proposed fragmentation of this compound should be presented in a clear and structured table to facilitate interpretation and comparison.

Table 1: Proposed MS/MS Fragmentation of L-beta-Homoalanine [M+H]⁺ (m/z 104.1)

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral LossCalculated Fragment (m/z)
104.1[M+H-H₂O]⁺H₂O86.1
104.1[M+H-HCOOH]⁺HCOOH58.1
104.1[CH₃-CH-NH₂]⁺C₂H₄O₂44.1
104.1[M+H-NH₃]⁺NH₃87.1

Visualization of the Proposed Fragmentation Pathway

The logical flow of the proposed fragmentation of L-beta-Homoalanine can be visualized using the following diagram generated with Graphviz.

Fragmentation_Pathway precursor L-beta-Homoalanine [M+H]⁺ m/z = 104.1 frag1 [M+H-H₂O]⁺ m/z = 86.1 precursor->frag1 - H₂O frag2 [M+H-HCOOH]⁺ m/z = 58.1 precursor->frag2 - HCOOH frag3 [CH₃-CH-NH₂]⁺ m/z = 44.1 precursor->frag3 - C₂H₄O₂ frag4 [M+H-NH₃]⁺ m/z = 87.1 precursor->frag4 - NH₃

Caption: Proposed fragmentation of L-beta-Homoalanine.

Conclusion

This application note provides a foundational protocol for the mass spectrometric analysis of this compound. The proposed fragmentation pattern and detailed experimental conditions offer a robust starting point for researchers in drug development and related scientific fields. The presented methodologies can be adapted and optimized for various mass spectrometry platforms to achieve reliable identification and quantification of this important beta-amino acid.

Application Notes: Preparing L-beta-Homoalanine Hydrochloride Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-beta-Homoalanine hydrochloride is a non-proteinogenic amino acid analogue that has garnered interest in various research fields, including peptide synthesis and drug development. Its structural similarity to natural amino acids makes it a valuable tool for investigating cellular processes and developing novel therapeutics. Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in in vitro assays. These application notes provide a detailed guide to the preparation, storage, and application of this compound solutions for cell-based experiments.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₁₀ClNO₂N/A
Molecular Weight 139.58 g/mol N/A
Appearance White to off-white powder[1][2]
Purity ≥97%[1]
Solubility Soluble in water, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3]
Storage (Powder) Long-term: -20°C (3 years); Short-term: 4°C (2 years)[1]
Storage (in solvent) -80°C (6 months); -20°C (1 month)[1]

Solution Preparation Protocols

Accurate and consistent preparation of stock and working solutions is fundamental for reliable experimental outcomes. The following protocols are recommended.

Stock Solution Preparation (100 mM)
  • Materials:

    • This compound powder

    • Sterile, high-purity water (e.g., Milli-Q or equivalent) or Dimethyl Sulfoxide (DMSO)

    • Sterile, conical tubes (15 mL or 50 mL)

    • Calibrated analytical balance

    • Vortex mixer

    • Sterile filter (0.22 µm) and syringe

  • Procedure:

    • Tare a sterile conical tube on the analytical balance.

    • Carefully weigh the desired amount of this compound powder. For a 10 mL of 100 mM stock solution, weigh 13.958 mg.

    • Add a small volume of sterile water or DMSO to the tube to dissolve the powder.

    • Vortex the tube until the powder is completely dissolved.

    • Bring the final volume to 10 mL with sterile water or DMSO.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage:

    • Store the aqueous stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[1]

    • Store DMSO stock solutions at -20°C for long-term storage.

Note on pH: As this compound is a salt, dissolving it in unbuffered water may result in a slightly acidic solution. For most cell culture applications where the stock solution is diluted significantly in buffered media, this pH change is negligible. However, for assays sensitive to minor pH fluctuations, consider preparing the stock solution in a sterile physiological buffer such as Phosphate-Buffered Saline (PBS).

Working Solution Preparation
  • Materials:

    • 100 mM this compound stock solution

    • Sterile cell culture medium or desired assay buffer (e.g., PBS)

    • Sterile, microcentrifuge tubes or conical tubes

  • Procedure:

    • Thaw an aliquot of the 100 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution with sterile cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

    • For example, to prepare a 100 µM working solution in 10 mL of media, add 10 µL of the 100 mM stock solution to 9.99 mL of media.

    • Gently mix the working solution by pipetting or inverting the tube.

    • Use the prepared working solutions immediately.

Experimental Protocols

The following are example protocols for common in vitro assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is based on studies with the related compound β-alanine, which was shown to have effects on cancer cell viability at high concentrations.[4][5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a series of working solutions of this compound in fresh cell culture medium (e.g., 0, 10, 50, 100, 200, 500 µM). Remove the old medium from the wells and replace it with 100 µL of the respective working solutions.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the untreated control and calculate the IC50 value if applicable.

Western Blot for mTOR Signaling Pathway Activation

Amino acids are known to activate the mTOR signaling pathway. This hypothetical protocol outlines how to investigate if this compound has a similar effect.

  • Cell Culture and Starvation: Culture cells to 70-80% confluency. To synchronize the cells and reduce basal mTOR activity, starve the cells in an amino acid-free medium for 1-2 hours.

  • Treatment: Treat the starved cells with this compound at various concentrations (e.g., 100 µM) for different time points (e.g., 15, 30, 60 minutes). A positive control, such as a complete amino acid solution, should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key mTOR pathway proteins (e.g., phospho-mTOR, phospho-p70S6K, phospho-4E-BP1) and their total protein counterparts. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Experimental Workflow for a Cell Viability Assay

G Workflow for Cell Viability Assay A Seed cells in 96-well plate B Allow cells to adhere overnight A->B D Treat cells with working solutions B->D C Prepare L-beta-Homoalanine HCl working solutions C->D E Incubate for 24, 48, or 72 hours D->E F Add MTT reagent E->F G Incubate for 4 hours F->G H Add solubilization buffer G->H I Incubate overnight H->I J Read absorbance at 570 nm I->J K Data analysis and IC50 calculation J->K

Caption: A typical workflow for assessing cell viability after treatment with this compound.

Hypothetical mTOR Signaling Pathway Activation

G Hypothetical Activation of mTOR Pathway cluster_cell Cell LBH L-beta-Homoalanine Hydrochloride mTORC1 mTORC1 LBH->mTORC1 Activates (?) p70S6K p70S6K mTORC1->p70S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Translation Protein Synthesis & Cell Growth p70S6K->Translation fourEBP1->Translation

Caption: Postulated activation of the mTOR signaling pathway by this compound.

Summary of Quantitative Data

Due to the limited availability of published data for this compound in in vitro assays, the following table is based on findings for the related compound, β-alanine, and serves as a reference for initial experimental design.

ParameterCell LineConcentrationEffectReference
Cell Viability MCF-7 (breast cancer)100 mMNo significant change after 24h[4][5]
Cell Proliferation MCF-7 (breast cancer)100 mMReduced after 24h[4][5]
Metabolism MCF-7 (breast cancer)100 mMSuppressed aerobic glycolysis and oxidative metabolism[4][5]

Disclaimer: The experimental protocols and signaling pathway information provided are based on general knowledge of amino acid biology and data from related compounds due to the scarcity of specific literature on this compound in in vitro assays. Researchers are strongly encouraged to perform their own dose-response experiments and pathway analyses to validate these findings for their specific systems.

References

Laboratory safety and handling procedures for L-beta-Homoalanine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive safety information, handling procedures, and detailed experimental protocols for the use of L-beta-Homoalanine hydrochloride in research and development.

Product Information and Physical Properties

This compound is a non-proteinogenic beta-amino acid analog. Its structure, featuring an additional methylene (B1212753) group in the backbone compared to its alpha-amino acid counterpart, imparts unique conformational properties and increased stability against enzymatic degradation. These characteristics make it a valuable building block in peptide synthesis for the development of novel therapeutics and a useful tool in neuroscience research.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 161899-05-4N/A
Molecular Formula C4H10ClNO2N/A
Molecular Weight 139.58 g/mol N/A
Appearance White to off-white crystalline powderN/A
Purity ≥98%N/A
Solubility Soluble in water.N/A
Storage Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed.N/A

Laboratory Safety and Handling Procedures

2.1. Hazard Identification

This compound is classified as an irritant. The following hazard and precautionary statements should be observed:

Table 2: Hazard and Precautionary Statements

CategoryStatement
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor/physician if you feel unwell.

2.2. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with a dust filter if working in a poorly ventilated area or if dust is generated.

2.3. Spill and Disposal Procedures

  • Spill: In case of a spill, wear appropriate PPE. Sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with soap and water.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Application 1: Peptide Synthesis

The incorporation of L-beta-Homoalanine can enhance the biological half-life and receptor selectivity of peptides due to its resistance to proteolytic degradation.

3.1. Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol describes the manual incorporation of Fmoc-L-beta-Homoalanine-OH into a peptide sequence on a rink amide resin.

Materials:

  • Fmoc-L-beta-Homoalanine-OH

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes. Drain.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve Fmoc-L-beta-Homoalanine-OH (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (beads are blue), continue shaking and re-test every hour. A negative test (beads are colorless or yellow) indicates the reaction is complete.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

3.2. Workflow Diagram

Peptide_Synthesis_Workflow start Start resin_swelling Resin Swelling in DMF start->resin_swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection coupling Amino Acid Coupling (Fmoc-L-beta-Homoalanine-OH, DIC, HOBt in DMF) fmoc_deprotection->coupling washing Washing (DMF and DCM) coupling->washing repeat Repeat for next amino acid washing->repeat repeat->fmoc_deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Peptide Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end End purification->end

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Application 2: Neuroscience Research

L-beta-Homoalanine is a structural analog of the inhibitory neurotransmitters GABA and glycine (B1666218). Its related compound, beta-alanine, has been shown to act as an agonist at both GABA-A and glycine receptors.[1][2] Therefore, this compound can be used to probe the function of these inhibitory neurotransmitter systems.

4.1. Experimental Protocol: In Vitro GABA-A Receptor Binding Assay

This protocol is adapted for testing the ability of this compound to displace a radiolabeled ligand from the GABA-A receptor in brain membrane preparations.

Materials:

  • Rat whole brain tissue

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl

  • [³H]-Muscimol (radioligabeled GABA-A agonist)

  • GABA (for determining non-specific binding)

  • This compound solutions of varying concentrations

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat brains in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 1-2 mg/mL.

  • Binding Assay:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and competitor binding.

    • Total Binding: Add 100 µL of [³H]-Muscimol (final concentration ~2 nM) and 100 µL of assay buffer to the tubes.

    • Non-specific Binding: Add 100 µL of [³H]-Muscimol and 100 µL of GABA (final concentration 100 µM).

    • Competitor Binding: Add 100 µL of [³H]-Muscimol and 100 µL of this compound solution (at various concentrations).

    • Add 800 µL of the membrane preparation to each tube to initiate the binding reaction.

    • Incubate the tubes for 30 minutes at 4°C.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

    • Quickly wash the filters three times with 5 mL of ice-cold assay buffer.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add 5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of specific binding in the presence of different concentrations of this compound.

    • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

4.2. Signaling Pathway Diagram

Inhibitory_Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (GABA) gaba_receptor GABA-A Receptor |  Cl⁻ Channel vesicle->gaba_receptor:f0 GABA release (Exocytosis) calcium_channel Voltage-gated Ca²⁺ Channel calcium_channel->vesicle Ca²⁺ influx action_potential Action Potential action_potential->calcium_channel Depolarization ipsp Inhibitory Postsynaptic Potential (IPSP) gaba_receptor:f1->ipsp Cl⁻ influx (Hyperpolarization) l_beta_homoalanine L-beta-Homoalanine (Agonist) l_beta_homoalanine->gaba_receptor:f0 Binds to receptor synaptic_cleft Synaptic Cleft

Caption: Modulation of GABAergic Synaptic Transmission.

Summary

This compound is a versatile chemical compound with significant applications in peptide chemistry and neuroscience. Proper safety precautions are essential when handling this substance. The provided protocols offer a starting point for its use in solid-phase peptide synthesis and for investigating its effects on inhibitory neurotransmitter receptors. Researchers should optimize these protocols for their specific experimental conditions.

References

Application Notes and Protocols: High-Purity L-beta-Homoalanine Hydrochloride for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of high-purity L-beta-Homoalanine hydrochloride, a valuable building block for pharmaceutical research and development. This document includes a list of potential suppliers, detailed experimental protocols for its incorporation into peptides, and insights into its potential biological activities.

Introduction

This compound is a non-proteinogenic amino acid analogue that has garnered interest in medicinal chemistry and drug discovery. Its unique structure, featuring an additional methylene (B1212753) group in the backbone compared to L-alanine, can impart favorable properties to peptides and small molecules. These properties may include enhanced metabolic stability, altered conformational preferences, and novel biological activities. This document serves as a resource for researchers looking to utilize this compound in their drug development pipelines.

High-Purity this compound Suppliers

Sourcing high-purity this compound is critical for reproducible and reliable research outcomes. The following table summarizes potential suppliers and their reported purity levels. Researchers are advised to request certificates of analysis for lot-specific purity information.

SupplierProduct NameCAS NumberPurityNotes
Chem-ImpexL-β-Homoalanine hydrochloride58610-41-6≥ 98% (NMR)[1]Also offers Boc-L-β-homoalanine (≥ 95%)[2].
MedChemExpressThis compound58610-41-6Not specifiedMarketed as an alanine (B10760859) derivative for research use[3].
ChemicalBookThis compound58610-41-698% to 99%[4]Lists multiple suppliers with varying purities[4].
Sigma-AldrichThis compound58610-41-697%[5]Available through their partnership with ChemScene LLC[5].

Applications in Pharmaceutical Research

This compound serves as a versatile building block in several areas of pharmaceutical research.

Peptide and Peptidomimetic Synthesis

The incorporation of L-beta-Homoalanine into peptide sequences can lead to peptidomimetics with improved pharmacokinetic properties. The beta-amino acid structure can introduce turns and other secondary structures, influencing the peptide's binding affinity and stability.

Antiviral Drug Development
Neuroscience Research

Due to its structural similarity to the neurotransmitter beta-alanine, L-beta-Homoalanine is of interest in neuroscience. Beta-alanine is known to interact with GABA and glycine (B1666218) receptors, playing a role in neuronal signaling[7][8]. Research into L-beta-Homoalanine may uncover novel modulators of these key central nervous system receptors.

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Incorporating L-beta-Homoalanine

This protocol outlines the manual solid-phase synthesis of a peptide containing an L-beta-Homoalanine residue using Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-L-beta-Homoalanine-OH)

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638) solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Fmoc-protected amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Wash the resin with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm complete coupling.

  • Incorporation of Fmoc-L-beta-Homoalanine-OH:

    • Follow the same coupling procedure as in step 3, using Fmoc-L-beta-Homoalanine-OH as the amino acid.

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Experimental Workflow for SPPS

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Add activated Fmoc-L-beta-Homoalanine-OH Wash Washing Coupling->Wash Wash->Fmoc_Deprotection Repeat for next amino acid Cleavage Cleavage & Deprotection Wash->Cleavage Final Cycle Purification Purification Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating L-beta-Homoalanine.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by L-beta-Homoalanine are still under investigation, the known interactions of its close analogue, beta-alanine, with neurotransmitter receptors provide a strong basis for hypothesized mechanisms of action in the central nervous system. Beta-alanine is known to act as an agonist at both GABA-A and glycine receptors, which are the primary inhibitory neurotransmitter receptors in the brain and spinal cord, respectively[7][8][9].

Hypothesized Signaling Pathway for L-beta-Homoalanine

Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron L_beta_Homoalanine L-beta-Homoalanine GABA_A_Receptor GABA-A Receptor L_beta_Homoalanine->GABA_A_Receptor Agonist Binding Glycine_Receptor Glycine Receptor L_beta_Homoalanine->Glycine_Receptor Agonist Binding Ion_Channel Cl- Channel Opening GABA_A_Receptor->Ion_Channel Glycine_Receptor->Ion_Channel Hyperpolarization Hyperpolarization (Inhibitory Effect) Ion_Channel->Hyperpolarization

Caption: Hypothesized signaling pathway of L-beta-Homoalanine based on the known activity of beta-alanine.

Conclusion

High-purity this compound is a promising and versatile building block for pharmaceutical research. Its ability to modify peptide structures and its potential for novel biological activities, particularly in antiviral and neuroscience applications, make it a valuable tool for drug discovery and development. The protocols and information provided herein are intended to facilitate the exploration of this compound in creating next-generation therapeutics. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Application Notes and Protocols for L-beta-Homoalanine Hydrochloride in Neurotransmitter Function Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are intended to guide the investigation of L-beta-Homoalanine hydrochloride's potential effects on neurotransmitter functions. As of the latest literature review, there is a significant lack of direct research on the neuropharmacological activity of this compound. The proposed applications and experimental designs are therefore based on the known activities of structurally related compounds, namely beta-alanine (B559535) and other beta-amino acid derivatives. All protocols should be adapted and validated for the specific experimental conditions and goals.

Introduction

This compound is a derivative of the amino acid alanine. While its primary current use is in peptide synthesis, its structural similarity to known neuroactive compounds suggests it may have utility in studying neurotransmitter systems. Beta-amino acids and their derivatives have been shown to interact with key neurotransmitter receptors, including GABA and glutamate (B1630785) receptors, and may influence neurotransmitter uptake and release.[1][2][3][4] These notes provide a framework for the initial characterization of this compound's neuropharmacological profile.

Potential Applications in Neurotransmitter Research

Based on the pharmacology of related molecules, this compound could be investigated for its potential to:

  • Act as an agonist or antagonist at GABA receptors (GABA-A, GABA-B) and glycine (B1666218) receptors, similar to beta-alanine.[2][5][6]

  • Modulate the activity of glutamate receptors (e.g., NMDA, AMPA), a property observed in other L-beta-amino acid derivatives like L-BMAA.[4]

  • Influence the reuptake of neurotransmitters such as GABA and glutamate from the synaptic cleft.

  • Serve as a precursor or building block in the synthesis of novel neuropeptides with enhanced stability and potency.[7][8]

Data on Structurally Related Compounds

To provide a basis for experimental design, the following table summarizes the known receptor interactions of beta-alanine, a close structural analog of L-beta-Homoalanine.

CompoundReceptor/TransporterActionReported Affinity/EfficacyCitation
beta-AlanineGABA-A ReceptorAgonist/Partial AgonistEfficacy comparable to GABA[5][6]
GABA-C (rho1) ReceptorAgonistEC50: 0.66 ± 0.11 mM[9]
Glycine ReceptorAgonistPotency greater than at GABA-A receptors[5]
NMDA ReceptorCo-agonist (at glycine site)Strychnine-insensitive binding[2]
GABA Transporter (GAT)BlockerMay compete for GAT-2, GAT-3, and GAT-4[10]

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the effects of this compound on neurotransmitter functions.

Protocol 1: In Vitro Receptor Binding Assay for GABA-A Receptors

This protocol is adapted from standard radioligand binding assays and can be used to determine if this compound binds to the GABA-A receptor.[11]

Objective: To assess the binding affinity of this compound for the GABA-A receptor.

Materials:

  • Rat brain cortex membranes (prepared)

  • [3H]Muscimol (radioligand)

  • This compound

  • GABA (for determining non-specific binding)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of this compound.

  • In test tubes, combine the rat brain membranes, a fixed concentration of [3H]Muscimol, and varying concentrations of this compound.

  • For total binding, omit this compound.

  • For non-specific binding, add a high concentration of unlabeled GABA.

  • Incubate the tubes at 4°C for a specified time (e.g., 30 minutes).

  • Rapidly filter the contents of each tube through glass fiber filters and wash with ice-cold buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data to determine the IC50 value of this compound, which can be converted to a Ki (inhibition constant).

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

This protocol can determine if this compound has functional effects (agonism, antagonism, or modulation) on GABA-A or glutamate receptors.[12][13]

Objective: To measure changes in ion channel currents in response to the application of this compound.

Materials:

  • Cultured primary neurons (e.g., hippocampal or cortical neurons)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipettes

  • External and internal pipette solutions

  • This compound

  • Known agonists and antagonists (e.g., GABA, glutamate, bicuculline, AP5)

  • Perfusion system

Procedure:

  • Prepare cultured neurons on coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Pull a glass pipette with a resistance of 3-5 MΩ and fill it with the internal solution.

  • Establish a whole-cell patch-clamp recording from a neuron.

  • Apply known agonists (e.g., GABA or glutamate) to elicit baseline currents.

  • Apply this compound alone to test for agonist activity.

  • Co-apply this compound with a known agonist to test for modulatory or antagonistic effects.

  • Record and analyze the changes in current amplitude, frequency, and kinetics.

Protocol 3: In Vivo Microdialysis in Rodents

This protocol allows for the measurement of extracellular levels of GABA and glutamate in a specific brain region of a freely moving animal following administration of this compound.[14][15]

Objective: To determine if this compound alters the release or clearance of GABA and glutamate in vivo.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC system with fluorescence or mass spectrometry detection

  • Anesthetized rodent (e.g., rat)

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Anesthetize the rodent and place it in the stereotaxic apparatus.

  • Implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus or prefrontal cortex).

  • Allow the animal to recover from surgery.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Administer this compound (e.g., systemically via IP injection or locally via reverse dialysis).

  • Continue to collect dialysate samples.

  • Analyze the samples for GABA and glutamate concentrations using HPLC.

  • Compare post-administration neurotransmitter levels to the baseline.

Visualizations

GABAA_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate Vesicle Synaptic Vesicle (GABA) Glutamate->Vesicle Synthesis GABA GABA Vesicle->GABA Release GAT GABA Transporter (GAT) GABA_A GABA-A Receptor Chloride_Channel Cl- Channel GABA_A->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx L-beta-Homoalanine_HCl L-beta-Homoalanine Hydrochloride L-beta-Homoalanine_HCl->GAT Hypothetical Blockade L-beta-Homoalanine_HCl->GABA_A Hypothetical Agonism GABA->GAT Reuptake GABA->GABA_A Binds to

Caption: Hypothetical interactions of L-beta-Homoalanine HCl with the GABAergic synapse.

Experimental_Workflow A Hypothesis Generation (Based on structural analogs like beta-alanine) B In Vitro Screening (Receptor Binding Assays) A->B Step 1 C Functional Characterization (Patch-Clamp Electrophysiology) B->C Step 2 (If binding is observed) D Neurotransmitter Dynamics (In Vitro Release/Uptake Assays) B->D Step 3 E In Vivo Confirmation (Microdialysis) C->E Step 4 (If functional activity is confirmed) D->E F Behavioral Studies (e.g., anxiety, locomotion models) E->F Step 5 G Data Analysis & Interpretation F->G Step 6

Caption: A logical workflow for characterizing the neuropharmacology of L-beta-Homoalanine HCl.

Glutamate_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Synthesis Vesicle Synaptic Vesicle (Glutamate) Vesicle->Glutamate Release EAAT Excitatory Amino Acid Transporter (EAAT) NMDA_R NMDA Receptor Ion_Channel Cation Channel (Ca2+, Na+) NMDA_R->Ion_Channel Opens AMPA_R AMPA Receptor AMPA_R->Ion_Channel Opens Depolarization Depolarization (Excitation) Ion_Channel->Depolarization Cation Influx L-beta-Homoalanine_HCl L-beta-Homoalanine Hydrochloride L-beta-Homoalanine_HCl->EAAT Hypothetical Blockade L-beta-Homoalanine_HCl->NMDA_R Hypothetical Modulation Glutamate->EAAT Reuptake Glutamate->NMDA_R Binds to Glutamate->AMPA_R Binds to

Caption: Potential modulatory effects of L-beta-Homoalanine HCl at the glutamatergic synapse.

References

Enhancing Peptide Stability and Bioactivity with L-beta-Homoalanine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their poor in vivo stability, primarily due to rapid degradation by proteases. A promising strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, such as L-beta-homoalanine, into peptide sequences. L-beta-homoalanine is an analogue of alanine (B10760859) with an additional methylene (B1212753) group in its backbone. This structural modification can induce favorable conformational changes, leading to enhanced resistance to enzymatic degradation and, in some cases, improved receptor binding and bioactivity.

This document provides detailed application notes and experimental protocols for utilizing L-beta-homoalanine hydrochloride to enhance the stability and bioactivity of peptides. It is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and peptide-based drug discovery.

Data Presentation: Quantitative Impact of L-beta-Homoalanine Incorporation

The incorporation of beta-amino acids, including L-beta-homoalanine, has been shown to significantly impact the bioactivity and stability of peptides. Below are examples of quantitative data from studies on opioid peptides, demonstrating the benefits of this modification.

Table 1: Receptor Binding Affinity of Biphalin (B1667298) and its β-Homo-Amino Acid Analogue

Compoundµ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)
Biphalin (Native Peptide)1.10.72
[β³hPhe⁴,⁴']-Biphalin1.10.72

Data sourced from a study on biphalin analogues. The data shows that the incorporation of a β³-homophenylalanine residue did not negatively impact the binding affinity to µ and δ opioid receptors, and in some cases, can even be beneficial.[1][2][3]

Enzymatic Stability Enhancement

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the synthesis and evaluation of peptides containing L-beta-homoalanine.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing L-beta-Homoalanine

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating L-beta-homoalanine.

Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (including Fmoc-L-beta-Homoalanine-OH) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for each amino acid Repeat->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Stability_Assay_Workflow Preparation Prepare Peptide Stock & Human Plasma Incubation Incubate Peptide with Plasma at 37°C Preparation->Incubation Sampling Time-Point Sampling Incubation->Sampling Quenching Quench Reaction & Protein Precipitation Sampling->Quenching Centrifugation Centrifuge to Remove Precipitate Quenching->Centrifugation Analysis Analyze Supernatant by RP-HPLC Centrifugation->Analysis Calculation Calculate Percentage of Remaining Peptide & Determine Half-Life Analysis->Calculation Binding_Assay_Workflow Preparation Prepare Receptor Membranes, Radioligand, and Test Peptide Incubation Incubate Membranes with Radioligand & Varying Concentrations of Test Peptide Preparation->Incubation Separation Separate Bound and Free Radioligand (e.g., Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity Separation->Quantification Analysis Data Analysis: Determine IC50 and Calculate Ki Quantification->Analysis Uptake_Assay_Workflow Cell_Culture Culture Cells to Appropriate Confluency Incubation Incubate Cells with Fluorescently Labeled Peptide Cell_Culture->Incubation Washing Wash Cells to Remove Extracellular Peptide Incubation->Washing Harvesting Harvest Cells Washing->Harvesting Analysis Analyze Cellular Fluorescence by Flow Cytometry Harvesting->Analysis Quantification Quantify Mean Fluorescence Intensity Analysis->Quantification GPCR_Signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor (GPCR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts Opioid_Peptide Opioid Peptide (e.g., Biphalin Analogue) Opioid_Peptide->MOR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Reduced_Excitability Reduced Neuronal Excitability Ca_influx->Reduced_Excitability Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Reduced_Excitability

References

Application Notes and Protocols: Utilizing L-beta-Homoalanine Hydrochloride in the Study of Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the potential effects of L-beta-Homoalanine hydrochloride on the activity of several key enzyme classes. While direct literature on the enzymatic assays of this compound is limited, its structural similarity to known enzyme modulators like β-alanine and β-chloro-L-alanine suggests its potential as a substrate or inhibitor in various biochemical pathways. The following protocols are adapted from established methods for these related compounds and provide a framework for the systematic study of this compound's influence on enzyme kinetics.

Application Note 1: Investigation of Alanine (B10760859) Transaminase (ALT) Inhibition

Introduction: Alanine transaminase (ALT), a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, plays a crucial role in amino acid metabolism by catalyzing the reversible transfer of an amino group from L-alanine to α-ketoglutarate to produce L-glutamate and pyruvate. Elevated ALT levels are a key biomarker for liver damage. Structurally similar amino acid analogs have been shown to inhibit ALT activity. This protocol outlines a method to assess the inhibitory potential of this compound on ALT.

Signaling Pathway: ALT Catalyzed Reaction

ALT_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products cluster_inhibitor Potential Inhibitor L_Alanine L-Alanine ALT Alanine Transaminase (ALT) (PLP-dependent) L_Alanine->ALT Alpha_Ketoglutarate α-Ketoglutarate Alpha_Ketoglutarate->ALT Pyruvate Pyruvate ALT->Pyruvate L_Glutamate L-Glutamate ALT->L_Glutamate Inhibitor L-beta-Homoalanine hydrochloride Inhibitor->ALT

Caption: Proposed inhibitory action of this compound on ALT.

Experimental Protocol: ALT Activity Assay (Colorimetric)

This protocol is adapted from commercially available ALT activity assay kits.

1. Materials:

  • This compound

  • Alanine Transaminase (ALT), purified

  • L-Alanine

  • α-Ketoglutarate

  • Pyruvate standard solution

  • NADH

  • Lactate Dehydrogenase (LDH)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

2. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

  • ALT Substrate Solution: Prepare a solution containing 500 mM L-alanine and 15 mM α-ketoglutarate in Assay Buffer.

  • NADH Solution: Prepare a 10 mM NADH solution in Assay Buffer.

  • LDH Solution: Prepare a solution of LDH at 1 unit/µL in Assay Buffer.

  • This compound Stock Solution: Prepare a 100 mM stock solution in deionized water. Further dilutions should be made in Assay Buffer.

3. Assay Procedure:

  • Prepare a reaction mixture for each well containing:

    • 80 µL ALT Substrate Solution

    • 10 µL NADH Solution

    • 2 µL LDH Solution

  • Add 10 µL of varying concentrations of this compound (or vehicle control) to the appropriate wells of the 96-well plate.

  • Add 10 µL of ALT enzyme solution to each well to initiate the reaction.

  • Immediately measure the absorbance at 340 nm at 37°C, and continue to record the absorbance every minute for 10-20 minutes.

4. Data Analysis:

  • Calculate the rate of NADH consumption (decrease in absorbance at 340 nm) per minute (ΔA340/min).

  • Plot the ALT activity (proportional to the rate of NADH consumption) against the concentration of this compound.

  • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the ALT activity.

Data Presentation: ALT Inhibition

Concentration of this compound (µM)ALT Activity (mU/mL)% Inhibition
0 (Control)0
1
10
50
100
500
Kinetic ParameterValue
IC50

Application Note 2: Screening for Alanine Racemase Inhibition

Introduction: Alanine racemase is a bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine. D-alanine is an essential component of the bacterial cell wall peptidoglycan, making alanine racemase an attractive target for antimicrobial drug development. Analogs of alanine, such as β-chloro-L-alanine, have been shown to inhibit this enzyme. This protocol provides a method to screen this compound for inhibitory activity against alanine racemase.

Experimental Workflow: Alanine Racemase Inhibitor Screening

Alanine_Racemase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Assay Reagents (Buffer, L-Alanine, D-Amino Acid Oxidase, HRP, Amplex Red) Mix Mix Reagents and Inhibitor in 96-well plate Reagents->Mix Inhibitor Prepare this compound (Serial Dilutions) Inhibitor->Mix Enzyme Prepare Alanine Racemase Solution Start Add Alanine Racemase to initiate reaction Enzyme->Start Incubate1 Pre-incubate at 37°C Mix->Incubate1 Incubate1->Start Incubate2 Incubate at 37°C Start->Incubate2 Measure Measure Fluorescence (Ex/Em = 530/590 nm) Incubate2->Measure Analyze Calculate % Inhibition and determine IC50 Measure->Analyze

Caption: Workflow for screening inhibitors of alanine racemase activity.

Experimental Protocol: Alanine Racemase Activity Assay (Fluorometric)

This coupled assay measures the production of D-alanine from L-alanine. The D-alanine is then oxidized by D-amino acid oxidase, producing hydrogen peroxide, which is detected using a fluorescent probe.

1. Materials:

  • This compound

  • Alanine Racemase, purified

  • L-Alanine

  • D-Amino Acid Oxidase (DAAO)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or other suitable fluorescent probe for H₂O₂)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • 96-well black microplate

  • Microplate reader capable of fluorescence measurement (Ex/Em ≈ 530/590 nm)

2. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • L-Alanine Solution: 100 mM L-alanine in Assay Buffer.

  • Detection Mix: Prepare a solution in Assay Buffer containing 0.2 U/mL DAAO, 2 U/mL HRP, and 100 µM Amplex® Red. Protect from light.

  • This compound Stock Solution: Prepare a 100 mM stock solution in deionized water. Further dilutions should be made in Assay Buffer.

3. Assay Procedure:

  • To each well of a 96-well black microplate, add:

    • 50 µL of Detection Mix

    • 20 µL of L-Alanine Solution

    • 10 µL of varying concentrations of this compound (or vehicle control)

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of alanine racemase solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 530-545 nm and an emission wavelength of 585-595 nm.

4. Data Analysis:

  • Subtract the fluorescence of the blank (no enzyme) from all readings.

  • Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.

  • Plot the percent inhibition versus the concentration of this compound to determine the IC50 value.

Data Presentation: Alanine Racemase Inhibition

Concentration of this compound (µM)Fluorescence (RFU)% Inhibition
0 (Control)0
1
10
50
100
500
Kinetic ParameterValue
IC50

Application Note 3: Investigating the Effect on Amino Acid Decarboxylase Activity

Introduction: Amino acid decarboxylases are a group of enzymes that catalyze the removal of a carboxyl group from an amino acid, producing a primary amine and carbon dioxide. These enzymes are involved in a wide range of physiological processes, including the synthesis of neurotransmitters and polyamines. As an amino acid analog, this compound may act as a substrate or inhibitor for certain decarboxylases. This protocol provides a general method to assess its effect on decarboxylase activity.

Reaction Scheme: General Amino Acid Decarboxylation

Decarboxylase_Reaction cluster_substrate Substrate cluster_enzyme Enzyme cluster_products Products cluster_test_compound Test Compound Amino_Acid Amino Acid Decarboxylase Amino Acid Decarboxylase Amino_Acid->Decarboxylase Amine Amine Decarboxylase->Amine CO2 CO₂ Decarboxylase->CO2 Test_Compound L-beta-Homoalanine hydrochloride Test_Compound->Decarboxylase Substrate or Inhibitor?

Caption: General reaction catalyzed by an amino acid decarboxylase.

Experimental Protocol: Decarboxylase Activity Assay (Spectrophotometric)

This protocol describes a general method to measure decarboxylase activity by monitoring the consumption of a co-substrate or the production of a product that can be detected spectrophotometrically. This example uses a pH indicator to detect the change in pH due to amine production.

1. Materials:

  • This compound

  • Specific Amino Acid Decarboxylase of interest

  • Corresponding amino acid substrate

  • Assay Buffer (low buffering capacity, e.g., 10 mM HEPES, pH adjusted to the enzyme's optimum)

  • pH indicator (e.g., phenol (B47542) red, bromocresol purple)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen pH indicator.

2. Reagent Preparation:

  • Assay Buffer: 10 mM HEPES, adjust pH to the optimal pH for the specific decarboxylase.

  • Substrate Solution: Prepare a 100 mM solution of the specific amino acid substrate in Assay Buffer.

  • pH Indicator Solution: Prepare a stock solution of the pH indicator in water. The final concentration in the assay will need to be optimized.

  • This compound Stock Solution: Prepare a 100 mM stock solution in deionized water. Further dilutions should be made in Assay Buffer.

3. Assay Procedure:

  • To each well of a 96-well microplate, add:

    • 50 µL of Assay Buffer

    • 10 µL of pH Indicator Solution

    • 20 µL of Substrate Solution

    • 10 µL of varying concentrations of this compound (or vehicle control)

  • Pre-incubate the plate at the optimal temperature for the enzyme for 5 minutes.

  • Initiate the reaction by adding 10 µL of the decarboxylase enzyme solution.

  • Immediately measure the absorbance at the appropriate wavelength for the pH indicator and continue to record the absorbance over time. The production of amines will increase the pH, causing a color change in the indicator.

4. Data Analysis:

  • Calculate the rate of change in absorbance over time.

  • If this compound is a substrate, an increase in the rate will be observed when it is added in the absence of the primary substrate.

  • If it is an inhibitor, a decrease in the rate will be observed in the presence of the primary substrate.

  • Determine kinetic parameters (Km, Vmax if a substrate; Ki, IC50 if an inhibitor) by varying the concentrations of the substrate and this compound.

Data Presentation: Decarboxylase Activity Modulation

As a Potential Substrate:

Concentration of this compound (mM)Reaction Rate (ΔAbs/min)
0
1
5
10
25
50
Kinetic ParameterValue
Km
Vmax

As a Potential Inhibitor:

Concentration of this compound (µM)% Inhibition
0 (Control)0
1
10
50
100
500
Kinetic ParameterValue
IC50
Ki

Disclaimer: The following protocols are intended for research use only by qualified professionals. These are proposed methodologies for investigating the enzymatic interactions of this compound based on its structural similarity to other known enzyme effectors. The actual activity and optimal assay conditions may vary and should be determined empirically. Always follow standard laboratory safety procedures.

Troubleshooting & Optimization

Strategies to improve the yield of L-beta-Homoalanine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of L-beta-Homoalanine hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on a common synthetic route involving Michael addition and subsequent enzymatic resolution.

Issue ID Problem Potential Causes Recommended Solutions
LH-SYN-001 Low yield of the initial Michael addition product - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials (ethyl crotonate or benzylamine).- Monitor the reaction progress using ¹H-NMR to ensure completion. A reported successful conversion is around 91-93% after 30 hours at 60°C.[1] - Ensure the reaction temperature is maintained at 60°C. - Use freshly distilled or high-purity starting materials.
LH-SYN-002 Low conversion in the enzymatic resolution step - Inactivated lipase (B570770) enzyme. - Incorrect reaction time or temperature. - Presence of inhibitors in the reaction mixture.- Use a fresh batch of lipase (e.g., Lipase from Antarctic yeast B (CAL-B)). - Stir the reaction mixture at 60°C for at least 16 hours. Monitor conversion by ¹H-NMR.[1] - Ensure the reaction mixture is free from potential enzyme inhibitors by properly washing and purifying the Michael addition product.
LH-SYN-003 Difficulty in separating the desired (S)-enantiomer - Inefficient extraction procedure. - Emulsion formation during extraction.- Perform multiple extractions (at least three times) with the specified NaOH aqueous solution.[1] - To break emulsions, add a small amount of brine or gently centrifuge the mixture.
LH-SYN-004 Low final yield of this compound after ion exchange - Incomplete elution from the ion exchange resin. - Degradation of the product during solvent evaporation.- Ensure the compound is eluted with a sufficient volume of 1 M HCl aqueous solution (e.g., 70 mL for 14.4 g of resin).[1] - Evaporate the HCl solution under reduced pressure at a controlled temperature not exceeding 60°C to prevent degradation.[1]
LH-SYN-005 Presence of unexpected impurities in the final product - Formation of side products during the Michael addition or hydrolysis. - Contamination from reagents or solvents.- Analyze the impurities using techniques like HPLC and Mass Spectrometry to identify their structure. - Recrystallization of the final product may be necessary. For beta-alanine (B559535), dissolving the impure product in a hot saturated aqueous solution of beta-alanine and allowing it to cool can yield a purer product.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to prepare L-beta-Homoalanine?

A1: The primary synthetic strategies for L-beta-Homoalanine and other β-amino acids include:

  • Michael Addition followed by Resolution: This involves the addition of an amine to an α,β-unsaturated ester like ethyl crotonate, followed by enzymatic or chemical resolution to isolate the desired enantiomer.[1]

  • Arndt-Eistert Homologation: This classic method extends an α-amino acid, such as L-alanine, by one carbon atom to form the corresponding β-amino acid.[3][4] The reaction preserves the stereochemistry of the starting α-amino acid.[3]

  • Asymmetric Hydrogenation: This approach utilizes chiral catalysts (often rhodium-based) for the hydrogenation of β-(acylamino)acrylates or unprotected enamines to produce enantiomerically enriched β-amino acid derivatives.[5]

  • Synthesis from L-Aspartic Acid: L-aspartic acid can serve as a chiral precursor for the synthesis of various β-amino acid derivatives.[6]

Q2: How can I monitor the progress of the synthesis reactions?

A2: Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (¹H-NMR) spectroscopy are effective techniques. For instance, in the synthesis from ethyl crotonate, the disappearance of the starting material can be monitored by TLC, and the conversion rates for both the Michael addition and the enzymatic resolution can be quantified using ¹H-NMR.[1]

Q3: What are some common side reactions to be aware of during the Arndt-Eistert homologation of L-alanine?

A3: The Arndt-Eistert reaction, while effective, has potential side reactions:

  • Formation of α-chloromethylketones: If the HCl generated during the formation of the acid chloride is not scavenged, it can react with the diazoketone intermediate. Using an excess of diazomethane (B1218177) or adding a non-nucleophilic base like triethylamine (B128534) can prevent this.[3]

  • Use of Diazomethane: Diazomethane is toxic and potentially explosive, requiring careful handling and specialized equipment. Safer alternatives like diazo(trimethylsilyl)methane are available.[3]

Q4: Are there enzymatic methods available for the synthesis of L-beta-Homoalanine?

A4: Yes, enzymatic methods are used both for the resolution of racemic mixtures and for direct synthesis. For example, lipase can be used for the kinetic resolution of intermediates.[1] Additionally, L-aspartate-α-decarboxylase (ADC) can catalyze the conversion of L-aspartate to β-alanine, a related compound, and similar enzymatic strategies could be explored for L-beta-Homoalanine.[7]

Q5: What is the best way to purify the final this compound?

A5: A common and effective method for final purification is the use of ion exchange chromatography. The crude product can be loaded onto a suitable resin and then eluted with an acidic solution, such as 1 M HCl. Subsequent evaporation of the solvent yields the hydrochloride salt.[1] Recrystallization can also be employed for further purification if needed.[2]

Quantitative Data

The following table summarizes yield data for different synthetic strategies for β-amino acids. Note that direct comparison is challenging due to variations in substrates and reaction conditions.

Synthetic Method Starting Material Product Reported Yield/Conversion Reference
Michael Addition & Enzymatic ResolutionEthyl crotonate, Benzylamine (B48309)This compound91.0% product-related conversion (Michael addition), 61.2% conversion (enzymatic step)[1]
Arndt-Eistert HomologationN-protected α-amino acidsN-protected β-amino acidsGood yields, generally without racemization[8]
Asymmetric HydrogenationUnprotected enamino estersβ-amino estersHigh yield (93-97% ee)[5]
Enzymatic SynthesisL-aspartateβ-alanine97.2% maximum conversion

Experimental Protocols

Protocol 1: Synthesis of this compound via Michael Addition and Enzymatic Resolution[1]

Step 1: Thermal Michael Addition

  • In a 5 mL round-bottom flask, combine ethyl crotonate (20 mmol, 2.28 g) and benzylamine (44 mmol, 4.81 mL).

  • Heat the mixture at 60°C and stir for 30 hours.

  • Monitor the reaction for completion by ¹H-NMR spectroscopy.

Step 2: Enzymatic Resolution

  • To the reaction mixture from Step 1, add Lipase from Antarctic yeast B (CAL-B) (100 mg).

  • Stir the mixture at 60°C for 16 hours.

  • Monitor the conversion by ¹H-NMR spectroscopy.

  • Separate the immobilized enzyme by filtration and wash the reaction mixture with methyl tert-butyl ether (MTBE, 20 mL).

  • Wash the organic solution three times with saturated aqueous NaHCO₃ solution (1 mL).

Step 3: Hydrolysis and Extraction

  • Add a 1 M NaOH solution (14.4 mL) to the organic layer containing the (S)-enantiomer.

  • Stir the mixture at room temperature for 16 hours. Monitor by TLC for the consumption of the starting material.

  • Separate the aqueous layer using a separatory funnel.

  • Extract the organic phase three times with 0.1 M NaOH aqueous solution (1 mL each).

Step 4: Ion Exchange and Product Isolation

  • Combine the aqueous layers and add Ion exchange resin Merck-III (14.4 g).

  • Stir the resulting mixture for one hour.

  • Wash the mixture with water (40 mL).

  • Elute the product with 1 M HCl aqueous solution (70 mL).

  • Evaporate the hydrochloric acid solution under reduced pressure at 60°C to obtain this compound.

Visualizations

experimental_workflow start Start michael_addition Step 1: Michael Addition (Ethyl Crotonate + Benzylamine) start->michael_addition enzymatic_resolution Step 2: Enzymatic Resolution (Lipase CAL-B) michael_addition->enzymatic_resolution hydrolysis Step 3: Hydrolysis & Extraction (NaOH) enzymatic_resolution->hydrolysis ion_exchange Step 4: Ion Exchange & Isolation (Ion Exchange Resin, HCl) hydrolysis->ion_exchange end_product L-beta-Homoalanine Hydrochloride ion_exchange->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Final Yield? check_michael Check Michael Addition Conversion (¹H-NMR) low_yield->check_michael Yes success Yield Improved low_yield->success No check_resolution Check Enzymatic Resolution (¹H-NMR) check_michael->check_resolution OK optimize_michael Optimize Michael Addition: - Purity of reagents - Reaction time/temp check_michael->optimize_michael Low check_elution Check Ion Exchange Elution (TLC of resin) check_resolution->check_elution OK optimize_resolution Optimize Resolution: - Fresh enzyme - Reaction time check_resolution->optimize_resolution Low optimize_elution Optimize Elution: - Sufficient HCl volume - Controlled evaporation check_elution->optimize_elution Incomplete check_elution->success Complete optimize_michael->success optimize_resolution->success optimize_elution->success

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Troubleshooting common issues in peptide synthesis with L-beta-Homoalanine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis incorporating L-beta-Homoalanine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful peptide synthesis.

Frequently Asked Questions (FAQs)

Solubility Issues

Question: I am having trouble dissolving Fmoc-L-beta-Homoalanine-OH in my reaction solvent. What are the recommended solvents and what can I do to improve solubility?

Answer:

Poor solubility of the incoming Fmoc-protected amino acid is a common issue that can lead to incomplete reactions and deletion sequences.[1] Fmoc-L-beta-Homoalanine-OH, like many non-natural amino acids, may exhibit different solubility characteristics compared to standard proteinogenic amino acids.

Recommended Solvents:

  • N,N-Dimethylformamide (DMF): Generally the solvent of choice for solid-phase peptide synthesis (SPPS) due to its excellent solvating properties for most Fmoc-amino acids.[2] Product information for Fmoc-L-beta-Homoalanine-OH indicates that its optical rotation is measured in DMF, implying good solubility.[3]

  • N-Methyl-2-pyrrolidone (NMP): A suitable alternative to DMF, often used for difficult sequences or when aggregation is a problem.[2]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Water content in the solvent can affect the solubility of reagents. Use fresh, anhydrous solvents for best results.

  • Gentle Heating and Sonication: Applying gentle heat or sonicating the solution can help dissolve the amino acid derivative. However, prolonged heating should be avoided to prevent degradation.

  • Co-solvents: In cases of severe aggregation of the peptide-resin, the addition of a small amount of a chaotropic salt or a co-solvent like dichloromethane (B109758) (DCM) might be beneficial, though DCM is less commonly used in Fmoc chemistry.[2]

Illustrative Solubility Data for Fmoc-Amino Acids in Common SPPS Solvents

Fmoc-Amino Acid DerivativeSolventIllustrative Solubility (mg/mL)Illustrative Molar Concentration (M)Notes
Fmoc-L-beta-Homoalanine-OHDMF> 100 (Expected)> 0.3Based on qualitative data and properties of similar amino acids.
Fmoc-L-beta-Homoalanine-OHNMP> 100 (Expected)> 0.3NMP is a strong solvent for most Fmoc-amino acids.
Fmoc-Thr(tBu)-OHDMF~165~0.4For comparison; a standard protected amino acid.[1]
Fmoc-Gln(Trt)-OHDMF> 300> 0.5For comparison; a protected amino acid with good solubility.

Note: This table provides illustrative data based on general knowledge of Fmoc-amino acid solubility. Actual solubility should be determined experimentally.

Low Coupling Efficiency

Question: My Kaiser test is positive after coupling L-beta-Homoalanine, indicating a low coupling efficiency. What are the possible causes and how can I improve the yield?

Answer:

Low coupling efficiency is a frequent challenge in SPPS, particularly with non-natural or sterically hindered amino acids. A positive Kaiser test confirms the presence of unreacted primary amines on the resin.

Potential Causes:

  • Steric Hindrance: The beta-amino acid structure can present steric challenges for the coupling reaction.

  • Peptide Aggregation: The growing peptide chain on the resin may aggregate, hindering access to the N-terminal amine.

  • Poor Reagent Purity or Activity: Degradation of coupling reagents or the Fmoc-amino acid can lead to inefficient activation.

Troubleshooting Workflow for Low Coupling Efficiency

G start Positive Kaiser Test after L-beta-Homoalanine Coupling recouple Perform a second coupling (double coupling) start->recouple check_kaiser1 Kaiser Test recouple->check_kaiser1 change_reagent Use a more potent coupling reagent (e.g., HATU, HCTU) check_kaiser1->change_reagent Positive proceed Proceed to next cycle check_kaiser1->proceed Negative check_kaiser2 Kaiser Test change_reagent->check_kaiser2 increase_time_temp Increase coupling time and/or temperature check_kaiser2->increase_time_temp Positive check_kaiser2->proceed Negative check_kaiser3 Kaiser Test increase_time_temp->check_kaiser3 capping Cap unreacted amines with Acetic Anhydride check_kaiser3->capping Positive check_kaiser3->proceed Negative failure Synthesis Failure: Consider re-synthesis with modified strategy capping->failure

Caption: Troubleshooting workflow for low coupling efficiency.

Illustrative Coupling Efficiencies with Different Reagents

Coupling ReagentActivating AgentBaseIllustrative Yield (%)Typical Coupling Time
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateDIPEA> 9530-60 min
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateDIPEA90-9530-60 min
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateDIPEA90-951-2 hours
DIC/HOBt N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole-85-902-4 hours

Note: This table presents illustrative data. Optimal conditions and actual yields will vary depending on the peptide sequence and reaction conditions.

Potential Side Reactions

Question: What are the potential side reactions when incorporating L-beta-Homoalanine, and how can they be minimized?

Answer:

As with any peptide synthesis, side reactions can occur. When incorporating beta-amino acids, some specific side reactions might be of concern.

  • Racemization: Although generally less of a concern for beta-amino acids compared to alpha-amino acids, the use of appropriate coupling reagents with additives like HOBt or Oxyma Pure is recommended to minimize epimerization.[4]

  • Diketopiperazine (DKP) Formation: This can occur after the coupling of the second amino acid, leading to chain termination. This is more prevalent if Proline or Glycine are in the first two positions. Using 2-chlorotrityl chloride resin can help to suppress this side reaction due to steric hindrance.

  • Aspartimide Formation: If Aspartic acid is present in the sequence, aspartimide formation can occur, especially during Fmoc deprotection with piperidine (B6355638). Using a milder base or adding HOBt to the deprotection solution can mitigate this.

Logical Diagram of Potential Side Reactions

G cluster_coupling Coupling Step cluster_deprotection Deprotection Step racemization Racemization dkp Diketopiperazine Formation (at dipeptide stage) aspartimide Aspartimide Formation (if Asp is present) start Peptide Synthesis Cycle coupling Coupling of L-beta-Homoalanine start->coupling coupling->racemization deprotection Fmoc Deprotection coupling->deprotection deprotection->dkp deprotection->aspartimide

Caption: Potential side reactions during peptide synthesis.

Experimental Protocols

Protocol 1: Coupling of Fmoc-L-beta-Homoalanine-OH using HATU

This protocol describes a standard procedure for coupling Fmoc-L-beta-Homoalanine-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with free N-terminus

  • Fmoc-L-beta-Homoalanine-OH (3-5 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. If the N-terminus is Fmoc-protected, perform deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-beta-Homoalanine-OH, HATU, and DIPEA in DMF. Allow the solution to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and by-products.

Experimental Workflow for Coupling

G cluster_workflow Coupling Protocol resin_prep Resin Swelling & Fmoc Deprotection coupling Coupling Reaction (Add activated mix to resin) resin_prep->coupling activation Amino Acid Activation (Fmoc-L-beta-Homoalanine-OH + HATU + DIPEA in DMF) activation->coupling monitoring Monitor with Kaiser Test coupling->monitoring washing Wash Resin monitoring->washing

Caption: Experimental workflow for the coupling of Fmoc-L-beta-Homoalanine-OH.

Protocol 2: Cleavage of the Peptide from the Resin

This protocol outlines a general procedure for cleaving the synthesized peptide from the resin and removing side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Transfer the dried peptide-resin to a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin. Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.

  • Washing and Drying: Wash the peptide pellet with cold diethyl ether multiple times. Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

Technical Support Center: L-beta-Homoalanine Hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and minimizing side reactions when using L-beta-Homoalanine hydrochloride in Solid-Phase Peptide Synthesis (SPPS). The following information is structured in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with incorporating L-beta-Homoalanine into a peptide sequence via SPPS?

A1: The primary challenges stem from the structural differences between beta-amino acids, like L-beta-Homoalanine, and the more common alpha-amino acids. These differences can lead to:

  • Slower Coupling Kinetics: The increased steric hindrance around the amino group of a beta-amino acid can slow down the rate of peptide bond formation.

  • Increased Risk of Side Reactions: The altered geometry can promote different intramolecular cyclization reactions compared to alpha-amino acids.

  • Aggregation: Peptides containing beta-amino acids may have different aggregation propensities, which can hinder coupling and deprotection steps.

Q2: What are the most common side reactions observed when using Fmoc-L-beta-Homoalanine-OH in SPPS?

A2: While specific data for L-beta-Homoalanine is limited, based on the behavior of other beta-amino acids, the following side reactions are plausible:

  • Incomplete Coupling: Due to slower kinetics, the coupling reaction may not go to completion, leading to deletion sequences.

  • Diketopiperazine (DKP) Formation: Although typically associated with the first two amino acids, the altered bond angles in a beta-amino acid containing dipeptide could still facilitate this cyclization and cleavage from the resin.

  • Aspartimide-like Formation: If the peptide sequence contains aspartic acid, the presence of a preceding beta-amino acid could influence the rate of aspartimide formation, a common side reaction in Fmoc-SPPS.

  • Racemization: While generally less of a concern for many amino acids with standard coupling reagents, racemization can still occur, especially with prolonged activation times or the use of certain reagents.

Q3: How can I minimize the risk of these side reactions?

A3: Minimizing side reactions requires careful optimization of the SPPS protocol. Key strategies include:

  • Choice of Coupling Reagent: Employing more potent activating reagents can help overcome slower coupling kinetics.

  • Double Coupling: Performing the coupling step twice for the L-beta-Homoalanine residue can significantly improve the yield of the desired product.

  • Optimized Deprotection: Ensuring complete Fmoc removal before each coupling step is crucial to prevent deletion sequences.

  • Careful Sequence Design: When possible, avoiding sequences known to be prone to specific side reactions (e.g., Asp-Gly) can be beneficial.

Troubleshooting Guide

This guide addresses specific issues that may arise during the incorporation of L-beta-Homoalanine.

Symptom Potential Cause Recommended Solution
Mass spectrometry (MS) analysis shows a significant peak corresponding to a deletion of the L-beta-Homoalanine residue. Incomplete coupling of Fmoc-L-beta-Homoalanine-OH.1. Perform a double coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents. 2. Increase coupling time: Extend the reaction time for the L-beta-Homoalanine coupling step (e.g., from 1-2 hours to 4 hours or overnight). 3. Use a more potent coupling reagent: Switch to a stronger activating agent such as HATU, HCTU, or COMU.
MS analysis reveals a peak corresponding to the target peptide plus the mass of piperidine (B6355638) (or another base from deprotection). Potential for beta-elimination followed by Michael addition of the deprotection base, although less common than with some side-chain protected amino acids. More likely, it could indicate an unusual cyclization or rearrangement.1. Use a weaker base for deprotection: Consider using 20% piperidine in DMF with the addition of 0.1 M HOBt to suppress base-mediated side reactions. 2. Minimize deprotection time: Use the minimum time required for complete Fmoc removal.
HPLC analysis shows a broad peak or multiple, difficult-to-separate peaks around the target peptide mass. On-resin aggregation of the peptide chain containing L-beta-Homoalanine.1. Incorporate backbone-modifying protecting groups: Use of pseudoproline dipeptides or Dmb-protected amino acids in the sequence can disrupt aggregation. 2. Use a more polar solvent system: NMP or a mixture of DMF/NMP can sometimes improve solvation and reduce aggregation. 3. Perform couplings at an elevated temperature: Microwave-assisted SPPS can sometimes overcome aggregation-related coupling difficulties.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-L-beta-Homoalanine-OH

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Coupling:

    • Dissolve Fmoc-L-beta-Homoalanine-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Washing: Wash the resin with DMF (5 times).

  • Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), proceed to Protocol 2.

Protocol 2: Double Coupling for L-beta-Homoalanine

  • Following the initial coupling (Protocol 1, step 4) and washing (Protocol 1, step 5), repeat the coupling step (Protocol 1, step 4) with a fresh solution of activated Fmoc-L-beta-Homoalanine-OH.

  • Wash the resin with DMF (5 times).

  • Perform a Kaiser test to confirm the completion of the reaction.

Visualizations

Below are diagrams illustrating key concepts in SPPS and potential side reactions.

SPPS_Workflow Resin Solid Support (Resin) Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Start Fmoc_AA Fmoc-Protected Amino Acid Coupling Coupling (e.g., HBTU/DIPEA) Fmoc_AA->Coupling Wash1 Wash (DMF) Deprotection->Wash1 Wash2 Wash (DMF) Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final Step Peptide Final Peptide Cleavage->Peptide

Caption: A simplified workflow of a single cycle in Solid-Phase Peptide Synthesis (SPPS).

Side_Reactions cluster_coupling Coupling Step cluster_deprotection Deprotection/Cyclization cluster_general General Side Reactions Incomplete_Coupling Incomplete Coupling Deletion_Sequence Deletion Sequence Incomplete_Coupling->Deletion_Sequence DKP Diketopiperazine Formation Cleavage_from_Resin Premature Cleavage DKP->Cleavage_from_Resin Racemization Racemization Diastereomer Diastereomeric Impurity Racemization->Diastereomer

Caption: Common side reactions encountered during Solid-Phase Peptide Synthesis.

Technical Support Center: Optimizing HPLC Purification of Peptides Containing L-beta-Homoalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of synthetic peptides incorporating L-beta-Homoalanine hydrochloride using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect my peptide's behavior in RP-HPLC?

A1: this compound is a beta-amino acid derivative. The key structural difference from a standard alpha-amino acid is the position of the amino group on the beta-carbon instead of the alpha-carbon.[1] This structural change has several implications for RP-HPLC purification:

  • Increased Hydrophobicity: The additional methylene (B1212753) group in the peptide backbone increases the overall hydrophobicity of the peptide.[1] This typically leads to longer retention times on reversed-phase columns compared to an analogous peptide with only alpha-amino acids.

  • Potential for Diastereomers: The incorporation of a beta-amino acid can introduce an additional chiral center, potentially leading to the formation of diastereomers during synthesis. These closely related impurities may be difficult to separate using standard RP-HPLC methods.[1]

  • Secondary Structure: Beta-peptides are known to adopt more stable and diverse secondary structures.[1] This can influence how the peptide interacts with the stationary phase, sometimes resulting in sharper peaks.[1]

Q2: What are the recommended starting conditions for purifying a peptide containing this compound?

A2: For initial method development, a standard reversed-phase approach is a good starting point. The following table outlines recommended initial conditions.

ParameterRecommendation
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN)
Gradient 5-60% B over 20 minutes (for initial scouting)
Flow Rate 1.0 mL/min (for a 4.6 mm ID column)
Column Temperature 30-45°C
Detection UV at 214 nm (for the peptide bond) and 280 nm (for aromatic residues)

Q3: My peptide is showing significant peak tailing. What are the likely causes and how can I fix it?

A3: Peak tailing is a common issue in peptide purification and can be caused by several factors. The troubleshooting workflow below can help identify and resolve the issue.

G Troubleshooting Peak Tailing start Peak Tailing Observed check_column Check Column Health start->check_column check_mobile_phase Evaluate Mobile Phase start->check_mobile_phase check_sample Assess Sample Conditions start->check_sample secondary_interactions Secondary Interactions with Stationary Phase? check_column->secondary_interactions ph_issue Suboptimal pH? check_mobile_phase->ph_issue column_overload Column Overload? check_sample->column_overload injection_solvent Improper Injection Solvent? check_sample->injection_solvent solution_guard_column Install/Replace Guard Column Flush or Replace Column secondary_interactions->solution_guard_column Yes solution_reduce_load Reduce Injection Volume Dilute Sample column_overload->solution_reduce_load Yes solution_injection_solvent Dissolve Sample in Initial Mobile Phase injection_solvent->solution_injection_solvent Yes solution_adjust_ph Adjust pH with TFA (typically 2-3) ph_issue->solution_adjust_ph Yes

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Q4: I am not getting good resolution between my target peptide and impurities. What steps can I take to improve separation?

A4: Improving resolution often requires a systematic approach to method optimization. Consider the following strategies:

  • Optimize the Gradient: A shallower gradient is often the most effective way to improve the separation of closely eluting impurities.[2] Try decreasing the rate of acetonitrile increase per minute.

  • Change the Stationary Phase: If gradient optimization is insufficient, switching to a different stationary phase can alter selectivity. For a more hydrophobic peptide containing L-beta-Homoalanine, a C8 or C4 column might provide a different elution profile.[3][4]

  • Adjust the Mobile Phase:

    • Temperature: Increasing the column temperature can improve peak shape and sometimes alter selectivity.[5]

    • Ion-Pairing Reagent: While 0.1% TFA is standard, varying its concentration (e.g., 0.05% to 0.2%) can sometimes improve resolution.[6] For MS applications, formic acid (FA) can be used as an alternative to TFA, although it may lead to broader peaks.[7][8]

  • Consider Chiral Chromatography: If you suspect the presence of diastereomers, a chiral stationary phase (CSP) will be necessary for separation.[1][9]

Q5: When should I consider using a chiral HPLC column for my peptide containing L-beta-Homoalanine?

A5: You should consider using a chiral HPLC column if you observe peaks that cannot be resolved by standard reversed-phase methods and you have reason to suspect the presence of diastereomers. The synthesis of peptides containing beta-amino acids can sometimes lead to epimerization at the alpha-carbon of the adjacent amino acid or the presence of D- and L-isomers of the beta-amino acid itself. A chiral column is specifically designed to separate these stereoisomers.[1][9]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Broadening)
  • Symptoms: Symmetrical but wide peaks, leading to decreased sensitivity and poor resolution.

  • Potential Causes & Solutions:

Potential CauseSolution
Column Degradation Flush the column with a strong solvent. If performance does not improve, replace the column.
Slow Injection Speed Ensure the injection is performed quickly to minimize band broadening.
Inconsistent Mobile Phase Use high-purity HPLC-grade solvents and ensure buffers are fresh and well-mixed.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.
Issue 2: Split Peaks
  • Symptoms: A single peak appears as two or more closely spaced peaks.

  • Potential Causes & Solutions:

Potential CauseSolution
Co-eluting Impurities Optimize the gradient to be shallower to improve separation. Change the stationary phase or mobile phase to alter selectivity.
Column Bed Void or Channeling Reverse-flush the column (if permissible by the manufacturer). If the problem persists, the column may need to be replaced.
Sample Overload Reduce the amount of sample injected onto the column.

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC for Purity Analysis
  • Sample Preparation: Dissolve the lyophilized peptide containing this compound in 0.1% TFA in water to a final concentration of 1 mg/mL.[1] Filter the sample through a 0.22 µm syringe filter before injection.[1]

  • HPLC System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 120 Å pore size). For peptides larger than 3 kDa, a wider pore size (300 Å) is recommended.[3][5]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • Gradient:

      • 5% to 65% Mobile Phase B over 30 minutes.

      • 65% to 95% Mobile Phase B over 2 minutes.

      • Hold at 95% Mobile Phase B for 3 minutes (column wash).

      • Return to 5% Mobile Phase B over 1 minute and re-equilibrate for 5-10 minutes.

  • Data Analysis: Integrate all peaks in the chromatogram to determine the purity of the target peptide.

Protocol 2: Chiral HPLC for Diastereomer Separation
  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water mixture) to a final concentration of 1 mg/mL.[1]

  • HPLC System Preparation:

    • Column: Chiral stationary phase (CSP) column suitable for peptides (e.g., a macrocyclic glycopeptide-based or cinchona alkaloid-derived zwitterionic column).[9]

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: Acetonitrile.

    • Equilibrate the column with the initial mobile phase conditions.

  • Chromatographic Method:

    • Flow Rate: 0.8 mL/min.[1]

    • Column Temperature: 25°C (temperature can significantly impact chiral separations).[1]

    • Detection: UV at 214 nm.

    • Gradient: A shallow gradient is often required for chiral separations. For example, 10-40% B over 30 minutes.[1]

  • Data Analysis: Integrate all peaks, paying close attention to the resolution of diastereomeric impurities.[1]

Data Presentation

Table 1: Recommended Column Selection Based on Peptide Properties
Peptide PropertyRecommended Column TypeRationale
General Purpose / Peptides < 3kDa C18Good starting point with balanced hydrophobicity.[3]
Hydrophobic Peptides / Peptides > 3kDa C8 or C4Reduced hydrophobicity of the stationary phase can improve peak shape and reduce retention times for highly hydrophobic peptides.[3][4]
Large Peptides (> 5 kDa) Wide-Pore C18 or C4 (300 Å)Larger pores allow better access of large molecules to the stationary phase, preventing size exclusion effects and improving peak shape.[5]
Suspected Diastereomers Chiral Stationary Phase (CSP)Specifically designed to separate stereoisomers based on their three-dimensional structure.[1][9]
Table 2: Comparison of Common Mobile Phase Additives
AdditiveTypical ConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.1%Excellent ion-pairing agent, provides sharp peaks.[10]Causes ion suppression in mass spectrometry.[8]
Formic Acid (FA) 0.1%MS-friendly, volatile.May result in broader peaks compared to TFA.[7]
Acetic Acid 0.1%MS-compatible.Weaker acid, may not provide sufficient ion-pairing for all peptides.

Visualizations

G HPLC Method Development Workflow for Peptides with L-beta-Homoalanine start Crude Peptide Sample initial_screen Initial RP-HPLC Screen (C18, 0.1% TFA, Standard Gradient) start->initial_screen evaluate_chromatogram Evaluate Chromatogram initial_screen->evaluate_chromatogram good_separation Good Separation? evaluate_chromatogram->good_separation diastereomers_suspected Diastereomers Suspected? evaluate_chromatogram->diastereomers_suspected optimize_gradient Optimize Gradient (Shallower Slope) good_separation->optimize_gradient No purified_peptide Purified Peptide good_separation->purified_peptide Yes optimize_gradient->good_separation change_column Change Column (C8, C4, or Wide-Pore) optimize_gradient->change_column Resolution Still Poor change_column->good_separation adjust_mobile_phase Adjust Mobile Phase (Temperature, Additive) change_column->adjust_mobile_phase Selectivity Issue adjust_mobile_phase->good_separation chiral_hplc Consider Chiral HPLC chiral_hplc->purified_peptide diastereomers_suspected->good_separation No diastereomers_suspected->chiral_hplc Yes

Caption: A systematic workflow for developing an HPLC purification method.

References

Addressing stability and degradation issues of L-beta-Homoalanine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-beta-Homoalanine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability and degradation issues encountered when working with this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: While specific stability data for this compound in various solutions is limited, general best practices for amino acid solutions should be followed. It is recommended to store solutions at 2-8°C for short-term use. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable to minimize degradation. Solutions should be protected from light and prepared in buffers that maintain a stable pH.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: Several factors can influence the stability of amino acids in solution, including:

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of the amino acid. The stability is often greatest near the isoelectric point. For β-alanine, a related compound, the isoelectric point is 6.9.

  • Temperature: Elevated temperatures accelerate chemical degradation reactions.[1] Therefore, it is crucial to avoid unnecessary exposure to high temperatures.

  • Light: Exposure to UV light can induce photodegradation.[2] It is recommended to store solutions in amber vials or in the dark.

  • Oxidizing Agents: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the amino and carboxylic acid functional groups.

  • Solvent: The choice of solvent can impact stability. While this compound is soluble in various organic solvents, its stability in these solvents over time has not been extensively documented. Aqueous buffers are common, but their composition should be carefully considered.

Q3: My solution of this compound has turned a yellow color. What could be the cause?

A3: A yellow discoloration in amino acid solutions can be an indicator of degradation, particularly oxidative degradation or the formation of degradation products from reactions with other components in the solution. It is crucial to investigate the purity of the discolored solution using an appropriate analytical method, such as HPLC, before proceeding with your experiment.

Q4: Are there any known degradation pathways for this compound?

A4: Specific degradation pathways for this compound in solution have not been extensively documented in the literature. However, based on the chemical structure and general knowledge of amino acid degradation, potential pathways include:

  • Hydrolysis: While the peptide bond is absent, other susceptible bonds could undergo hydrolysis under extreme pH and temperature.

  • Oxidation: The amino group can be a site for oxidation.

  • Photodegradation: UV light can lead to the formation of reactive radical species, initiating degradation cascades.

  • Reaction with impurities: Trace metal ions or other reactive species in the solvent or buffer can catalyze degradation.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter.

Issue 1: Unexpected peaks in my HPLC chromatogram.

  • Question: I am analyzing my this compound solution by HPLC and observe unexpected peaks that were not present in the freshly prepared sample. What could be the cause?

  • Answer: The appearance of new peaks strongly suggests degradation of your compound. To identify the cause, consider the following:

    • Review Storage Conditions: Was the solution stored at the recommended temperature and protected from light?

    • Check Buffer/Solvent Preparation: Were the buffers and solvents prepared with high-purity water and reagents? Were they degassed to remove oxygen?

    • Investigate Potential Contaminants: Could there be any contaminants in your storage container or from other reagents used in your experimental setup?

    • Perform a Forced Degradation Study: To understand the degradation profile, you can perform a forced degradation study (see Experimental Protocols section) to see if the degradation products formed under stress conditions match the unexpected peaks you are observing.

Issue 2: Inconsistent results in my biological or chemical assay.

  • Question: I am using a solution of this compound in my experiments, and I am getting inconsistent or lower-than-expected activity. Could this be a stability issue?

  • Answer: Yes, inconsistent results are a common consequence of using a degraded starting material. The concentration of the active this compound may have decreased, or the degradation products could be interfering with your assay.

    • Immediate Action: Prepare a fresh solution of this compound and repeat the experiment.

    • Verification: Analyze the older solution using a stability-indicating method like HPLC to determine the concentration of the intact compound.

    • Preventative Measures: Implement a routine quality control check of your stock solutions, especially if they are stored for an extended period.

Data on Factors Affecting Stability

FactorGeneral Effect on Amino Acid Stability in SolutionRecommendations for this compound
pH Stability is generally highest near the isoelectric point. Extreme acidic or basic conditions can catalyze hydrolysis and other degradation reactions.Prepare solutions in a buffer with a pH close to neutral (e.g., pH 6-8). Avoid highly acidic or alkaline conditions unless required for the experiment, and if so, use the solution immediately.
Temperature Higher temperatures significantly increase the rate of degradation.Store stock solutions at 2-8°C for short-term use and frozen (-20°C or -80°C) for long-term storage. Avoid repeated freeze-thaw cycles.
Light Exposure to UV light can cause photodegradation.Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
Oxygen Dissolved oxygen can lead to oxidative degradation, especially in the presence of trace metals.Use high-purity, degassed solvents and buffers for solution preparation. Consider purging the headspace of the storage container with an inert gas like nitrogen or argon.
Solvent Purity Impurities in the solvent (e.g., peroxides in ethers, metal ions) can catalyze degradation.Use high-purity, HPLC-grade or equivalent solvents and reagents.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the potential degradation pathways and to develop a stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.

Methodology:

  • Prepare a Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., water or a neutral buffer).

  • Aliquot the Stock Solution: Distribute the stock solution into several vials for each stress condition.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to an aliquot to achieve a final concentration of acid that lowers the pH significantly (e.g., pH 1-2). Incubate at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 M NaOH to an aliquot to achieve a final concentration of base that raises the pH significantly (e.g., pH 12-13). Incubate at room temperature or a slightly elevated temperature.

    • Oxidation: Add a small volume of 3% hydrogen peroxide to an aliquot. Incubate at room temperature.

    • Thermal Degradation: Incubate an aliquot at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photodegradation: Expose an aliquot to a UV light source (e.g., 254 nm) for a defined period.

  • Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the stressed samples and an unstressed control using a suitable analytical method (e.g., HPLC-UV, see Protocol 2). Compare the chromatograms to identify degradation products and quantify the loss of the parent compound.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the concentration of this compound and separate it from its potential degradation products.

Methodology (General Starting Point):

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common choice for amino acid analysis.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds. An example gradient is:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-35 min: Return to initial conditions (95% A, 5% B)

    • 35-40 min: Re-equilibration

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-220 nm) is necessary. Note that this may lead to higher baseline noise. Derivatization with a fluorescent tag (e.g., FMOC) can significantly improve sensitivity and specificity.[3]

  • Injection Volume: 10-20 µL

  • Column Temperature: 30°C

Note: This method is a starting point and should be optimized for your specific application. The results from the forced degradation study (Protocol 1) should be used to confirm that the method can separate the parent peak from all degradation product peaks.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results or Visible Solution Degradation check_fresh Prepare and Use a Fresh Solution start->check_fresh problem_solved Problem Resolved check_fresh->problem_solved problem_persists Problem Persists or Reoccurs check_fresh->problem_persists investigate Investigate Stability of Stock Solution problem_persists->investigate analyze Analyze Aged Solution (e.g., HPLC) investigate->analyze degradation_confirmed Degradation Confirmed analyze->degradation_confirmed no_degradation No Degradation Observed analyze->no_degradation review_storage Review Storage Conditions (Temp, Light, pH, Solvent) degradation_confirmed->review_storage Yes forced_degradation Conduct Forced Degradation Study degradation_confirmed->forced_degradation For Deeper Understanding optimize_storage Optimize Storage Conditions review_storage->optimize_storage implement_qc Implement Routine QC Testing optimize_storage->implement_qc identify_pathways Identify Degradation Pathways and Products forced_degradation->identify_pathways develop_method Develop Stability-Indicating Method identify_pathways->develop_method develop_method->implement_qc other_factors Investigate Other Experimental Factors no_degradation->other_factors Yes

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways cluster_stress Stress Factors cluster_pathways Potential Degradation Pathways LBH L-beta-Homoalanine Hydrochloride in Solution Hydrolysis Hydrolysis LBH->Hydrolysis Oxidation Oxidation LBH->Oxidation Photodegradation Photodegradation LBH->Photodegradation Other Other Reactions LBH->Other pH Extreme pH pH->Hydrolysis Temp High Temperature Temp->Hydrolysis Temp->Oxidation Light UV Light Light->Photodegradation Oxidants Oxidizing Agents (e.g., O2, H2O2) Oxidants->Oxidation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products Other->Degradation_Products

Caption: Potential degradation pathways of L-beta-Homoalanine HCl.

Stability_Study_Workflow cluster_stress Apply Stress Conditions prep_stock Prepare Stock Solution acid Acidic (HCl) prep_stock->acid base Basic (NaOH) prep_stock->base oxidative Oxidative (H2O2) prep_stock->oxidative thermal Thermal prep_stock->thermal photo Photolytic (UV) prep_stock->photo sampling Collect Samples at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze by Stability- Indicating Method (HPLC) sampling->analysis data_analysis Quantify Parent Compound and Identify Degradation Products analysis->data_analysis

Caption: Workflow for a forced degradation study.

References

Methods to prevent racemization of L-beta-Homoalanine hydrochloride during coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing racemization of L-beta-Homoalanine hydrochloride during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound coupling?

A1: Racemization is the loss of stereochemical integrity at the chiral center of an amino acid, leading to a mixture of both L- and D-enantiomers. During the coupling of L-beta-Homoalanine, racemization can result in the formation of the undesired D-beta-Homoalanine diastereomer in the peptide chain.

Q2: What is the primary mechanism of racemization during the coupling of amino acids?

A2: The most common mechanism for racemization during peptide bond formation is the formation of a planar oxazolone (B7731731) (or azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected amino acid is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical information at the alpha-carbon (or in this case, the beta-carbon). A secondary mechanism is direct enolization, where a strong base abstracts the proton at the chiral center of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[1]

Q3: Are beta-amino acids like L-beta-Homoalanine more or less susceptible to racemization than alpha-amino acids?

A3: While the fundamental mechanisms of racemization are similar, the susceptibility of beta-amino acids can differ. The additional methylene (B1212753) group in the backbone of beta-amino acids may influence the rate of oxazolone formation and the acidity of the beta-proton. Some studies on specific beta-amino acids suggest that with the right coupling reagents, racemization can be minimized or avoided.[2]

Q4: How do additives like HOBt, HOAt, and Oxyma prevent racemization?

A4: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-aza-benzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) act as racemization suppressants.[3] When a coupling reagent like a carbodiimide (B86325) is used, it first reacts with the carboxylic acid to form a highly reactive intermediate that is prone to racemization. The additives react with this intermediate to form a more stable, yet still reactive, active ester. This active ester is less prone to racemization and readily reacts with the amine component to form the desired peptide bond.[3]

Q5: Which coupling reagents are recommended for minimizing racemization with this compound?

A5: For carbodiimide-based couplings (e.g., DIC, DCC), it is crucial to use them in combination with a racemization suppressant like HOBt or Oxyma.[4][5] Phosphonium (B103445) and aminium-based reagents such as HBTU, HATU, and PyBOP are also excellent choices as they are designed for efficient coupling with low levels of racemization, especially when used with additives.[5][6] For challenging couplings involving beta-amino acids, PyBOP with a suitable base has been shown to be effective.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant diastereomeric impurity detected after coupling Inappropriate Coupling Reagent or Lack of Additive Switch to a coupling system known for low racemization. For carbodiimide-based couplings, always include an additive like HOBt or OxymaPure.[7] Consider using phosphonium or aminium reagents like HATU or PyBOP.[6]
Strong or Excess Base Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA), in the minimum required amount.[7] For particularly sensitive couplings, 2,4,6-collidine is a good option due to its steric hindrance and weaker basicity.[3]
High Reaction Temperature Perform the coupling reaction at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature.[5][7]
Prolonged Activation Time Minimize the pre-activation time of the L-beta-Homoalanine before adding the amine component to reduce the lifetime of the racemization-prone activated intermediate.[7]
Low Coupling Yield Steric Hindrance The beta-amino acid structure might present steric challenges. Use a more powerful coupling reagent like HATU or HCTU.[5] You may need to increase the reaction time or temperature slightly, while carefully monitoring for racemization.
Difficulty purifying the final peptide Presence of Diastereomers Optimize the coupling conditions to minimize racemization using the strategies outlined above. If diastereomers are still present, employ chiral chromatography for purification.

Data on Racemization Suppression Strategies

The following table provides a qualitative comparison of common strategies to minimize racemization during peptide coupling.

Strategy Effectiveness in Suppressing Racemization Notes
Addition of HOBt/HOAt/Oxyma HighEssential when using carbodiimide coupling reagents. Oxyma and HOAt are generally more effective than HOBt.[3]
Use of Phosphonium/Aminium Reagents (HBTU, HATU, PyBOP) HighThese reagents are designed for rapid coupling and inherently lead to lower levels of racemization.[6]
Lowering Reaction Temperature (e.g., to 0°C) Moderate to HighReduces the rate of racemization, but may also slow down the desired coupling reaction.[7]
Use of Sterically Hindered/Weak Bases (NMM, DIPEA, Collidine) Moderate to HighMinimizes the abstraction of the proton at the chiral center. Collidine is particularly effective.[3]
Use of Less Polar Solvents ModerateSolvent choice is often constrained by the solubility of the reactants and, in solid-phase synthesis, resin swelling.
Addition of Copper(II) Chloride (CuCl₂) HighHas been shown to be effective in suppressing racemization, particularly in solution-phase synthesis.[1] A combination of TSTU, N-hydroxysuccinimide, and CuCl₂ has been reported for coupling a beta-alanine (B559535) linker.[6]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Coupling of this compound

This protocol provides a general procedure for a coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization.

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine (B6355638) in DMF).

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve 3-5 equivalents of the N-protected L-beta-Homoalanine in DMF.

    • Add 3-5 equivalents of a racemization-suppressing additive (e.g., HOBt or Oxyma Pure).[1]

    • Add 3-5 equivalents of a coupling reagent (e.g., DIC).[1]

    • Alternatively, use a pre-formulated phosphonium or aminium reagent like HBTU or HATU according to the manufacturer's protocol, along with a suitable base like DIPEA or NMM.

  • Neutralization (for hydrochloride salt): If starting from the hydrochloride salt of the incoming amino acid, pre-neutralize it with one equivalent of a base like NMM or DIPEA before adding the coupling reagent.[4]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Allow the reaction to proceed at room temperature or, for sensitive couplings, at 0°C, allowing it to warm to room temperature over several hours.

  • Washing: After the coupling is complete (as determined by a negative ninhydrin (B49086) test), thoroughly wash the resin with DMF.

Protocol 2: Quantification of Racemization using Chiral HPLC
  • Peptide Cleavage and Deprotection: Cleave a small sample of the peptide from the resin and deprotect it using standard procedures.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Chiral HPLC Analysis:

    • Prepare a standard of the desired L-L dipeptide and, if possible, the diastereomeric D-L dipeptide.

    • Dissolve a small sample of the purified product in a suitable solvent (e.g., the mobile phase).

    • Inject the sample onto a chiral HPLC column (e.g., a Chiralpak column).

    • Use an appropriate mobile phase, often a mixture of hexane (B92381) and isopropanol, to separate the diastereomers.

    • Monitor the elution profile using a UV detector. The percentage of the undesired diastereomer can be calculated from the peak areas.[7]

Visualizations

RacemizationMechanism cluster_0 Racemization Pathway Activated_AA Activated L-Amino Acid (Chiral) Oxazolone Planar Oxazolone Intermediate (Achiral) Activated_AA->Oxazolone - H+ (Base) D_Product D-Amino Acid Product (Racemized) Oxazolone->D_Product + Amine L_Product L-Amino Acid Product (Desired) Oxazolone->L_Product + Amine

Caption: Mechanism of racemization via oxazolone formation.

Workflow cluster_workflow Workflow to Minimize Racemization Start Start Coupling Reaction ChooseReagent Select Coupling Reagent (e.g., DIC, HBTU) Start->ChooseReagent AddSuppressor Add Racemization Suppressor (e.g., Oxyma, HOBt) ChooseReagent->AddSuppressor ChooseBase Select Base (e.g., NMM, DIPEA) ChooseReagent->ChooseBase If needed (e.g., HBTU) AddSuppressor->ChooseBase Yes ControlTemp Control Temperature (e.g., 0°C -> RT) ChooseBase->ControlTemp Monitor Monitor Reaction & Purity ControlTemp->Monitor Optimize Optimize Conditions? Monitor->Optimize Optimize->ChooseReagent Yes End Successful Coupling Optimize->End No

Caption: Experimental workflow for minimizing racemization.

AdditiveRole cluster_pathways Role of Racemization Suppressors cluster_no_additive Without Additive cluster_with_additive With Additive CarboxylicAcid1 Carboxylic Acid ReactiveIntermediate Highly Reactive Intermediate (Prone to Racemization) CarboxylicAcid1->ReactiveIntermediate + CouplingReagent1 CouplingReagent1 Coupling Reagent (e.g., DIC) RacemizedProduct Racemized Product ReactiveIntermediate->RacemizedProduct Racemization CarboxylicAcid2 Carboxylic Acid ActiveEster Stable Active Ester (Less Prone to Racemization) CarboxylicAcid2->ActiveEster + CouplingReagent2 + Additive CouplingReagent2 Coupling Reagent (e.g., DIC) Additive Additive (e.g., HOBt, Oxyma) DesiredProduct Desired Product ActiveEster->DesiredProduct + Amine

Caption: Role of additives in suppressing racemization.

References

Interpretation of complex NMR spectra of L-beta-Homoalanine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the interpretation of complex NMR spectra of L-beta-Homoalanine hydrochloride derivatives.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the NMR analysis of this compound and its derivatives.

Question 1: What are the expected 1H and 13C NMR chemical shifts for this compound?

Predicted 1H and 13C NMR Chemical Shifts for this compound in D2O

Atom 1H Chemical Shift (ppm, multiplicity) 13C Chemical Shift (ppm) Notes
~3.0 - 3.4 (m)~45 - 50The methylene (B1212753) protons adjacent to the chiral center are diastereotopic and will likely appear as a complex multiplet.
~3.8 - 4.2 (m)~48 - 53The chemical shift is downfield due to the deshielding effect of the protonated amino group.
Hγ (CH3)~1.3 - 1.5 (d)~15 - 20Expected to be a doublet due to coupling with the Hβ proton.
COOHNot typically observed in D2O~175 - 180The acidic proton will exchange with the deuterium (B1214612) in the solvent.
NH3+Not typically observed in D2O-The amine protons will also exchange with the solvent.

Troubleshooting:

  • Peak Overlap: Protons in similar chemical environments may overlap, making interpretation difficult.[1] Running the experiment in a different deuterated solvent (e.g., DMSO-d6) can alter chemical shifts and may resolve overlapping signals.

  • Broad Peaks: Broad peaks can result from several factors, including poor shimming, sample inhomogeneity, or chemical exchange.[1] Ensure your sample is fully dissolved and the spectrometer is properly shimmed. For exchangeable protons (like NH and OH), acquiring the spectrum at a lower temperature can sometimes sharpen the signals.

Question 2: How can I confirm the assignment of the diastereotopic protons (Hα) in this compound?

Answer: The two protons on the α-carbon are diastereotopic due to the adjacent chiral center at the β-carbon. This means they are in different chemical environments and should have distinct chemical shifts and couplings.

Confirmation Strategy:

  • High-Field NMR: Using a higher field spectrometer (e.g., 600 MHz or above) will increase the chemical shift dispersion, which may help to resolve the signals of the diastereotopic protons.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): A COSY spectrum will show a correlation between the Hα protons and the Hβ proton. This will help to identify the entire spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons to their directly attached carbons. This will confirm that both Hα protons are attached to the same α-carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. You should see correlations from the Hα protons to the carboxyl carbon (C=O) and the β-carbon.

Question 3: My 1H NMR spectrum is very complex, possibly due to the presence of rotamers. How can I simplify it?

Answer: The presence of rotamers (conformational isomers that are slowly interconverting on the NMR timescale) can indeed lead to a complex spectrum with more peaks than expected.

Troubleshooting Rotamers:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures is the most effective way to address issues with rotamers.[1]

    • Increasing the temperature: At higher temperatures, the rate of interconversion between rotamers increases. If the rate becomes fast enough on the NMR timescale, the separate signals for each rotamer will coalesce into a single, averaged signal, thus simplifying the spectrum.

    • Decreasing the temperature: At lower temperatures, the interconversion can be slowed down further, leading to sharper signals for each individual rotamer, which can aid in their individual assignment.

Question 4: I see a broad peak that I suspect is from an exchangeable proton (NH or OH). How can I verify this?

Answer: Exchangeable protons, such as those on amine and carboxylic acid groups, can often appear as broad signals and their chemical shifts can be highly dependent on concentration, temperature, and solvent.

Verification Method:

  • D2O Exchange: Add a drop of deuterium oxide (D2O) to your NMR sample (if not already in a deuterated water-based solvent), shake it, and re-acquire the 1H NMR spectrum.[1] The exchangeable protons will be replaced by deuterium, and the corresponding peak in the 1H spectrum will disappear or significantly decrease in intensity.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the this compound derivative.

  • Choosing the Solvent: Select a suitable deuterated solvent. For hydrochloride salts, D2O or DMSO-d6 are common choices. The choice of solvent can affect the chemical shifts and resolution of the spectra.[1]

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in an NMR tube.

  • Homogenization: Vortex the sample until the solid is completely dissolved. If solubility is an issue, gentle heating or sonication may be applied. Ensure the final solution is clear and free of any particulate matter.

  • Internal Standard (Optional): For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard (e.g., DSS for aqueous samples, TMS for organic solvents) can be added.

Protocol 2: Acquisition of 1D and 2D NMR Spectra

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution and lineshape. For broad peaks, re-shimming may be necessary.[1]

  • 1D 1H NMR Acquisition:

    • Acquire a standard 1D proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 1D 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C spectrum. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the 13C nucleus.

  • 2D NMR Acquisition (for complex spectra):

    • COSY: Acquire a COSY spectrum to identify proton-proton couplings.

    • HSQC: Acquire an HSQC spectrum to determine one-bond proton-carbon correlations.

    • HMBC: Acquire an HMBC spectrum to identify long-range (2-3 bond) proton-carbon correlations. This is particularly useful for assigning quaternary carbons and piecing together molecular fragments.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_spectral_analysis Spectral Analysis and Structure Elucidation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve vortex Vortex to Homogenize dissolve->vortex lock_shim Lock and Shim vortex->lock_shim proton_1d 1D ¹H NMR lock_shim->proton_1d carbon_1d 1D ¹³C NMR proton_1d->carbon_1d cosy 2D COSY carbon_1d->cosy hsqc 2D HSQC cosy->hsqc hmbc 2D HMBC hsqc->hmbc assign_1d Assign 1D Spectra (Chemical Shift, Integration, Multiplicity) hmbc->assign_1d assign_2d Assign 2D Spectra (Correlations) assign_1d->assign_2d build_fragments Build Molecular Fragments assign_2d->build_fragments assemble_structure Assemble Final Structure build_fragments->assemble_structure

References

Overcoming solubility challenges of L-beta-Homoalanine hydrochloride in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges associated with L-beta-Homoalanine hydrochloride in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which applications is it commonly used?

A1: this compound is a non-proteinogenic amino acid derivative.[1][2] As a hydrochloride salt, it exhibits improved solubility in aqueous solutions compared to its free amino acid form. It serves as a crucial building block in peptide synthesis and is utilized in the development of novel therapeutics.[3] Its incorporation into peptides can enhance their stability and biological activity.

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What are the initial steps I should take?

A2: Difficulty in dissolving this compound can often be attributed to factors such as concentration, pH, and temperature. Initially, ensure your buffer's pH is appropriate for this amino acid hydrochloride. Gentle warming to around 37-40°C and sonication can also aid in dissolution. It is always recommended to start with a small amount of the compound to test solubility in your specific buffer system before preparing a large-scale solution.

Q3: How does pH influence the solubility of this compound?

A3: The solubility of amino acids is significantly dependent on the pH of the solution. L-beta-Homoalanine is an amphoteric molecule, meaning it has both an acidic (carboxyl) and a basic (amino) group. As a hydrochloride salt, the amino group is protonated. The overall charge of the molecule, and thus its interaction with the aqueous solvent, will change with pH. Generally, the solubility of an amino acid hydrochloride is lowest near its isoelectric point (pI) and increases as the pH moves further away from the pI.

Q4: Can I use organic co-solvents to improve the solubility of this compound?

A4: While this compound is generally soluble in some organic solvents like DMSO and acetone, introducing these into your aqueous buffer should be done with caution as they can interfere with downstream biological assays.[2] If necessary, a small percentage of a water-miscible organic solvent can be used to first dissolve the compound before slowly adding it to the aqueous buffer with vigorous stirring.

Troubleshooting Guides

Issue 1: this compound does not dissolve completely in Phosphate Buffered Saline (PBS) at pH 7.4.
  • Possible Cause 1: Concentration exceeds solubility limit.

    • Solution: Try preparing a more dilute solution. Refer to the estimated solubility data in Table 1.

  • Possible Cause 2: The pH of the PBS is close to the isoelectric point (pI) of L-beta-Homoalanine.

    • Solution: Adjust the pH of the PBS slightly. A small decrease in pH (e.g., to pH 7.0) can sometimes improve the solubility of amino acid hydrochlorides.

  • Possible Cause 3: Slow dissolution kinetics.

    • Solution: Gently warm the solution to 37°C while stirring. Sonication in a water bath for short intervals (e.g., 5-10 minutes) can also help break down aggregates and facilitate dissolution.

Issue 2: Precipitation occurs when adding a concentrated stock of this compound (in water or an organic solvent) to the final aqueous buffer.
  • Possible Cause: Localized high concentration leading to precipitation.

    • Solution: Add the concentrated stock solution dropwise to the final buffer while vigorously vortexing or stirring. This ensures rapid and even dispersion of the compound.

  • Possible Cause: The final concentration in the buffer is above the solubility limit.

    • Solution: Re-calculate the required volumes to ensure the final concentration is within the soluble range for that specific buffer and pH.

Quantitative Data Summary

The following tables provide estimated solubility data for this compound in common aqueous buffers at 25°C. These values are based on general principles of amino acid solubility and should be used as a starting guide. Actual solubility may vary depending on the specific experimental conditions.

Table 1: Estimated Solubility of this compound in Common Aqueous Buffers

Buffer SystempHEstimated Solubility (mg/mL)Estimated Solubility (mM)
Phosphate Buffered Saline (PBS)7.410 - 2071.6 - 143.2
Tris Buffer8.015 - 25107.4 - 179.1
Citrate Buffer6.020 - 30143.2 - 215.0

Molecular Weight of this compound: 139.58 g/mol [1]

Experimental Protocols

Protocol 1: Standard Dissolution of this compound
  • Preparation: Bring the this compound powder and the desired aqueous buffer to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound.

  • Dispersion: Add a small amount of the buffer to the powder to create a paste. This helps to wet the powder and prevent clumping.

  • Dissolution: Gradually add the remaining buffer while stirring continuously.

  • Assisted Dissolution (if necessary): If the compound does not fully dissolve, use one or more of the following methods:

    • Vortexing: Vortex the solution for 1-2 minutes.

    • Gentle Warming: Place the solution in a water bath at 37-40°C for 10-15 minutes.

    • Sonication: Sonicate the solution in a water bath for 5-10 minutes.

  • Final Check: Once dissolved, the solution should be clear and free of any visible particulates.

Protocol 2: Preparation of a Saturated Solution for Solubility Determination
  • Excess Addition: Add an excess amount of this compound to a known volume of the desired aqueous buffer in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation at high speed (e.g., 10,000 x g for 15 minutes).

  • Sampling: Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC, NMR, or a colorimetric assay).

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_outcome Outcome weigh Weigh Compound mix Mix Compound and Buffer weigh->mix buffer Select Aqueous Buffer buffer->mix vortex Vortex/Stir mix->vortex heat Gentle Warming (optional) vortex->heat if needed insoluble Incomplete Dissolution vortex->insoluble if issues persist sonicate Sonication (optional) heat->sonicate if needed heat->insoluble if issues persist soluble Clear Solution sonicate->soluble sonicate->insoluble if issues persist

Caption: Experimental workflow for dissolving this compound.

troubleshooting_workflow start Incomplete Dissolution check_conc Is concentration too high? start->check_conc adjust_ph Is buffer pH optimal? check_conc->adjust_ph No reassess Re-evaluate buffer choice or consider co-solvent check_conc->reassess Yes, lower concentration assist Have you tried assisted dissolution (warming/sonication)? adjust_ph->assist No adjust_ph->reassess Yes, adjust pH assist->reassess No assist->reassess Yes, but still insoluble

Caption: Troubleshooting logic for solubility issues.

References

Investigating potential degradation pathways of L-beta-Homoalanine hydrochloride under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with L-beta-Homoalanine hydrochloride. It covers potential degradation pathways, stability issues, and analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a non-proteinogenic β-amino acid derivative.[1][2] Due to their modified structure, peptides containing β-amino acids can exhibit increased stability against enzymatic degradation.[3] It is used in laboratory research, particularly in peptide synthesis to create novel therapeutics with potentially improved pharmacokinetic properties.[4][5] It has also been mentioned in the literature for preparing compounds for the treatment of HBV infection.[1]

Q2: What are the primary factors that can cause the degradation of this compound in experimental settings?

A2: Like other amino acids and peptides, this compound is susceptible to degradation from several factors.[6] Key stress conditions include adverse pH (both acidic and basic), high temperature, oxidation (e.g., from exposure to air or oxidizing agents like hydrogen peroxide), and photolysis (exposure to light).[7][8][9] The specific degradation pathways are influenced by the combination and intensity of these stress factors.

Q3: What are the potential degradation pathways for a β-amino acid like L-beta-Homoalanine?

A3: While specific data for L-beta-Homoalanine is limited, general degradation pathways for amino acids and peptides can be inferred.[10] These include:

  • Oxidation: The molecule can be susceptible to oxidative degradation, especially if reactive oxygen species are present.[7][10]

  • Hydrolysis: Under strong acidic or basic conditions and elevated temperatures, hydrolysis can occur, though the peptide bond is the most common site for this in peptides.[7][10]

  • Racemization: Chiral centers, like the one in L-beta-Homoalanine, can undergo racemization under alkaline conditions, converting the L-isomer to a mixture of D- and L-isomers.[10]

  • β-Elimination: Under alkaline pH, residues such as Cys, Ser, Thr, Phe, and Tyr are susceptible to β-elimination, a reaction that could potentially occur depending on the molecular structure and conditions.[10]

Below is a diagram illustrating a hypothetical degradation pathway via oxidation.

G cluster_main Hypothetical Oxidative Degradation Pathway A L-beta-Homoalanine (C4H9NO2) B Oxidative Stress (e.g., H2O2, light, metal ions) A->B Exposure C Intermediate Peroxide or Radical Species B->C Leads to D Decarboxylation Product (3-aminopropane) C->D Pathway 1 E Deamination Product (4-oxobutanoic acid) C->E Pathway 2

A potential oxidative degradation pathway for L-beta-Homoalanine.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure stability, this compound should be stored in a tightly sealed container in a dry, well-ventilated area.[11] Recommended storage temperatures are typically between 2-8°C.[5][11] For solutions, it is advisable to use freshly prepared solutions or store them frozen at -20°C or below for short periods, minimizing freeze-thaw cycles.[9]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: I am seeing unexpected peaks in my HPLC chromatogram.

This is a common issue that may indicate the presence of impurities or degradation products.

G cluster_troubleshooting Troubleshooting Unexpected HPLC Peaks start Unexpected peak observed in HPLC analysis q1 Is the peak present in the solvent blank? start->q1 a1_yes Source is mobile phase, solvent, or system carryover. Clean the system. q1->a1_yes Yes q2 Is the peak present in a t=0 sample of the pure compound? q1->q2 No a2_yes Peak is likely an impurity from synthesis. Consider material purification. q2->a2_yes Yes a2_no Peak is likely a degradant. Proceed to characterization. q2->a2_no No end Characterize degradant using LC-MS or NMR to identify structure. a2_no->end

A decision tree for troubleshooting unexpected HPLC peaks.

Issue 2: The pH of my aqueous solution of this compound is changing over time.

A change in pH can indicate chemical degradation. For example, deamination can release ammonia, potentially increasing the pH, while other oxidative pathways might produce acidic byproducts. It is crucial to use a well-buffered solution appropriate for the experimental pH range to maintain stability.

Issue 3: My sample solution has developed a yellow or brown color.

Color formation is often a sign of degradation, particularly oxidation or the formation of advanced glycation end products if sugars are present in the formulation.[12] It is advisable to prepare solutions in degassed buffers and protect them from light to minimize these reactions.

Stability Data

Forced degradation studies are essential for understanding a molecule's intrinsic stability.[7][8][9] The following table presents hypothetical stability data for this compound under various stress conditions to illustrate expected outcomes. The extent of degradation is typically targeted at 10-20% to ensure the formation of relevant degradation products.[8]

Stress ConditionDurationTemperature% Degradation (Hypothetical)Primary Degradant(s) (Hypothetical)
0.1 M HCl24 hours60°C8%Hydrolysis Product
0.1 M NaOH8 hours40°C15%Racemization Product, β-Elimination
5% H₂O₂12 hours25°C18%Oxidative Products (e.g., deamination)
Thermal (Solid)72 hours80°C5%Minor thermal adducts
Photostability (Solution)24 hours25°C12%Photo-oxidative products

Experimental Protocols

Protocol: Forced Degradation Study by HPLC-UV

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways.

G cluster_workflow Forced Degradation Experimental Workflow prep 1. Prepare Stock Solution (e.g., 1 mg/mL in water) stress 2. Apply Stress Conditions (Acid, Base, Heat, H2O2, Light) prep->stress neutralize 3. Neutralize/Quench (If applicable) stress->neutralize analyze 4. Analyze Samples by HPLC (vs. unstressed control) neutralize->analyze data 5. Quantify Degradation & Identify Peaks analyze->data

Workflow for a typical forced degradation study.

1. Materials and Reagents:

  • This compound

  • HPLC-grade water and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate (B84403) buffer

  • HPLC system with UV detector

2. Stock Solution Preparation:

  • Accurately weigh and dissolve this compound in HPLC-grade water to a final concentration of 1 mg/mL.

3. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 40°C.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 10% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Incubate 1 mL of stock solution at 80°C.

  • Photodegradation: Expose 1 mL of stock solution to a calibrated light source according to ICH Q1B guidelines.

  • Control Sample: Prepare a control by diluting 1 mL of stock solution with 1 mL of water and keep it under normal conditions (e.g., 4°C, protected from light).

4. Sample Treatment:

  • Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • For acid and base samples, neutralize with an equimolar amount of NaOH or HCl, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

5. HPLC Analysis:

  • Column: A C18 reversed-phase column is often a suitable starting point. For polar compounds like amino acids, HILIC or mixed-mode chromatography can also be effective.[13]

  • Mobile Phase: A gradient of phosphate buffer (pH ~3.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205-210 nm.[14]

  • Injection Volume: 10 µL.

6. Data Analysis:

  • Compare the chromatograms of stressed samples to the unstressed control.

  • Calculate the percentage degradation by comparing the peak area of the parent compound.

  • Identify and quantify major degradation products relative to the parent peak. For structural elucidation, further analysis by mass spectrometry (LC-MS) is required.[9]

References

Validation & Comparative

A Comparative Analysis of L-beta-Homoalanine Hydrochloride and beta-Alanine in Peptide Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design. This guide provides a comparative analysis of two key beta-amino acids, L-beta-Homoalanine hydrochloride and beta-alanine (B559535), in the context of their application in peptide analogs. By examining their impact on critical performance metrics such as enzymatic stability, binding affinity, and biological activity, this document aims to inform the rational design of next-generation peptide therapeutics.

The modification of native peptide sequences with unnatural amino acids offers a powerful strategy to overcome inherent limitations such as poor metabolic stability and to fine-tune biological activity.[1] L-beta-Homoalanine, a homolog of L-alanine with an additional methylene (B1212753) group in its backbone, and beta-alanine, the simplest beta-amino acid, are two such building blocks that can significantly alter the physicochemical properties of a peptide.[2][3] Their incorporation can induce unique conformational preferences and enhance resistance to proteolytic degradation.[3]

Performance Comparison: L-beta-Homoalanine vs. beta-Alanine in Peptide Analogs

While direct head-to-head comparative studies are limited, analysis of existing literature on peptides incorporating these amino acids allows for a qualitative and semi-quantitative comparison. The following tables summarize the expected impact and provide illustrative experimental data from studies on peptide analogs containing beta-homo-amino acids and beta-alanine.

Table 1: Qualitative Comparison of General Properties

PropertyL-beta-Homoalanine Incorporationbeta-Alanine Incorporation
Conformational Impact Can induce helical or turn structures; increased backbone flexibility.Induces turns and flexible linkers; can disrupt helical structures.[3]
Enzymatic Stability Generally enhances stability by sterically hindering protease access.[4]Significantly increases resistance to proteolysis.[3]
Biological Activity Can maintain or enhance activity, highly dependent on position.[5]Can maintain or modulate activity, often used as a linker.
Binding Affinity Can be maintained or slightly reduced, dependent on target interaction.Variable impact; can be used to optimize spacing between binding motifs.

Table 2: Illustrative Experimental Data on Peptide Analogs

Peptide AnalogModificationKey FindingReference
Biphalin AnalogPhe⁴ replaced with β³-h-p-NO₂PheMaintained high affinity for µ and δ opioid receptors.[5]
Biphalin AnalogD-Ala² and Gly³ replaced with β-AlaDisplayed poor affinity for opioid receptors.[4][4]
HLA-B27-restricted epitopeCentral part replaced with β-homoalanine oligomersAffinity to the B2705 allele was similar to the parent peptide.
Alanine-based peptidesAlanine substitutionsCan lead to unexpected enhancements in binding affinity.[6][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of peptide analog performance. The following sections outline standard protocols for key experiments.

Protocol 1: In Vitro Proteolytic Stability Assay

This protocol is designed to assess the stability of peptide analogs in the presence of proteases, such as those found in human plasma.

Materials:

  • Test peptide analog (e.g., 1 mg/mL stock in a suitable solvent)

  • Human plasma (or a specific protease solution)

  • Quenching solution (e.g., 10% trichloroacetic acid in water)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Pre-warm human plasma to 37°C.

  • Initiate the reaction by adding the peptide stock solution to the plasma to a final concentration of 100 µg/mL.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of remaining intact peptide.

  • Calculate the peptide's half-life (t₁/₂) by plotting the percentage of intact peptide remaining versus time.[4]

Protocol 2: In Vitro Binding Affinity Assay (MHC Class I Stabilization)

This assay measures the ability of a peptide analog to bind to and stabilize MHC class I molecules on the surface of TAP-deficient cells.[7][8]

Materials:

  • TAP-deficient cell line (e.g., T2 or RMA-S) expressing the desired MHC class I allele.[9]

  • Test peptide analog and a known high-affinity positive control peptide.

  • Fluorescently labeled monoclonal antibody specific for the MHC class I allele.

  • Flow cytometer.

Procedure:

  • Culture the TAP-deficient cells overnight at a permissive temperature (e.g., 26°C) to allow for the surface expression of empty, unstable MHC class I molecules.

  • Incubate the cells with various concentrations of the test peptide analog or the positive control peptide for a few hours at 37°C.

  • Wash the cells to remove unbound peptide.

  • Stain the cells with the fluorescently labeled anti-MHC class I antibody.

  • Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI), which corresponds to the level of stabilized MHC class I molecules on the cell surface.

  • The binding affinity is determined by the concentration of peptide required to achieve half-maximal stabilization.[7][8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_testing Performance Testing cluster_analysis Data Analysis s1 Solid-Phase Peptide Synthesis s2 Cleavage & Deprotection s1->s2 s3 Purification (HPLC) s2->s3 s4 Characterization (MS) s3->s4 t1 Stability Assay (Plasma Incubation) s4->t1 t2 Binding Assay (e.g., MHC Stabilization) s4->t2 t3 Biological Activity Assay (Cell-based) s4->t3 a1 Half-life (t1/2) Determination t1->a1 a2 Affinity (EC50/KD) Calculation t2->a2 a3 Potency (IC50) Determination t3->a3 a1->a2 Comparative Analysis a2->a3 Comparative Analysis end Lead Optimization a3->end Comparative Analysis

Caption: A typical experimental workflow for the comparative analysis of peptide analogs.

mhc1_pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface p1 Viral/Tumor Protein p2 Proteasome p1->p2 p3 Peptide Fragments p2->p3 tap TAP Transporter p3->tap plc Peptide-Loading Complex tap->plc mhc1 MHC Class I mhc1->plc mhc1_peptide Peptide-MHC Complex plc->mhc1_peptide mhc1_surface Peptide-MHC Complex mhc1_peptide->mhc1_surface tcr T-Cell Receptor (TCR) on CD8+ T-Cell mhc1_surface->tcr Antigen Presentation Immune Response Immune Response tcr->Immune Response

Caption: The MHC Class I antigen presentation pathway.[10][11][12][13][14]

opioid_signaling cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Signaling cluster_cellular Cellular Response agonist Opioid Agonist (e.g., Biphalin Analog) receptor Opioid Receptor (GPCR) agonist->receptor g_protein G-protein (Gi/o) receptor->g_protein Activation g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibition ion_channel Ion Channels (Ca²⁺↓, K⁺↑) g_beta_gamma->ion_channel mapk MAPK Pathway g_beta_gamma->mapk camp cAMP ac->camp response Analgesia, Sedation, etc. camp->response ion_channel->response mapk->response

Caption: A simplified overview of the opioid receptor signaling pathway.[15][16][17][18][19]

Conclusion

The incorporation of this compound and beta-alanine into peptide analogs represents a versatile and effective strategy for modulating their therapeutic properties. While both can enhance enzymatic stability, their distinct structural characteristics lead to different conformational outcomes, which can be strategically employed to optimize binding affinity and biological activity for a specific target. The choice between these two beta-amino acids will ultimately depend on the desired conformational constraints and the specific structure-activity relationships of the peptide . The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to systematically evaluate and compare the performance of their novel peptide analogs.

References

A Comparative Analysis of L-beta-Homoalanine and D-beta-Homoalanine Enantiomers: Unraveling Stereospecific Biological Effects is Currently Limited by Available Data

Author: BenchChem Technical Support Team. Date: December 2025

The chirality of molecules is a fundamental determinant of their interaction with the inherently chiral environment of biological systems, such as enzymes and receptors. Typically, one enantiomer of a chiral drug or biomolecule is significantly more active than the other. For instance, L-amino acids are the proteinogenic building blocks of life, while D-amino acids, though less common, play crucial roles in bacterial cell walls and as neurotransmitters.

Beta-homoamino acids, which are analogs of the common alpha-amino acids with an additional carbon atom in their backbone, are of significant interest in medicinal chemistry. Their incorporation into peptides can confer resistance to enzymatic degradation, thereby enhancing the metabolic stability and therapeutic potential of peptide-based drugs. However, the specific biological consequences of the stereochemistry at the beta-carbon of beta-homoalanine (L- versus D-configuration) remain largely unexplored in comparative studies.

Our extensive search for quantitative data from head-to-head comparisons of L-beta-homoalanine and D-beta-homoalanine did not yield specific binding affinities, enzyme inhibition constants (e.g., Kᵢ, IC₅₀), or detailed in vivo pharmacological data. Such data is essential for a rigorous comparison of their biological effects.

General Principles of Stereospecificity in Amino Acid Analogs

While direct data on beta-homoalanine enantiomers is lacking, we can infer potential differences based on general principles observed with other amino acid analogs:

  • Enzyme Specificity: Enzymes are highly stereospecific. It is plausible that enzymes metabolizing or interacting with beta-homoalanine would show a strong preference for one enantiomer over the other. For example, proteases that might slowly act on peptides containing beta-homoalanine would likely exhibit different cleavage rates for peptides containing the L- or D-enantiomer.

  • Receptor Binding: The fit of a ligand into a receptor's binding pocket is often highly dependent on its three-dimensional structure. Therefore, L- and D-beta-homoalanine would be expected to have different affinities and efficacies at various receptors.

  • Cellular Uptake: Amino acid transporters can be stereospecific. Studies on other amino acids have shown differential uptake rates for L- and D-enantiomers, which would affect their intracellular concentrations and subsequent biological effects.

Hypothetical Experimental Design for Comparative Analysis

To address the current knowledge gap, a series of experiments would be required. The following outlines a hypothetical experimental workflow to compare the biological effects of L-beta-homoalanine and D-beta-homoalanine.

Caption: Hypothetical workflow for comparing L- and D-beta-homoalanine.

Conclusion

The biological effects of L-beta-homoalanine versus D-beta-homoalanine remain an open area for investigation. Based on established principles of stereochemistry in pharmacology and biology, it is highly probable that these enantiomers possess distinct biological activities. However, without direct comparative experimental data, a definitive guide on their differential effects cannot be provided at this time. Future research focusing on the stereospecific interactions of beta-homoalanine enantiomers is necessary to elucidate their respective pharmacological and toxicological profiles, which would be of significant value to researchers, scientists, and drug development professionals.

Enhancing Peptide Therapeutics: A Comparative Guide to L-beta-Homoalanine Hydrochloride for Improved Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their inherent instability, primarily their susceptibility to proteolytic degradation and conformational instability. A key strategy to overcome these limitations is the incorporation of non-natural amino acids. This guide provides a comprehensive comparison of the efficacy of L-beta-Homoalanine hydrochloride, a beta-amino acid analog, in enhancing peptide stability against other common modification strategies. The information presented herein is supported by established principles of peptide chemistry and includes detailed experimental protocols for validation.

Comparative Analysis of Peptide Stabilization Strategies

The stability of a therapeutic peptide is paramount to its pharmacokinetic profile and overall efficacy. The introduction of L-beta-Homoalanine, which contains an additional methylene (B1212753) group in its backbone compared to its alpha-amino acid counterpart, offers a significant advantage in resisting enzymatic degradation.[1]

Proteolytic Stability

The primary mechanism by which L-beta-Homoalanine enhances stability is by altering the peptide backbone's conformation, rendering it a poor substrate for proteases that typically recognize and cleave peptide bonds between L-alpha-amino acids.[2][3] This modification sterically hinders the approach of proteolytic enzymes and disrupts the canonical geometry required for catalysis.[4]

Modification StrategyUnmodified Peptide (Control)L-beta-Homoalanine IncorporationD-Amino Acid Substitution
Mechanism of Action Standard peptide bonds susceptible to protease cleavage.Altered backbone conformation prevents protease recognition and cleavage.[4]Stereochemical inversion at the alpha-carbon prevents recognition by L-amino acid specific proteases.[5]
Relative Protease Resistance LowHigh[6]High[5]
Potential Impact on Activity Native activity.May alter conformation; activity must be re-evaluated.Can impact binding affinity if the residue is critical for interaction.
Immunogenicity Generally low for endogenous peptides.Potentially low, but requires evaluation.Potentially low, but requires evaluation.

This table summarizes the expected relative performance based on established principles of peptide chemistry. Specific results will be sequence-dependent.

Thermal Stability

The incorporation of beta-amino acids like L-beta-Homoalanine can also influence the secondary structure and thermal stability of peptides. Beta-peptides are known to form stable helical and sheet structures.[7][8] This inherent conformational stability can translate to a higher melting temperature (Tm), indicating greater resistance to thermal denaturation.

Peptide VariantTypical Melting Temperature (Tm) RangeKey Considerations
Unmodified Peptide Variable, sequence-dependentOften exhibits lower thermal stability without a well-defined secondary structure.
Peptide with L-beta-Homoalanine Generally higher than unmodified counterparts[7]The position and number of beta-amino acid substitutions will influence the overall stability gain.

This table provides a generalized comparison. Actual Tm values are highly dependent on the specific peptide sequence and experimental conditions.

Experimental Protocols

To validate the efficacy of this compound in your specific peptide of interest, the following detailed experimental protocols are provided.

Protocol 1: Protease Degradation Assay

This protocol outlines a general method to assess the stability of a peptide in the presence of a protease, such as trypsin or chymotrypsin. The rate of degradation is monitored by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Peptide (unmodified control)

  • Peptide modified with this compound

  • Protease (e.g., Trypsin, Chymotrypsin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • HPLC system with a C18 column

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

Procedure:

  • Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both the unmodified and modified peptides in PBS.

  • Protease Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the chosen protease in PBS.

  • Reaction Setup:

    • In separate microcentrifuge tubes, add 90 µL of the peptide stock solution.

    • Initiate the reaction by adding 10 µL of the protease stock solution (final peptide:protease ratio of 10:1 w/w).

    • For a time-zero (T0) control, add 10 µL of protease solution to a peptide tube and immediately quench the reaction as described in step 5.

  • Incubation: Incubate the reaction tubes at 37°C.

  • Time-Point Sampling and Quenching: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a 20 µL aliquot of the reaction mixture and quench the enzymatic activity by adding 20 µL of 1% TFA.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Use a suitable gradient of water/0.1% TFA (Solvent A) and ACN/0.1% TFA (Solvent B).

    • Monitor the absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining intact peptide relative to the T0 sample.

    • Plot the percentage of intact peptide versus time to determine the degradation kinetics and half-life.

Protocol 2: Thermal Stability Assay using Circular Dichroism (CD) Spectroscopy

This protocol determines the melting temperature (Tm) of a peptide by monitoring changes in its secondary structure as a function of temperature using CD spectroscopy.[9][10]

Materials:

  • Peptide (unmodified control)

  • Peptide modified with this compound

  • Phosphate (B84403) buffer (10 mM, pH 7.4)

  • Circular Dichroism (CD) spectropolarimeter with a temperature control unit

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation: Prepare a 0.1 mg/mL solution of each peptide in the phosphate buffer.

  • Instrument Setup:

    • Set the CD spectropolarimeter to measure the ellipticity at a wavelength corresponding to a secondary structure feature (e.g., 222 nm for an alpha-helix).[9]

    • Set the temperature ramp from 20°C to 95°C with a heating rate of 1°C per minute.

  • Data Acquisition:

    • Place the peptide solution in the quartz cuvette and load it into the spectropolarimeter.

    • Record the CD signal (in millidegrees) as the temperature increases.

  • Data Analysis:

    • Plot the CD signal as a function of temperature. The resulting curve will show a transition from a folded to an unfolded state.

    • The melting temperature (Tm) is the temperature at the midpoint of this transition.

    • A higher Tm indicates greater thermal stability.

Visualizing the Concepts

To further elucidate the principles and workflows discussed, the following diagrams are provided.

G cluster_0 Unmodified Peptide cluster_1 Modified Peptide Alpha-Amino_Acid_1 α-Amino Acid Alpha-Amino_Acid_2 α-Amino Acid Alpha-Amino_Acid_1->Alpha-Amino_Acid_2 Peptide Bond Protease Protease Protease->Alpha-Amino_Acid_1 Recognizes & Cleaves Alpha-Amino_Acid_3 α-Amino Acid Beta-Homoalanine L-beta-Homoalanine Alpha-Amino_Acid_3->Beta-Homoalanine Modified Peptide Bond Protease_2 Protease Protease_2->Beta-Homoalanine Steric Hindrance (No Cleavage)

Caption: Mechanism of Protease Resistance.

G Start Start Prepare_Peptide_and_Protease Prepare Peptide and Protease Solutions Start->Prepare_Peptide_and_Protease Incubate Incubate at 37°C Prepare_Peptide_and_Protease->Incubate Sample_at_Time_Points Sample at Time Points Incubate->Sample_at_Time_Points Quench_Reaction Quench with TFA Sample_at_Time_Points->Quench_Reaction HPLC_Analysis Analyze by HPLC Quench_Reaction->HPLC_Analysis Data_Analysis Quantify Peak Area & Plot HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Protease Stability Assay Workflow.

G Start Start Prepare_Peptide_Solution Prepare Peptide Solution in Buffer Start->Prepare_Peptide_Solution Load_Sample Load Sample into CD Spectropolarimeter Prepare_Peptide_Solution->Load_Sample Temperature_Ramp Apply Temperature Ramp (20-95°C) Load_Sample->Temperature_Ramp Record_CD_Signal Record Ellipticity at 222 nm Temperature_Ramp->Record_CD_Signal Plot_Data Plot Ellipticity vs. Temperature Record_CD_Signal->Plot_Data Determine_Tm Determine Melting Temperature (Tm) Plot_Data->Determine_Tm End End Determine_Tm->End

Caption: Thermal Stability Assay Workflow.

Conclusion

The incorporation of this compound into peptide sequences presents a robust strategy for enhancing stability against proteolytic degradation and improving thermal stability. While the precise impact is dependent on the specific peptide sequence, the underlying principles of altered backbone conformation provide a strong rationale for its use in the development of more stable and effective peptide therapeutics. The experimental protocols provided herein offer a clear path for researchers to validate the efficacy of this modification for their peptides of interest. By systematically evaluating stability, drug development professionals can make more informed decisions in advancing promising peptide candidates.

References

A comparative study of L-beta-Homoalanine hydrochloride with other unnatural amino acids in peptide design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as stability, conformational rigidity, and biological activity. Among the diverse array of available building blocks, L-beta-Homoalanine hydrochloride presents a unique profile. This guide provides an objective comparison of this compound with other classes of unnatural amino acids in the context of peptide design, supported by experimental data and detailed methodologies.

Introduction to L-beta-Homoalanine and Unnatural Amino Acids

Unnatural amino acids are amino acid derivatives that are not found among the 20 proteinogenic amino acids. Their integration into peptide sequences can lead to significant improvements in drug-like properties. L-beta-Homoalanine is a β-amino acid, meaning the amino group is attached to the β-carbon of the carboxylic acid. The "homo" designation indicates the presence of an additional methylene (B1212753) group in the backbone compared to its α-amino acid counterpart, alanine. The hydrochloride salt form enhances its solubility and ease of handling in synthetic protocols.

The primary advantages of incorporating β-amino acids like L-beta-Homoalanine include:

  • Enhanced Proteolytic Stability: The altered backbone structure makes peptides resistant to degradation by proteases, which are highly specific for α-amino acid linkages.[1][2]

  • Conformational Control: The additional backbone flexibility and altered hydrogen bonding patterns allow for the formation of unique and stable secondary structures, such as helices and sheets, that are not accessible to natural peptides.[3]

  • Modulation of Biological Activity: By influencing the peptide's three-dimensional shape, β-amino acids can fine-tune its binding affinity and selectivity for biological targets.

This guide will compare the performance of this compound with other widely used unnatural amino acids, including D-amino acids, N-methylated amino acids, and the parent β-amino acid, β-alanine.

Data Presentation: A Comparative Overview

The following tables summarize the expected impact of incorporating different unnatural amino acids into a model peptide sequence. The data presented are illustrative and collated from various studies to provide a comparative perspective. Direct head-to-head quantitative comparisons in a single peptide system are scarce in the literature.[4]

Table 1: Comparison of Proteolytic Stability

Amino Acid ModificationModel Peptide SequenceProteaseHalf-life (t½)Fold Increase in Stability (approx.)
L-Alanine (Control) Ac-Tyr-Ala-Gly-Phe-NH₂Chymotrypsin (B1334515)~ 5 min1x
L-beta-Homoalanine Ac-Tyr-β-hAla -Gly-Phe-NH₂Chymotrypsin> 240 min> 48x
D-Alanine Ac-Tyr-D-Ala -Gly-Phe-NH₂Chymotrypsin> 240 min> 48x
N-Methyl-Alanine Ac-Tyr-N-Me-Ala -Gly-Phe-NH₂Chymotrypsin~ 120 min~ 24x
L-beta-Alanine Ac-Tyr-β-Ala -Gly-Phe-NH₂Chymotrypsin> 240 min> 48x

Note: The values are representative and intended for comparative purposes. The actual half-life can vary significantly based on the peptide sequence and experimental conditions.[5][6][7]

Table 2: Comparison of Binding Affinity to a Model Receptor (e.g., Bcl-2 family proteins)

Amino Acid ModificationModel Peptide (BH3 mimic)Target ProteinBinding Affinity (Kᵢ)Change in Affinity
L-Alanine (in native sequence) Ac-...(Ala)...-NH₂Bcl-xL~ 200 nMBaseline
L-beta-Homoalanine Ac-...(β-hAla )...-NH₂Bcl-xL~ 150 nMModest Improvement
D-Alanine Ac-...(D-Ala )...-NH₂Bcl-xL~ 500 nMDecrease
N-Methyl-Alanine Ac-...(N-Me-Ala )...-NH₂Bcl-xL~ 300 nMSlight Decrease
L-beta-Alanine Ac-...(β-Ala )...-NH₂Bcl-xL~ 180 nMModest Improvement

Note: The binding affinity is highly dependent on the position of the substitution and the specific interactions within the binding pocket. These values are hypothetical examples based on general principles.[8][9][10]

Table 3: Comparison of Conformational Effects

Amino Acid ModificationPeptide ContextPredominant Secondary Structure% Helicity (Illustrative)
L-Alanine Short peptide in aqueous solutionRandom coil / β-strand~ 5%
L-beta-Homoalanine Oligomer in methanol14-helix (a type of β-peptide helix)High propensity
D-Alanine In an α-helixHelix disruption< 5%
N-Methyl-Alanine In an α-helixHelix disruption< 10%
L-beta-Alanine Oligomer in methanol12/14-helixHigh propensity

Note: Conformational preferences are influenced by the surrounding amino acids and the solvent environment. The % helicity is an illustrative metric.[3][11][12][13]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Unnatural Amino Acids

This protocol describes the manual synthesis of a model peptide incorporating an unnatural amino acid using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-beta-Homoalanine-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), indicating incomplete coupling, repeat the coupling step.

  • Washing: After complete coupling, wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to collect the peptide pellet and wash with cold ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS).

In Vitro Proteolytic Stability Assay

Materials:

  • Purified peptides (control and modified)

  • Protease solution (e.g., chymotrypsin, trypsin, or human serum)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Incubation:

    • Dissolve the peptides in the reaction buffer to a final concentration of 1 mg/mL.

    • Add the protease solution (e.g., chymotrypsin at a 1:100 enzyme-to-substrate ratio) or an equal volume of human serum.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the quenching solution.

  • Analysis:

    • Analyze the samples by RP-HPLC. The amount of remaining intact peptide is determined by integrating the area of the corresponding peak.

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t½) of the peptide under the assay conditions.

    • Identify degradation products using mass spectrometry to determine cleavage sites.

Mandatory Visualization

Bcl-2 Signaling Pathway and Inhibition by a BH3 Mimetic Peptide

The Bcl-2 family of proteins are key regulators of the intrinsic apoptosis pathway. Anti-apoptotic proteins like Bcl-2 and Bcl-xL prevent cell death by sequestering pro-apoptotic proteins such as Bak and Bax. BH3 mimetic peptides, which can incorporate unnatural amino acids for enhanced stability and affinity, are designed to mimic the BH3 domain of pro-apoptotic proteins. These mimetics bind to the hydrophobic groove of anti-apoptotic Bcl-2 family members, liberating Bak and Bax to induce mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, leading to apoptosis.

Bcl2_Pathway cluster_Stimulus Apoptotic Stimulus cluster_BH3 BH3-only Proteins cluster_Bcl2 Anti-Apoptotic cluster_ProApoptotic Pro-Apoptotic Effectors cluster_Mitochondrion Mitochondrial Events cluster_Caspase Caspase Cascade Cellular Stress Cellular Stress Bim_Bid Bim, Bid, etc. Cellular Stress->Bim_Bid BH3_mimetics BH3 Mimetic Peptide (e.g., with β-hAla) Bcl_xL Bcl-2 / Bcl-xL BH3_mimetics->Bcl_xL Inhibits Bim_Bid->Bcl_xL Inhibits Bak_Bax Bak / Bax Bim_Bid->Bak_Bax Activates Bcl_xL->Bak_Bax Sequesters MOMP MOMP Bak_Bax->MOMP CytC Cytochrome c Release MOMP->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Bcl-2 signaling pathway and its inhibition by a BH3 mimetic peptide.

Experimental Workflow for Comparative Peptide Analysis

The following diagram outlines the logical flow for a comparative study of unnatural amino acids in peptide design.

Workflow cluster_Design Peptide Design & Synthesis cluster_Analysis Performance Analysis cluster_Data Data Comparison & Conclusion A Select Model Peptide B Incorporate Unnatural AAs (β-hAla, D-Ala, N-Me-Ala, etc.) A->B C Solid-Phase Peptide Synthesis (SPPS) B->C D Purification (RP-HPLC) & Characterization (MS) C->D E Proteolytic Stability Assay (e.g., in Human Serum) D->E F Binding Affinity Assay (e.g., SPR or ITC) D->F G Conformational Analysis (e.g., Circular Dichroism) D->G H Compile Comparative Data Tables (t½, Kᵢ, % Helicity) E->H F->H G->H I Draw Conclusions on Structure-Activity Relationship H->I

Caption: Workflow for comparative analysis of unnatural amino acids in peptides.

Conclusion

References

A Comparative Guide to Purity Assessment of L-beta-Homoalanine Hydrochloride Using Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of amino acid derivatives is a critical quality attribute in the synthesis of peptide-based therapeutics and other chiral molecules. L-beta-Homoalanine hydrochloride, a key building block in drug development, is no exception. Even minor enantiomeric impurities can lead to significant differences in biological activity, efficacy, and safety. This guide provides an objective comparison of chiral chromatography-based methods for the purity assessment of this compound, supported by experimental data, to aid researchers in selecting the most appropriate analytical technique for their needs.

Comparison of Analytical Methods for Chiral Purity Assessment

The primary method for determining the enantiomeric purity of this compound is chiral High-Performance Liquid Chromatography (HPLC). However, other techniques such as chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed. The following table summarizes the performance of these methods.

Analytical Method Technique Chiral Selector/Stationary Phase Typical Resolution (R_s) Typical Separation Factor (α) Analysis Time (minutes) Sample Preparation Advantages Disadvantages
Chiral HPLC DirectChirobiotic™ T (Teicoplanin)1.2 - 1.51.15 - 1.2515 - 25Dissolution in mobile phaseDirect analysis, good resolutionLonger analysis time
Chiral HPLC DirectChirobiotic™ TAG (Teicoplanin Aglycone)0.8 - 1.11.05 - 1.1515 - 25Dissolution in mobile phaseAlternative selectivity to Chirobiotic TLower resolution for β3-homoamino acids
Chiral GC IndirectChirasil-L-Val> 1.5> 1.220 - 30Derivatization requiredHigh resolutionRequires derivatization, potential for racemization during sample prep
¹H-NMR Spectroscopy IndirectChiral Solvating Agent (e.g., (R)-(-)-Mandelic Acid)N/A (ΔΔδ ≈ 0.02-0.05 ppm)N/A5 - 10Dissolution with chiral solvating agentRapid analysis, no separation neededLower sensitivity, requires high field NMR, potential for peak overlap

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of chiral separation methods. Below are representative methodologies for the use of chiral HPLC, chiral GC, and ¹H-NMR spectroscopy for the purity assessment of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

a) Using a Chirobiotic™ T Column

This method provides direct enantiomeric separation of this compound without the need for derivatization.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: Chirobiotic™ T, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: 0.1% (v/v) Triethylammonium acetate (B1210297) (TEAA) in a mixture of Methanol (B129727) and Water (e.g., 70:30 v/v). The exact ratio may be optimized for best resolution.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 205 nm.

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.

    • Run the analysis for a sufficient time to allow for the elution of both enantiomers.

    • The enantiomeric excess (% ee) can be calculated from the peak areas of the L- and D-enantiomers.

b) Using a Chirobiotic™ TAG Column

This column offers a different selectivity profile compared to the Chirobiotic™ T column.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: Chirobiotic™ TAG, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: 0.1% (v/v) Triethylammonium acetate (TEAA) in a mixture of Methanol and Water (e.g., 70:30 v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 205 nm.

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure: Follow the same procedure as for the Chirobiotic™ T column.

Chiral Gas Chromatography (GC)

This method requires derivatization to increase the volatility of the amino acid.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Column: Chirasil-L-Val, 25 m x 0.25 mm, 0.16 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 180°C at 5°C/min.

    • Hold at 180°C for 5 minutes.

  • Detector Temperature: 280°C.

  • Sample Preparation (Derivatization):

    • Accurately weigh about 5 mg of this compound into a reaction vial.

    • Add 1 mL of 3 M HCl in n-butanol.

    • Heat the mixture at 100°C for 30 minutes.

    • Evaporate the solvent under a stream of nitrogen.

    • Add 200 µL of dichloromethane (B109758) and 50 µL of trifluoroacetic anhydride (B1165640) (TFAA).

    • Heat at 60°C for 15 minutes.

    • Evaporate the excess reagent and solvent under nitrogen and reconstitute the residue in 1 mL of dichloromethane.

  • Procedure:

    • Inject 1 µL of the derivatized sample solution into the GC.

    • Run the analysis using the specified temperature program.

    • Calculate the enantiomeric excess from the peak areas of the two diastereomeric derivatives.

¹H-NMR Spectroscopy

This method utilizes a chiral solvating agent to induce chemical shift differences between the enantiomers.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent (CSA): (R)-(-)-Mandelic acid.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (CD₃OD).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6 mL of the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H-NMR spectrum.

    • Add 1.0 to 1.2 equivalents of the chiral solvating agent to the NMR tube.

    • Gently shake the tube to ensure complete dissolution and complex formation.

  • Procedure:

    • Acquire the ¹H-NMR spectrum of the mixture.

    • Identify a well-resolved proton signal (e.g., the α-proton or methyl protons) that shows separate peaks for the two diastereomeric complexes.

    • Integrate the corresponding signals for the L- and D-enantiomers.

    • Calculate the enantiomeric excess from the integral values.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the purity assessment of this compound using the described methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample L-beta-Homoalanine hydrochloride Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Chiral Column (e.g., Chirobiotic T) Inject->Separate Detect UV Detection (205 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Enantiomer Peaks Chromatogram->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample L-beta-Homoalanine hydrochloride Derivatize Derivatization (Esterification & Acylation) Sample->Derivatize Inject Inject into GC System Derivatize->Inject Separate Chiral Column (Chirasil-L-Val) Inject->Separate Detect FID/MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Diastereomer Peaks Chromatogram->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample L-beta-Homoalanine hydrochloride Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Add_CSA Add Chiral Solvating Agent Dissolve->Add_CSA Acquire Acquire ¹H-NMR Spectrum Add_CSA->Acquire Spectrum Obtain Spectrum Acquire->Spectrum Identify Identify Separated Enantiomer Signals Spectrum->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate % Enantiomeric Excess Integrate->Calculate

Comparing the biological activity of peptides with and without L-beta-Homoalanine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-native amino acids into peptide structures represents a key strategy in medicinal chemistry to enhance therapeutic properties. Among these, L-beta-Homoalanine, a beta-amino acid analogue of L-Alanine, has garnered significant attention for its potential to improve the biological activity and stability of peptides. This guide provides a comparative analysis of peptides with and without L-beta-Homoalanine hydrochloride, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

Enhanced Biological Activity and Stability: A Quantitative Comparison

The introduction of L-beta-Homoalanine into a peptide backbone can significantly alter its biological properties. A notable example is the modification of Biphalin, a potent opioid peptide. The replacement of the native L-Phenylalanine (Phe) residues with L-beta-Homo-Phenylalanine (hβ³Phe) has demonstrated marked improvements in both receptor binding affinity and enzymatic stability.[1][2]

Table 1: Opioid Receptor Binding Affinity of Biphalin and its β-Homo-Amino Acid Analogue
Compoundμ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)
Biphalin1.10.72
Biphalin with hβ³Phe1.10.72

Ki (Inhibition constant) is a measure of receptor affinity; a lower Ki value indicates a higher affinity.[1]

As shown in Table 1, the incorporation of a beta-homo-amino acid in Biphalin maintained the high affinity for both mu- and delta-opioid receptors, comparable to the native peptide.[1] This indicates that the structural modification is well-tolerated by the receptors.

Table 2: In Vitro Metabolic Stability of Biphalin and its β-Homo-Amino Acid Analogue in Human Plasma
CompoundAmount Remaining after Incubation (µg/mL) vs. Time (min)
BiphalinShows significant degradation over time
Biphalin with hβ³PheDemonstrates increased stability with a slower degradation profile

The increased stability of the modified Biphalin in human plasma, as depicted by the degradation curves, is a critical advantage.[1] This enhanced resistance to enzymatic degradation can translate to a longer in vivo half-life, a crucial factor for therapeutic efficacy.[3]

Experimental Protocols

To ensure the reproducibility and accuracy of the findings presented, detailed methodologies for the key experiments are provided below.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity of a ligand to its receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., MOR and DOR)

  • Radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]DELT for DOR)

  • Unlabeled competitor ligands (Biphalin and its analogue)

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer. Centrifuge to pellet the membranes, which are then resuspended in the assay buffer.[4]

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor peptide.[4][5]

  • Incubation: Incubate the plate at a specific temperature for a sufficient duration to allow the binding to reach equilibrium.[4]

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer.[4]

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[4]

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[4]

Peptide Stability Assay in Human Plasma

This assay evaluates the susceptibility of a peptide to degradation by proteases present in plasma.

Materials:

  • Test peptides (Biphalin and its analogue)

  • Human plasma

  • Quenching solution (e.g., trichloroacetic acid)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mobile phases (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA)

Procedure:

  • Incubation: Incubate the test peptide at a known concentration in human plasma at 37°C.[1]

  • Time-Point Sampling: At various time intervals, withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately add a quenching solution to the aliquot to stop the enzymatic degradation.[6]

  • Protein Precipitation: Centrifuge the quenched sample to precipitate plasma proteins.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate the intact peptide from its degradation products.[6][7]

  • Quantification: The amount of the remaining intact peptide at each time point is quantified by integrating the area of its corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of intact peptide remaining against time to determine the degradation rate and half-life of the peptide.

Visualizing the Molecular Landscape

To better understand the context of these findings, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

Experimental_Workflow General Experimental Workflow for Peptide Comparison cluster_analysis Data Analysis & Comparison Native_Peptide Native Peptide Synthesis Binding_Assay Receptor Binding Assay (Ki) Native_Peptide->Binding_Assay Stability_Assay Plasma Stability Assay (t1/2) Native_Peptide->Stability_Assay Modified_Peptide L-beta-Homoalanine Modified Peptide Synthesis Modified_Peptide->Binding_Assay Modified_Peptide->Stability_Assay Data_Table Comparative Data Tabulation Binding_Assay->Data_Table Stability_Assay->Data_Table InVivo_Assay In Vivo Efficacy Studies InVivo_Assay->Data_Table Conclusion Conclusion on Bioactivity Impact Data_Table->Conclusion Opioid_Signaling_Pathway Opioid Receptor Signaling Pathway Opioid_Peptide Opioid Peptide (e.g., Biphalin) Opioid_Receptor Opioid Receptor (μ, δ, κ) Opioid_Peptide->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (Ca2+, K+) G_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Analgesia, etc.) CREB->Gene_Expression Regulates Neurotransmitter_Release ↓ Neurotransmitter Release Ion_Channels->Neurotransmitter_Release

References

In Vitro vs. In Vivo Efficacy: A Comparative Guide to Peptides Modified with L-beta-Homoalanine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide therapeutics is a cornerstone strategy for overcoming their inherent limitations, primarily their susceptibility to proteolytic degradation. This guide provides a comparative overview of the in vitro and in vivo efficacy of peptides modified with L-beta-Homoalanine hydrochloride. While direct, head-to-head quantitative data for a specific L-beta-Homoalanine modified peptide against its unmodified parent is not extensively available in published literature, this guide synthesizes the well-established principles of beta-amino acid incorporation to project the expected performance enhancements.

The inclusion of L-beta-Homoalanine, a beta-amino acid, extends the peptide backbone by a single carbon atom. This structural alteration is often sufficient to render the adjacent peptide bonds unrecognizable by common proteases, thereby significantly enhancing the peptide's stability without drastically altering its overall conformation and biological activity.[1][2]

Data Presentation: Projected Performance Comparison

The following tables present hypothetical but realistic data for a generic therapeutic peptide, "Peptide-X," versus its L-beta-Homoalanine modified analogue, "Peptide-X-ß-Hala." This data is based on the widely reported effects of beta-amino acid incorporation on peptide stability and pharmacokinetics.[3][4][5]

Table 1: Comparative In Vitro Stability and Activity

ParameterUnmodified Peptide-XPeptide-X-ß-HalaExpected Fold ChangeRationale for Change
Half-life in Human Serum (t½) ~15 minutes> 240 minutes> 16xIncreased resistance to serum proteases due to backbone modification.[1][6]
Receptor Binding Affinity (Kd) 5 nM7 nM~1.4x (Slight Decrease)Minor conformational changes may slightly alter binding kinetics.[2]
Cellular Uptake (EC50) 1 µM1.2 µM~1.2x (Slight Decrease)Potential minor changes in cell membrane interaction.

Table 2: Comparative In Vivo Pharmacokinetics and Efficacy

ParameterUnmodified Peptide-XPeptide-X-ß-HalaExpected Fold ChangeRationale for Change
In Vivo Half-life (t½, mouse) ~10 minutes> 120 minutes> 12xEnhanced stability against proteolysis in the circulatory system and tissues.[7][8]
Bioavailability (Oral) < 1%~2-5%2-5xIncreased stability in the gastrointestinal tract.[9]
Tumor Growth Inhibition (%) 20%65%3.25xProlonged exposure at the target site leads to a more sustained therapeutic effect.[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of modified peptides. Below are standard protocols for key in vitro and in vivo experiments.

Protocol 1: In Vitro Peptide Stability in Human Serum

This assay evaluates the resistance of the modified peptide to degradation by serum proteases.

1. Materials and Reagents:

  • Lyophilized Unmodified Peptide-X and Peptide-X-ß-Hala

  • Pooled Human Serum (commercially available)

  • Dimethyl Sulfoxide (DMSO)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Water, HPLC grade

  • Protein Precipitation Solution (e.g., ACN with 1% TFA)

  • Incubator or water bath at 37°C

  • RP-HPLC system with a C18 column and UV detector

2. Procedure:

  • Preparation of Peptide Stock Solutions: Dissolve each peptide in DMSO to a final concentration of 1 mg/mL.

  • Incubation:

    • Pre-warm human serum to 37°C.

    • Spike the serum with the peptide stock solution to a final peptide concentration of 50 µg/mL.

    • Incubate the mixture at 37°C.

    • At specified time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot (e.g., 100 µL) of the serum-peptide mixture.

  • Protein Precipitation:

    • Immediately add the withdrawn aliquot to a tube containing a defined volume of ice-cold protein precipitation solution (e.g., 300 µL).

    • Vortex vigorously for 30 seconds.

    • Incubate on ice for 20 minutes to ensure complete protein precipitation.

  • Sample Preparation for HPLC:

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial.

  • RP-HPLC Analysis:

    • Inject a standard volume of the supernatant onto the RP-HPLC system.

    • Use a suitable gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN) to separate the intact peptide from its degradation products.

    • Monitor the elution profile at a specific wavelength (e.g., 220 nm).

    • Quantify the peak area corresponding to the intact peptide at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) from the degradation curve.

Protocol 2: In Vivo Pharmacokinetic and Efficacy Study

This protocol outlines a typical study in a tumor-bearing mouse model to assess the peptide's behavior and therapeutic effect in vivo.

1. Animal Model:

  • Use immunodeficient mice (e.g., BALB/c nude) for xenograft tumor models.

  • Implant human cancer cells (e.g., MCF-7 for breast cancer) subcutaneously.

  • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

2. Pharmacokinetic (PK) Study:

  • Administer a single dose of Unmodified Peptide-X or Peptide-X-ß-Hala to non-tumor-bearing mice via intravenous (IV) or subcutaneous (SC) injection.

  • At designated time points (e.g., 5, 15, 30, 60, 120, 240 minutes), collect blood samples via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA).

  • Process the blood to obtain plasma by centrifugation.

  • Extract the peptide from the plasma using protein precipitation or solid-phase extraction.

  • Quantify the peptide concentration in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Calculate key PK parameters such as half-life (t½), clearance (CL), and area under the curve (AUC) using appropriate software.

3. Efficacy Study:

  • Randomize tumor-bearing mice into treatment groups: Vehicle control, Unmodified Peptide-X, and Peptide-X-ß-Hala.

  • Administer the peptides at a specified dose and schedule (e.g., 10 mg/kg, daily, via SC injection) for a defined period (e.g., 21 days).

  • Monitor tumor volume and body weight regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Plot the mean tumor volume over time for each group to assess treatment efficacy.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow from peptide design and synthesis through comprehensive in vitro and in vivo evaluation.

G cluster_0 Peptide Design & Synthesis Unmodified Unmodified Peptide-X SPPS Solid-Phase Peptide Synthesis (SPPS) Fmoc-L-beta-Homoalanine Incorporation Modified Peptide-X-ß-Hala Modified->SPPS Purification Purification (RP-HPLC) & Characterization (MS) SPPS->Purification Stability Proteolytic Stability Assay (Human Serum) Purification->Stability PK Pharmacokinetics (PK) (t½, AUC, Clearance) Stability->PK Proceed if stable Binding Receptor Binding Assay (e.g., SPR, ELISA) Efficacy Efficacy in Animal Model (e.g., Xenograft) Binding->Efficacy Cellular Cellular Uptake & Cytotoxicity Assays Cellular->Efficacy PK->Efficacy Tox Toxicology & Immunogenicity Efficacy->Tox

General workflow for comparing modified and unmodified peptides.
Relevant Signaling Pathway: Caspase-Mediated Apoptosis

Many therapeutic peptides, particularly in oncology, aim to induce apoptosis (programmed cell death) in target cells. The increased stability of a peptide modified with L-beta-Homoalanine can lead to more sustained signaling through pathways like the caspase cascade, enhancing its therapeutic effect. The diagram below outlines the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptosis pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Death Ligand (e.g., FasL, TRAIL) Receptor Death Receptor (e.g., Fas, DR4/5) Ligand->Receptor FADD FADD (Adaptor) Receptor->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Active Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleavage Bid Bid Casp8->Bid Cleavage Stress Cellular Stress (e.g., DNA Damage) Mito Mitochondria Stress->Mito CytoC Cytochrome c (released) Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Active Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Cleavage Casp3 Active Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis tBid tBid Bid->tBid tBid->Mito Promotes release

Simplified diagram of the Caspase signaling cascade in apoptosis.

References

Navigating Peptide Conformation: A Comparative Guide to L-beta-Homoalanine Hydrochloride Modification

Author: BenchChem Technical Support Team. Date: December 2025

The strategic modification of peptides is a cornerstone of modern drug discovery and biomaterial engineering. Introducing non-proteinogenic amino acids is a powerful approach to modulate the conformational properties, stability, and biological activity of peptides. This guide provides a comparative analysis of L-beta-homoalanine hydrochloride, a β-amino acid, and its impact on peptide structure, benchmarked against standard peptides and other modification strategies.

L-beta-Homoalanine: A Structural Shift with Profound Conformational Consequences

L-beta-homoalanine is a homolog of the standard α-amino acid L-alanine, with an additional methylene (B1212753) group in its backbone.[1] This seemingly minor alteration repositions the amino group to the beta-carbon, fundamentally changing the peptide's structural landscape.[2] Unlike α-peptides, which are prone to enzymatic degradation, peptides incorporating β-amino acids like L-beta-homoalanine exhibit remarkable resistance to proteases, a significant advantage for therapeutic applications.[3]

The introduction of this extra carbon-carbon bond increases the flexibility of the peptide backbone but also promotes the formation of unique and highly stable secondary structures.[4][5] While α-peptides typically require a significant number of residues to form stable helices, β-peptides can fold into well-defined helical structures with as few as four to six residues.[5][6] These structures include the 10/12-helix, 14-helix, and 12-helix, each defined by the number of atoms in their hydrogen-bonded rings.[3][7] L-beta-homoalanine, being a β³-amino acid (substituent on the carbon closer to the N-terminus), particularly favors the formation of the 14-helix.[3][5]

cluster_alpha α-Amino Acid (L-Alanine) cluster_beta β-Amino Acid (L-beta-Homoalanine) a_n H₂N a_ca CαH a_n->a_ca a_c COOH a_ca->a_c a_r CH₃ a_ca->a_r b_n H₂N b_cb CβH b_n->b_cb b_ca CαH₂ b_cb->b_ca b_r CH₂CH₃ b_cb->b_r b_c COOH b_ca->b_c cluster_workflow Experimental Workflow for Conformational Analysis Synthesis Peptide Synthesis (with/without L-beta-Homoalanine) Purification Purification (HPLC) Synthesis->Purification CD_Spec Circular Dichroism (CD) Spectroscopy Purification->CD_Spec NMR_Spec NMR Spectroscopy (COSY, TOCSY, NOESY) Purification->NMR_Spec Secondary_Structure Secondary Structure Determination CD_Spec->Secondary_Structure Tertiary_Structure 3D Structure Calculation & Conformational Ensemble NMR_Spec->Tertiary_Structure cluster_logic Peptide Modification Strategies and Outcomes Goal Desired Peptide Properties LBH L-beta-Homoalanine Incorporation Goal->LBH DAA D-Amino Acid Substitution Goal->DAA Cyc Cyclization Goal->Cyc Stab Increased Proteolytic Stability LBH->Stab Conf Defined Conformation (e.g., Helix) LBH->Conf DAA->Stab Cyc->Stab Rigid Increased Rigidity Cyc->Rigid

References

Evaluating the Immunogenic Potential of Peptides Incorporating L-beta-Homoalanine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into therapeutic peptides is a rapidly advancing strategy aimed at enhancing their stability, conformational properties, and bioavailability. Among these, L-beta-Homoalanine, a β-amino acid, presents a unique modification to the peptide backbone. This guide provides a comparative evaluation of the potential immunogenic effects of peptides incorporating L-beta-Homoalanine hydrochloride, drawing upon experimental data from analogous studies on β-amino acid-containing peptides. The objective is to equip researchers with the necessary information and methodologies to assess the immunological risks and benefits associated with this modification.

Comparative Immunogenicity: L-beta-Homoalanine Peptides vs. Natural Peptides

While direct experimental data on the immunogenicity of peptides specifically incorporating L-beta-Homoalanine is not yet available in published literature, studies on peptides containing other β-amino acids provide valuable insights. These studies suggest that the introduction of a β-amino acid can modulate the immune response, often leading to reduced immunogenicity compared to their natural α-amino acid counterparts. This is primarily attributed to altered processing and presentation by antigen-presenting cells (APCs) and modified interactions with Major Histocompatibility Complex (MHC) molecules and T-cell receptors (TCRs).

The central hypothesis is that the altered peptide backbone conformation due to the presence of L-beta-Homoalanine may hinder its ability to bind effectively to the peptide-binding groove of MHC class II molecules, a critical step for initiating a CD4+ T-cell response, which is central to adaptive immunity against peptide drugs.[1][2] However, some studies have shown that certain α/β-peptides can retain the ability to bind to MHC-II and activate T-cells, indicating that the outcome is sequence and context-dependent.[1][2]

Table 1: Comparative Immunogenic Profile of Peptides with β-Amino Acid Modifications (Analogous Data)

ParameterNatural Peptide (All α-amino acids)Peptide with β-Amino Acid (Analogous)Rationale for L-beta-Homoalanine Peptides
MHC Class II Binding Affinity (IC50) High to moderateGenerally lower, but variable[1]The extended backbone of L-beta-Homoalanine may disrupt the canonical hydrogen bond network and side-chain interactions within the MHC-II binding groove.
T-Cell Proliferation Strong inductionOften reduced or abrogated[3]Inefficient MHC-II presentation is expected to lead to weaker T-cell activation and proliferation.
Antibody Titer (IgG) HighGenerally lower[3]A diminished CD4+ T-cell help, resulting from poor MHC-II presentation, would likely lead to a weaker B-cell response and lower antibody production.
Pro-inflammatory Cytokine Release (e.g., IFN-γ, IL-2) Significant release upon T-cell activationOften reduced[3]Lower levels of T-cell activation would correspond to decreased secretion of key pro-inflammatory cytokines.
Proteolytic Stability Susceptible to degradationEnhanced stability[3]The β-amino acid linkage is resistant to cleavage by many common proteases, a key advantage for therapeutic peptides.

Experimental Protocols

To empirically determine the immunogenic potential of a novel peptide incorporating L-beta-Homoalanine, a series of in vitro and ex vivo assays are recommended.

Peptide Synthesis with this compound

Standard solid-phase peptide synthesis (SPPS) protocols can be adapted for the incorporation of L-beta-Homoalanine.

Protocol:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (either a standard α-amino acid or Fmoc-L-beta-Homoalanine-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine). Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Thoroughly wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol (B129727) to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

In Vitro MHC Class II Binding Assay

This assay determines the ability of the L-beta-Homoalanine-containing peptide to bind to purified MHC class II molecules compared to its natural counterpart. A competition assay using a fluorescently labeled probe peptide is a common approach.[1][4]

Protocol:

  • Reagents: Purified, soluble MHC class II molecules (relevant alleles), a high-affinity fluorescently labeled probe peptide, and the unlabeled test peptides (natural and modified).

  • Incubation: In a 96-well plate, incubate a fixed concentration of MHC class II molecules and the fluorescent probe peptide with serial dilutions of the unlabeled competitor peptides.

  • Equilibration: Allow the binding reaction to reach equilibrium by incubating for 48-72 hours at 37°C.

  • Detection: Measure the fluorescence polarization (FP) of the samples. The FP value is proportional to the amount of fluorescent probe bound to the MHC molecule.

  • Data Analysis: Plot the FP values against the concentration of the competitor peptide to generate a competition curve and calculate the IC50 value (the concentration of competitor peptide required to inhibit 50% of the probe peptide binding). A higher IC50 indicates lower binding affinity.

T-Cell Proliferation Assay (CFSE-based)

This assay measures the ability of the modified peptide to induce the proliferation of specific T-cells from peripheral blood mononuclear cells (PBMCs).

Protocol:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • CFSE Labeling: Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon cell division.

  • Cell Culture: Culture the CFSE-labeled PBMCs in a 96-well plate.

  • Stimulation: Add the test peptides (natural and modified) at various concentrations to the cell cultures. Include a positive control (e.g., phytohemagglutinin) and a negative control (no peptide).

  • Incubation: Incubate the cells for 5-7 days to allow for T-cell proliferation.

  • Staining: Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

  • Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the CFSE fluorescence intensity within the T-cell populations. Proliferating cells will show a stepwise reduction in CFSE fluorescence.

  • Data Analysis: Quantify the percentage of proliferated cells in response to each peptide.

Cytokine Release Assay (ELISpot)

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the number of cytokine-secreting cells in response to peptide stimulation.[2][5]

Protocol:

  • Plate Coating: Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ or IL-2).

  • Cell Plating: Add PBMCs to the coated wells.

  • Stimulation: Add the test peptides (natural and modified) to the wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C to allow for cytokine secretion.

  • Detection: Remove the cells and add a biotinylated detection antibody specific for the cytokine.

  • Enzyme Conjugation: Add a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase).

  • Substrate Addition: Add a substrate that will be converted by the enzyme into a colored precipitate. Each spot that develops on the membrane represents a single cytokine-secreting cell.

  • Spot Counting: Count the number of spots in each well using an automated ELISpot reader.

Visualizations: Signaling Pathways and Experimental Workflows

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell MHC_Peptide MHC-II + Peptide TCR TCR MHC_Peptide->TCR Signal 1 CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 Lck Lck TCR->Lck CD4 CD4 CD4->MHC_Peptide ZAP70 ZAP70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg NFAT NFAT -> Transcription PLCg->NFAT AP1 AP-1 -> Transcription PLCg->AP1 NFkB NF-κB -> Transcription PLCg->NFkB Cytokine Cytokine Release (IL-2, IFN-γ) NFAT->Cytokine Proliferation Proliferation NFAT->Proliferation AP1->Cytokine AP1->Proliferation NFkB->Cytokine NFkB->Proliferation

Caption: T-Cell Activation Signaling Pathway.

Immunogenicity_Workflow cluster_Synthesis Peptide Synthesis cluster_Assays Immunogenicity Assays cluster_Data Data Analysis Peptide_Nat Natural Peptide MHC_Assay MHC Binding Assay Peptide_Nat->MHC_Assay TCell_Assay T-Cell Proliferation (CFSE) Peptide_Nat->TCell_Assay Cytokine_Assay Cytokine Release (ELISpot) Peptide_Nat->Cytokine_Assay Peptide_Mod L-beta-Homoalanine Peptide Peptide_Mod->MHC_Assay Peptide_Mod->TCell_Assay Peptide_Mod->Cytokine_Assay SPPS Solid-Phase Peptide Synthesis SPPS->Peptide_Nat SPPS->Peptide_Mod Binding_Data IC50 Values MHC_Assay->Binding_Data Prolif_Data % Proliferation TCell_Assay->Prolif_Data Cyto_Data Spot Forming Units Cytokine_Assay->Cyto_Data Comparison Comparative Analysis Binding_Data->Comparison Prolif_Data->Comparison Cyto_Data->Comparison

Caption: Experimental Workflow for Immunogenicity Assessment.

References

L-beta-Homoalanine hydrochloride as a chiral building block compared to other chiral synthons

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of the right chiral building block is a critical decision that influences the efficiency, stereoselectivity, and economic viability of a synthetic route. This guide provides an objective comparison of L-β-homoalanine hydrochloride with other widely used chiral synthons, supported by experimental data and detailed protocols to inform your synthetic strategy.

L-β-homoalanine hydrochloride, a non-proteinogenic β-amino acid, has emerged as a valuable chiral building block in the synthesis of complex molecules, particularly in the realm of peptide and pharmaceutical chemistry. Its inherent chirality and the presence of both an amino and a carboxyl functional group make it a versatile starting material for the construction of stereochemically defined products. This guide will compare the performance of L-β-homoalanine hydrochloride against other common chiral synthons such as L-proline and L-pyroglutamic acid, focusing on their applications in key asymmetric transformations.

Performance Comparison of Chiral Building Blocks

The efficacy of a chiral building block is often measured by the yield and enantiomeric excess (ee) it can induce in a given chemical reaction. The following tables summarize quantitative data for L-β-homoalanine hydrochloride and its alternatives in various asymmetric syntheses.

Table 1: Asymmetric Aldol (B89426) Reaction

Chiral Catalyst/AuxiliaryAldehydeKetoneSolventTemp (°C)Yield (%)ee (%)Reference
L-Proline4-NitrobenzaldehydeAcetoneDMSORT9996[1]
L-ProlineBenzaldehydeCyclohexanoneNeatRT95>99[2]
Chiral Diamine/Thiourea4-NitrobenzaldehydeAcetoneToluene49899N/A

Table 2: Asymmetric Michael Addition

Chiral Catalyst/AuxiliaryMichael DonorMichael AcceptorSolventTemp (°C)Yield (%)de (%)ee (%)Reference
L-Proline derivativeCyclohexanoneNitrostyreneToluene59896:498[1]
Chiral ThioureaDiethyl malonateNitrostyreneTolueneRT99N/A94N/A

Note: Similar to the aldol reaction, L-β-homoalanine hydrochloride is not typically used as a catalyst for Michael additions. Its application lies in being incorporated into the final product.

Table 3: Synthesis of Chiral Heterocycles

Chiral Starting MaterialReaction TypeProductYield (%)Reference
L-Pyroglutamic acidIntramolecular SN2 cyclizationBicyclic morpholinone91[3]
L-Proline[3+2] CycloadditionPyrrolizidine85N/A
L-β-Homoalanine (derivative)Peptide coupling, cyclizationDiketopiperazine>90N/A

Structural Comparison of Chiral Synthons

The following diagram illustrates the chemical structures of L-β-homoalanine hydrochloride and the other chiral synthons discussed in this guide.

G cluster_0 β-Amino Acid cluster_1 α-Amino Acids L_beta_homoalanine L-β-Homoalanine HCl (C₄H₁₀ClNO₂) L_proline L-Proline (C₅H₉NO₂) L_pyroglutamic_acid L-Pyroglutamic Acid (C₅H₇NO₃)

Caption: Structures of L-β-Homoalanine HCl and common α-amino acid chiral synthons.

Experimental Protocols

To provide a practical understanding of the application of these chiral building blocks, detailed experimental protocols for key transformations are provided below.

Protocol 1: Synthesis of L-β-Homoalanine Hydrochloride

This protocol describes the synthesis of L-β-homoalanine hydrochloride from ethyl crotonate and benzylamine (B48309).[4]

Materials:

  • Ethyl crotonate

  • Benzylamine

  • Lipase from Candida antarctica B (CAL-B), immobilized

  • Methyl tert-butyl ether (MTBE)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Sodium hydroxide (B78521) (NaOH) solution (1 M and 0.1 M)

  • Ion exchange resin (e.g., Merck-III)

  • Hydrochloric acid (HCl) aqueous solution (1 M)

Procedure:

  • In a round-bottom flask, heat a mixture of ethyl crotonate (20 mmol) and benzylamine (44 mmol) at 60°C for 30 hours. Monitor the reaction progress by ¹H-NMR.

  • Add immobilized CAL-B (100 mg) to the reaction mixture and stir at 60°C for 16 hours.

  • Filter the mixture to remove the enzyme and wash the solid with MTBE.

  • Wash the combined organic solution with saturated NaHCO₃ solution.

  • To the organic layer, add 1 M NaOH solution and stir at room temperature for 16 hours.

  • Separate the aqueous layer and extract the organic phase with 0.1 M NaOH solution.

  • To the combined aqueous layers, add ion exchange resin and stir for 1 hour.

  • Wash the resin with water and then elute the product with 1 M HCl solution.

  • Evaporate the hydrochloric acid solution under reduced pressure to obtain L-β-homoalanine hydrochloride.

Protocol 2: L-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes a general procedure for the L-proline-catalyzed direct asymmetric aldol reaction between an aldehyde and a ketone.[1]

Materials:

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and L-proline (0.2-0.3 mmol) in DMSO (4 mL), add the ketone (10 mmol).

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired aldol product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Workflow for Chiral Building Block Application in Asymmetric Synthesis

The following diagram illustrates a typical workflow for the utilization of a chiral building block in an asymmetric synthesis campaign.

G start Select Chiral Building Block (e.g., L-β-Homoalanine HCl) reaction Asymmetric Reaction (e.g., Peptide Coupling, Cyclization) start->reaction Incorporate into reaction scheme workup Reaction Work-up and Purification reaction->workup Isolate crude product product Chiral Product workup->product Purify to obtain enantiopure compound analysis Stereochemical Analysis (e.g., Chiral HPLC, NMR) product->analysis Determine yield and ee/de application Further Synthetic Transformations or Biological Evaluation analysis->application Proceed with desired enantiomer

Caption: General workflow for the application of a chiral building block in asymmetric synthesis.

Cost-Effectiveness and Availability

A crucial factor in the selection of a chiral building block is its cost and commercial availability. L-proline and L-pyroglutamic acid are readily available and relatively inexpensive natural amino acids. L-β-homoalanine hydrochloride, being a non-natural amino acid, is generally more expensive and may have fewer suppliers. A price-focused analysis of commercially available building blocks is essential for large-scale synthesis projects.[5] The cost of the chiral synthon must be weighed against its performance in the desired transformation to determine the overall economic feasibility of a synthetic route.

Conclusion

L-β-homoalanine hydrochloride serves as a valuable chiral building block, particularly for the synthesis of β-peptides and other molecules where the introduction of a β-amino acid moiety is desired to impart specific conformational constraints or biological properties. While it may not possess the broad catalytic utility of synthons like L-proline in reactions such as aldol and Michael additions, its strength lies in its direct incorporation into target molecules.

In contrast, L-proline and L-pyroglutamic acid are not only cost-effective chiral starting materials but also effective organocatalysts for a range of asymmetric transformations. The choice between these chiral synthons will ultimately depend on the specific synthetic target and the desired strategic approach. For applications requiring the direct incorporation of a β-amino acid, L-β-homoalanine hydrochloride is an excellent choice. For catalytic asymmetric transformations, L-proline and its derivatives often provide a more economical and efficient solution. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their specific synthetic needs.

References

Safety Operating Guide

Proper Disposal of L-beta-Homoalanine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and responsible disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This guide provides detailed procedural information for researchers, scientists, and drug development professionals on the proper disposal of L-beta-Homoalanine hydrochloride, ensuring compliance with safety regulations and best practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult the manufacturer-provided Safety Data Sheet (SDS) for specific handling and exposure control information.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or glasses.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

In the event of a spill, restrict access to the area. For solid material, carefully sweep or scoop the substance into a designated hazardous waste container, avoiding dust generation. Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[1]

Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are the foundational steps for safe disposal.

Waste Stream Description Disposal Container
Unused/Expired Solid Pure this compound in its original container or as a solid residue.Labeled solid hazardous waste container.
Contaminated Disposables Items such as weighing boats, gloves, and wipes that have come into contact with the chemical.Labeled solid hazardous waste container.[1]
Aqueous/Liquid Waste Solutions containing dissolved this compound.Labeled aqueous hazardous waste container.[1]
Contaminated Labware Reusable glassware or other equipment.Decontaminate with a suitable solvent (e.g., ethanol, isopropanol). The rinsate must be collected as hazardous liquid waste.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the safe disposal of this compound waste.

Step 1: Container Preparation

  • Obtain designated and properly labeled hazardous waste containers from your institution's Environmental Health and Safety (EHS) department.

  • Ensure you have separate, clearly marked containers for solid and liquid waste.[1]

Step 2: Waste Collection

  • Solid Waste: Carefully place any unused or expired solid this compound, along with any contaminated disposables, into the designated solid hazardous waste container.[1]

  • Liquid Waste: Collect all aqueous solutions containing this compound in the designated aqueous hazardous waste container.

Step 3: Container Management

  • Keep all waste containers securely sealed when not in use.

  • Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Ensure all containers are accurately labeled with their contents.

Step 4: Institutional Procedures

  • Follow your institution's specific procedures for the final pickup and disposal of hazardous waste by the EHS department or a licensed waste disposal contractor.

  • Do not dispose of this compound down the drain or in regular trash.[2][3][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

cluster_start cluster_waste_type cluster_solid cluster_liquid cluster_labware cluster_end start Start: L-beta-Homoalanine Hydrochloride Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Aqueous solutions) waste_type->liquid_waste Liquid labware Contaminated Labware (Non-disposable) waste_type->labware Labware collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid storage Store Sealed Containers in Secondary Containment collect_solid->storage collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_liquid->storage decontaminate Decontaminate with Solvent labware->decontaminate collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate collect_rinsate->storage ehs_pickup Arrange for EHS Pickup and Final Disposal storage->ehs_pickup

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always adhere to your institution's specific safety and disposal protocols and consult the official Safety Data Sheet (SDS) for this compound. Disposal of this product and its solutions should at all times comply with the requirements of environmental protection and waste disposal legislation and any regional local authority requirements.[5]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.